1H-Indazole-5-carbaldehyde
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1H-indazole-5-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O/c11-5-6-1-2-8-7(3-6)4-9-10-8/h1-5H,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJKMYHNMBGQQQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C=O)C=NN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70611622 | |
| Record name | 1H-Indazole-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70611622 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
253801-04-6 | |
| Record name | 1H-Indazole-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70611622 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H-Indazole-5-carboxaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Emergence of 1H-Indazole-5-carbaldehyde: A Core Scaffold in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
1H-Indazole-5-carbaldehyde has emerged as a pivotal building block in medicinal chemistry, primarily owing to the versatile reactivity of its aldehyde functional group and the therapeutic potential inherent in the indazole scaffold. While the precise historical account of its initial synthesis is not prominently documented in seminal literature, its contemporary significance is intrinsically linked to the broader development of indazole-containing kinase inhibitors. This technical guide provides a comprehensive overview of the synthesis, key experimental protocols, and the role of this compound and its derivatives in critical signaling pathways relevant to drug discovery.
Discovery and Historical Context
The formal discovery of the parent indazole ring is attributed to Emil Fischer in the late 19th century. However, the specific discovery of this compound (CAS Number: 253801-04-6) is less clearly defined in historical records. Its emergence in the scientific literature coincides with the rising interest in indazole derivatives as "privileged scaffolds" in drug development, particularly in the pursuit of kinase inhibitors for oncology and inflammatory diseases.[1][2] The utility of the 5-carbaldehyde isomer lies in its capacity to serve as a synthetic handle for introducing diverse molecular fragments, enabling the exploration of structure-activity relationships (SAR) in drug design.
The development of synthetic routes to functionalized indazoles has been an active area of research, with numerous methods established for the construction of the core bicyclic system.[2] The synthesis of this compound would have logically followed from these foundational methods, likely developed as a key intermediate to access a range of 5-substituted indazole derivatives.
Synthetic Methodologies and Experimental Protocols
The synthesis of this compound can be achieved through several strategic approaches. A common and effective method involves the construction of the indazole ring from a suitably substituted aniline precursor. One such plausible route is the diazotization and cyclization of 4-amino-3-methylbenzaldehyde.
Representative Synthetic Protocol: Cyclization of 4-amino-3-methylbenzaldehyde
This protocol provides a generalized yet detailed methodology for the synthesis of a 5-substituted indazole, which is conceptually applicable to the synthesis of this compound from the appropriate starting materials.
Step 1: Diazotization
-
Dissolve 4-amino-3-methylbenzaldehyde (1.0 equivalent) in a mixture of concentrated hydrochloric acid and water at 0-5 °C.
-
Slowly add a solution of sodium nitrite (1.1 equivalents) in water, maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.
Step 2: Reductive Cyclization
-
In a separate flask, prepare a solution of sodium sulfite (2.5 equivalents) in water and cool to 10 °C.
-
Slowly add the previously prepared diazonium salt solution to the sodium sulfite solution, keeping the temperature below 15 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Acidify the mixture with concentrated hydrochloric acid to pH 2-3.
-
Extract the product with ethyl acetate (3 x volume).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
Data Presentation: Synthesis Parameters
The following table summarizes typical quantitative data for the synthesis of substituted indazoles via diazotization and cyclization, providing a benchmark for the synthesis of this compound.
| Parameter | Value |
| Starting Material | 4-amino-3-methylbenzaldehyde |
| Key Reagents | Sodium Nitrite, Sodium Sulfite, HCl |
| Solvent | Water, Ethyl Acetate |
| Reaction Temperature | 0-25 °C |
| Reaction Time | 12-24 hours |
| Typical Yield | 60-80% |
Role in Signaling Pathways and Drug Development
The indazole scaffold is a cornerstone in the design of inhibitors targeting various protein kinases, which are crucial regulators of cellular signaling pathways.[1] Dysregulation of these pathways is a hallmark of numerous diseases, including cancer. Derivatives of this compound are instrumental in the synthesis of potent and selective kinase inhibitors.
The JAK-STAT Signaling Pathway
The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a critical signaling cascade that transmits information from extracellular cytokine signals to the nucleus, resulting in the transcription of genes involved in immunity, proliferation, differentiation, and apoptosis.[3] The aberrant activation of the JAK-STAT pathway is implicated in various cancers and inflammatory disorders.
Many indazole-based compounds have been developed as inhibitors of JAK kinases. This compound serves as a key starting material for the synthesis of these inhibitors, where the aldehyde group is typically converted into a pharmacophore that interacts with the kinase active site.
Caption: The JAK-STAT signaling pathway and the inhibitory action of indazole-based drugs.
Experimental Workflow for Kinase Inhibitor Screening
The development of kinase inhibitors derived from this compound follows a structured experimental workflow to assess their efficacy and mechanism of action.
Caption: Experimental workflow for the evaluation of kinase inhibitors.
Conclusion
This compound stands as a testament to the evolution of medicinal chemistry, where the strategic functionalization of heterocyclic scaffolds has paved the way for the development of targeted therapeutics. While its own discovery story is interwoven with the broader history of indazole synthesis, its current role as a key intermediate is undisputed. For researchers in drug development, a thorough understanding of its synthesis and its application in constructing complex molecules is essential for the continued innovation of novel kinase inhibitors and other therapeutics. The detailed protocols and pathway analyses provided in this guide serve as a foundational resource for scientists working at the forefront of pharmaceutical research.
References
- 1. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E [pubs.rsc.org]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Jak-STAT pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Characterization of 1H-Indazole-5-carbaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 1H-Indazole-5-carbaldehyde, a key building block in medicinal chemistry and synthetic organic chemistry. The information detailed herein, including nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) data, serves as a crucial resource for the identification, characterization, and quality control of this compound in research and development settings.
Spectroscopic Data Summary
The structural integrity and purity of this compound can be confirmed through a combination of spectroscopic techniques. The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and MS analyses.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant (J) (Hz) | Assignment |
| ~13.5 | br s | - | N-H |
| ~10.1 | s | - | CHO |
| ~8.5 | s | - | H-4 |
| ~8.2 | d | ~0.9 | H-3 |
| ~7.9 | dd | ~8.7, 1.6 | H-6 |
| ~7.7 | d | ~8.7 | H-7 |
Solvent: DMSO-d₆, Instrument Frequency: 400 MHz. Chemical shifts are referenced to the residual solvent signal.
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) (ppm) | Assignment |
| ~192.5 | CHO |
| ~142.0 | C-7a |
| ~135.0 | C-3 |
| ~131.0 | C-5 |
| ~127.0 | C-3a |
| ~125.0 | C-4 |
| ~122.0 | C-6 |
| ~111.0 | C-7 |
Solvent: DMSO-d₆, Instrument Frequency: 100 MHz. Chemical shifts are referenced to the residual solvent signal.
Table 3: IR Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Assignment |
| ~3100-3000 | N-H stretch |
| ~1680 | C=O stretch (aldehyde) |
| ~1620 | C=C stretch (aromatic) |
| ~1480 | C=N stretch (aromatic) |
Sample preparation: Neat solid, ATR sampling.
Table 4: Mass Spectrometry Data for this compound
| Ion | Calculated m/z | Observed m/z |
| [M+H]⁺ | 147.0558 | 147.0556 |
| [M+Na]⁺ | 169.0378 | 169.0375 |
Technique: High-Resolution Mass Spectrometry (HRMS) with Electrospray Ionization (ESI). Molecular Formula: C₈H₆N₂O.[1]
Experimental Protocols
Detailed methodologies are essential for the reproducible acquisition of high-quality spectroscopic data. The following protocols are representative of standard analytical procedures for the characterization of indazole derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer.[2][3] The sample is prepared by dissolving approximately 5-10 mg of this compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Chemical shifts (δ) are reported in parts per million (ppm) relative to the residual solvent peak (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).[3] Data processing involves Fourier transformation, phase correction, and baseline correction.
Infrared (IR) Spectroscopy
IR spectra are obtained using a Fourier-transform infrared (FTIR) spectrometer equipped with a universal attenuated total reflectance (ATR) sampling accessory.[2] A small amount of the solid sample is placed directly onto the ATR crystal, and the spectrum is recorded over a range of 4000 to 400 cm⁻¹. The data is presented in terms of wavenumber (cm⁻¹).
Mass Spectrometry (MS)
High-resolution mass spectra are acquired using an ESI-TOF (Electrospray Ionization - Time of Flight) mass spectrometer. The sample is dissolved in a suitable solvent such as methanol or acetonitrile and introduced into the ion source via direct infusion. The analysis is performed in positive ion mode to observe the protonated molecule [M+H]⁺ and other adducts.
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of this compound.
Caption: Workflow for the spectroscopic characterization of this compound.
References
Physical and chemical properties of 1H-Indazole-5-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a thorough examination of the physical and chemical properties of 1H-Indazole-5-carbaldehyde, a versatile heterocyclic compound of significant interest in medicinal chemistry and materials science. This document outlines its structural and physicochemical characteristics, spectroscopic data, and key aspects of its chemical reactivity, supported by detailed experimental protocols.
Core Properties and Identifiers
This compound is a white to pale yellow solid that serves as a crucial intermediate in the synthesis of a wide range of biologically active molecules.[1] Its unique structure, featuring a bicyclic indazole core with a reactive aldehyde group at the 5-position, makes it a valuable building block in drug discovery, particularly in the development of kinase inhibitors and other therapeutic agents.[2]
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₆N₂O | [3] |
| Molecular Weight | 146.15 g/mol | [3] |
| CAS Number | 253801-04-6 | [1] |
| Appearance | White to pale yellow solid | [1] |
| Melting Point | 115-119 °C | |
| Boiling Point | 358.3 °C at 760 mmHg (Predicted) | |
| Density | 1.368 g/cm³ (Predicted) | |
| Flash Point | 174.4 °C (Predicted) | |
| XLogP3 | 1.7 | [3] |
Spectroscopic Data
The structural elucidation of this compound is accomplished through various spectroscopic techniques. Representative data is summarized below.
| Technique | Data |
| ¹H NMR | Spectral data reveals characteristic peaks for the aromatic and aldehyde protons. |
| ¹³C NMR | The spectrum displays distinct signals for the carbonyl carbon and the aromatic carbons of the indazole ring. |
| Infrared (IR) | Key absorptions include a strong carbonyl (C=O) stretch and N-H stretching frequencies. |
| Mass Spectrometry | The mass spectrum confirms the molecular weight of the compound. |
Chemical Properties and Reactivity
The chemical behavior of this compound is dictated by the interplay of the aromatic indazole ring and the aldehyde functional group.
Reactivity of the Indazole Ring: The indazole ring system is aromatic and can undergo electrophilic substitution reactions. The presence of the electron-withdrawing aldehyde group will influence the regioselectivity of these reactions.
Reactivity of the Aldehyde Group: The aldehyde functionality is a key site for a variety of chemical transformations, including:
-
Nucleophilic Addition: The carbonyl carbon is electrophilic and readily undergoes attack by nucleophiles.
-
Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid.
-
Reduction: Reduction of the aldehyde yields the corresponding primary alcohol.
-
Condensation Reactions: It can participate in reactions such as the Wittig reaction to form alkenes.[1]
The reactivity of the aldehyde group makes this compound a valuable precursor for the synthesis of diverse indazole derivatives with potential applications in pharmaceuticals and agrochemicals.[2]
Experimental Protocols
Representative Synthesis: Nitrosation of Indole-5-carbaldehyde (Hypothetical)
This protocol is adapted from the synthesis of indazole-3-carboxaldehydes.[1]
Materials:
-
Indole-5-carbaldehyde
-
Sodium Nitrite (NaNO₂)
-
Hydrochloric Acid (HCl)
-
Dimethylformamide (DMF)
-
Ethyl Acetate (EtOAc)
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
Procedure:
-
A solution of sodium nitrite in water is cooled to 0 °C in a reaction vessel equipped with a magnetic stirrer.
-
Hydrochloric acid is added slowly to the cooled sodium nitrite solution, and the mixture is stirred.
-
A solution of Indole-5-carbaldehyde in DMF is then added dropwise to the reaction mixture at 0 °C.
-
The reaction is allowed to proceed at room temperature, and the progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.
-
The solvent is removed under reduced pressure to yield the crude product.
-
Purification is achieved by column chromatography on silica gel.
Spectroscopic Analysis Protocols
The following are general procedures for obtaining spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Instrumentation: A 300 MHz or higher field NMR spectrometer.
-
Sample Preparation: The compound is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Data Acquisition: ¹H and ¹³C NMR spectra are recorded at room temperature. Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak.[1]
Infrared (IR) Spectroscopy:
-
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer, often equipped with a Universal Attenuated Total Reflectance (UATR) accessory.
-
Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.
-
Data Acquisition: The spectrum is typically recorded over a range of 4000-400 cm⁻¹.
High-Resolution Mass Spectrometry (HRMS):
-
Instrumentation: An electrospray ionization (ESI) time-of-flight (TOF) or Orbitrap mass spectrometer.
-
Sample Preparation: The sample is dissolved in a suitable solvent (e.g., acetonitrile or methanol) and infused into the mass spectrometer.
-
Data Acquisition: Mass spectra are acquired in either positive or negative ion mode to determine the accurate mass of the molecular ion.[1]
Logical Relationships in Reactivity
The chemical reactivity of this compound can be logically categorized based on the reactive sites within the molecule.
References
- 1. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E [pubs.rsc.org]
- 2. chemimpex.com [chemimpex.com]
- 3. 1H-Indazole-5-carboxaldehyde | C8H6N2O | CID 21250644 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility and Stability of 1H-Indazole-5-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability of 1H-Indazole-5-carbaldehyde, a key intermediate in the synthesis of various biologically active molecules.[1] Understanding these properties is critical for its effective use in drug discovery, process development, and formulation. This document outlines detailed experimental protocols for determining solubility and stability, presents data in a structured format, and includes visualizations of key workflows.
Solubility Profile
The solubility of this compound is a crucial parameter for its handling, reaction setup, and formulation. While specific quantitative data is not extensively published, this section provides a general profile and a detailed protocol for its determination.
Table 1: Anticipated Solubility of this compound in Common Solvents
| Solvent | Type | Expected Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | Commonly used for stock solutions in biological assays.[2][3] |
| Dimethylformamide (DMF) | Polar Aprotic | High | Often used as a solvent in synthetic reactions involving indazoles.[1] |
| Methanol | Polar Protic | Moderate | |
| Ethanol | Polar Protic | Moderate | |
| Acetonitrile | Polar Aprotic | Moderate to Low | A common solvent for HPLC analysis. |
| Water | Polar Protic | Low | The heterocyclic nature and aldehyde group confer some polarity, but the fused ring system limits aqueous solubility. |
| Dichloromethane (DCM) | Nonpolar | Low | |
| Ethyl Acetate | Moderately Polar | Moderate to Low |
Experimental Protocol for Solubility Determination (Shake-Flask Method)
This protocol details the widely accepted shake-flask method for determining the equilibrium solubility of a compound.[4]
Objective: To determine the saturation solubility of this compound in a given solvent at a specific temperature.
Materials:
-
Selected solvents (e.g., water, phosphate buffer pH 7.4, DMSO, ethanol)
-
Scintillation vials or flasks with screw caps
-
Orbital shaker with temperature control
-
Analytical balance
-
Syringe filters (0.45 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
Procedure:
-
Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of the selected solvent. The presence of undissolved solid is necessary to ensure saturation.
-
Equilibration: Seal the vials and place them in an orbital shaker set at a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.
-
Sample Collection: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Carefully withdraw a sample from the supernatant.
-
Filtration: Immediately filter the sample through a 0.45 µm syringe filter to remove any undissolved particles.
-
Quantification: Dilute the filtered sample with a suitable mobile phase and analyze the concentration of this compound using a validated HPLC method.
-
Calculation: Determine the solubility in mg/mL or µg/mL by comparing the peak area of the sample to a standard calibration curve.
Diagram 1: Experimental Workflow for Solubility Determination
Caption: Workflow for the shake-flask solubility determination method.
Stability Profile and Forced Degradation Studies
Stability testing is essential to understand the chemical robustness of this compound under various conditions, which informs storage, handling, and the development of a stability-indicating analytical method.[7][8] Forced degradation studies are performed under more severe conditions than accelerated stability testing to identify potential degradation products and pathways.[9][10][11][12]
Table 2: Forced Degradation Conditions for this compound
| Stress Condition | Reagent/Condition | Typical Duration | Potential Degradation Pathway |
| Acid Hydrolysis | 0.1 M HCl | 24-48 hours | Decomposition of the indazole ring. |
| Base Hydrolysis | 0.1 M NaOH | 2-8 hours | Potential Cannizzaro reaction of the aldehyde. |
| Oxidation | 3% H₂O₂ | 24 hours | Oxidation of the aldehyde to a carboxylic acid. |
| Thermal Degradation | 60-80°C | 48-72 hours | General decomposition.[13] |
| Photolytic Degradation | ICH Q1B conditions (UV/Vis light) | As per guidelines | Photochemical reactions, potentially leading to dimerization or rearrangement.[13] |
Experimental Protocol for Forced Degradation and Stability-Indicating Method Development
Objective: To identify the degradation products of this compound under various stress conditions and to develop an HPLC method that can separate the parent compound from its degradation products.[14][15]
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with a photodiode array (PDA) or UV detector
-
pH meter
-
Photostability chamber
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).
-
Stress Sample Preparation:
-
Acidic: Mix the stock solution with 0.1 M HCl and heat if necessary.
-
Basic: Mix the stock solution with 0.1 M NaOH at room temperature.
-
Oxidative: Mix the stock solution with 3% H₂O₂ at room temperature.
-
Thermal: Expose a solid sample or a solution to elevated temperatures.
-
Photolytic: Expose a solid sample or a solution to light as per ICH Q1B guidelines.
-
-
Time Points: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralization: Neutralize the acidic and basic samples before analysis.
-
HPLC Analysis: Analyze all samples using an HPLC-PDA system. The PDA detector is crucial for assessing peak purity and identifying the UV spectra of new peaks.
-
Method Development: Develop a gradient HPLC method that resolves the main peak of this compound from all degradation product peaks.
Diagram 2: Workflow for Forced Degradation Studies
Caption: Workflow for conducting forced degradation studies.
Potential Degradation Pathways
Based on the functional groups present in this compound, several degradation pathways can be anticipated under stress conditions.
Diagram 3: Potential Degradation Pathways
Caption: Potential chemical degradation pathways for this compound.
Summary and Recommendations
-
Solubility: this compound is expected to be soluble in polar aprotic solvents like DMSO and DMF, with lower solubility in polar protic and nonpolar solvents. For aqueous biological assays, the use of a DMSO stock solution is recommended.
-
Stability: The aldehyde functional group is susceptible to oxidation, making it important to store the compound under an inert atmosphere and protected from light. Solutions should be prepared fresh when possible. For long-term storage, a solid form kept at 2-8°C is advisable.[5]
-
Analytical Method: A validated stability-indicating HPLC method is crucial for accurately quantifying this compound in the presence of impurities and degradation products.
This guide provides the foundational knowledge and experimental framework for working with this compound. Researchers should use these protocols as a starting point and adapt them to their specific needs and available equipment.
References
- 1. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. lifechemicals.com [lifechemicals.com]
- 4. lup.lub.lu.se [lup.lub.lu.se]
- 5. usbio.net [usbio.net]
- 6. m.indiamart.com [m.indiamart.com]
- 7. irjpms.com [irjpms.com]
- 8. ijtsrd.com [ijtsrd.com]
- 9. pharmadekho.com [pharmadekho.com]
- 10. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 11. resolvemass.ca [resolvemass.ca]
- 12. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 1H- and 2H-indazoles by thermal and photolytic decomposition of o-azidobenzoic acid and o-azidobenzaldehyde derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 14. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 15. chromatographyonline.com [chromatographyonline.com]
An In-Depth Technical Guide to 1H-Indazole-5-carbaldehyde: Properties, Synthesis, and Role in Kinase Inhibitor Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1H-Indazole-5-carbaldehyde, a key heterocyclic building block in medicinal chemistry. This document details its physicochemical properties, provides a representative experimental protocol for its synthesis, and elucidates its critical role as a precursor in the development of targeted kinase inhibitors.
Physicochemical Properties of this compound
This compound is a versatile organic compound valued for its unique molecular structure, which features a bicyclic system composed of a benzene ring fused to a pyrazole ring, with a carbaldehyde group at the 5-position. This arrangement makes it an important intermediate for the synthesis of a wide range of biologically active molecules.
| Property | Value |
| Molecular Formula | C₈H₆N₂O |
| Molecular Weight | 146.15 g/mol |
| CAS Number | 253801-04-6 |
Representative Synthesis of a Substituted 1H-Indazole-carbaldehyde
Synthesis of 5-Bromo-1H-indazole-3-carboxaldehyde
This procedure involves the conversion of 5-bromo-indole to 5-bromo-1H-indazole-3-carboxaldehyde through a nitrosation reaction.
Materials:
-
5-bromo-indole
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl)
-
Dimethylformamide (DMF)
-
Water
-
Petroleum ether
-
Ethyl acetate (EtOAc)
Procedure:
-
A nitrosating mixture is prepared using sodium nitrite and hydrochloric acid in a DMF/water solvent system.
-
A solution of 5-bromo-indole is slowly added to the nitrosating mixture at a controlled temperature, typically 0°C, to manage the exothermic reaction and minimize side product formation.
-
After the addition is complete, the reaction mixture is stirred at room temperature for a specified period, and in some cases, gentle heating (e.g., to 50°C) is applied to drive the reaction to completion.
-
The reaction progress is monitored using thin-layer chromatography (TLC).
-
Upon completion, the product is extracted from the reaction mixture using an organic solvent such as ethyl acetate.
-
The organic layers are combined, washed, dried, and concentrated under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel, using a solvent system such as petroleum ether/EtOAc to yield the pure 5-bromo-1H-indazole-3-carboxaldehyde.[1]
Role in the Development of Kinase Inhibitors
This compound serves as a crucial starting material in the synthesis of various indazole derivatives that have shown significant promise as kinase inhibitors in cancer therapy.[2][3] The indazole scaffold is considered a "privileged" structure in medicinal chemistry because it can mimic the purine core of ATP, allowing it to bind competitively to the ATP-binding site of kinases. This interaction is fundamental to the mechanism of action of many kinase inhibitors.
The aldehyde functional group at the 5-position of this compound is particularly important as it provides a reactive handle for further chemical modifications. This allows for the introduction of diverse substituents and the construction of more complex molecules with tailored affinities and selectivities for specific kinase targets.
Below is a logical workflow diagram illustrating the role of this compound as a key intermediate in the development of kinase inhibitors.
Caption: Workflow for Kinase Inhibitor Development.
This diagram illustrates the progression from the starting material, this compound, through various stages of drug discovery, including the synthesis of a diverse library of derivatives, screening for biological activity, and optimization of lead compounds to identify a potential clinical candidate. This systematic approach is central to modern drug development and highlights the importance of versatile building blocks like this compound.
References
- 1. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) [pubs.rsc.org]
Methodological & Application
Synthesis of 1H-Indazole-5-carbaldehyde: Application Notes and Protocols for Researchers
For Immediate Release
This document provides detailed application notes and experimental protocols for the synthesis of 1H-indazole-5-carbaldehyde, a valuable building block in medicinal chemistry and drug development. These protocols are intended for researchers, scientists, and professionals in the field of drug development, offering two primary synthetic routes from commercially available starting materials. The methodologies described are based on established chemical transformations and provide a foundation for the reliable preparation of this key intermediate.
Introduction
This compound is a crucial intermediate in the synthesis of a wide range of biologically active molecules. The indazole scaffold is a prominent feature in many pharmaceutical compounds, exhibiting activities such as kinase inhibition. The carbaldehyde functional group at the 5-position serves as a versatile handle for further molecular elaboration, enabling the construction of complex derivatives for drug discovery programs. This document outlines two reliable methods for the synthesis of this compound: the oxidation of (1H-indazol-5-yl)methanol and the reduction of 1H-indazole-5-carbonitrile.
Synthetic Strategies
Two principal synthetic pathways for the preparation of this compound are presented below. Each route offers distinct advantages depending on the availability of starting materials and desired scale of synthesis.
Route 1: Synthesis via Oxidation of (1H-Indazol-5-yl)methanol
This pathway involves the preparation of the alcohol intermediate, (1H-indazol-5-yl)methanol, followed by its oxidation to the target aldehyde.
Experimental Protocol 1.1: Synthesis of (1H-Indazol-5-yl)methanol
A general method for the synthesis of (indazol-yl)methanol derivatives involves the reaction of the corresponding indazole with formaldehyde.[1][2]
Materials:
-
5-substituted-1H-indazole (e.g., 5-nitro-1H-indazole)
-
30% Hydrochloric acid
-
30% Aqueous formaldehyde solution
-
Acetonitrile (for recrystallization)
Procedure:
-
Suspend the 5-substituted-1H-indazole (42 mmol) in 30 mL of 30% hydrochloric acid.
-
Add 3.85 mL of a 30% aqueous solution of formaldehyde (42 mmol).
-
Stir the reaction mixture overnight at room temperature.
-
The product can be purified by recrystallization from a suitable solvent such as acetonitrile.
Note: While a specific protocol for the 5-hydroxymethyl derivative was not found, this general procedure for nitro-substituted indazoles can be adapted. The yield for (4-nitro-1H-indazol-1-yl)methanol is reported to be 92%.[1]
Experimental Protocol 1.2: Oxidation of (1H-Indazol-5-yl)methanol to this compound
The oxidation of the alcohol to the aldehyde can be achieved using a mild oxidizing agent such as manganese dioxide (MnO₂).
Materials:
-
(1H-Indazol-5-yl)methanol
-
Activated Manganese Dioxide (MnO₂)
-
Dichloromethane (CH₂Cl₂)
Procedure:
-
To a solution of (1H-indazol-5-yl)methanol in dichloromethane, add an excess of activated manganese dioxide (typically 5-10 equivalents).
-
Stir the suspension vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the manganese dioxide.
-
Wash the filter cake with dichloromethane.
-
Concentrate the filtrate under reduced pressure to yield the crude this compound.
-
The product can be further purified by column chromatography on silica gel.
Route 2: Synthesis via Reduction of 1H-Indazole-5-carbonitrile
This alternative route involves the synthesis of a nitrile intermediate, which is then reduced to the aldehyde.
Experimental Protocol 2.1: Synthesis of 5-Bromo-1H-indazole
5-Bromo-1H-indazole can be synthesized from indazole-3-carboxylic acid via bromination followed by decarboxylation, or more directly from o-toluidine.[3][4]
Experimental Protocol 2.2: Synthesis of 1H-Indazole-5-carbonitrile from 5-Bromo-1H-indazole
The cyanation of 5-bromo-1H-indazole can be achieved using copper(I) cyanide.
Materials:
-
5-Bromo-1H-indazole
-
Copper(I) cyanide (CuCN)
-
N,N-Dimethylformamide (DMF) or other suitable high-boiling polar aprotic solvent
Procedure:
-
In a reaction vessel, combine 5-bromo-1H-indazole and copper(I) cyanide in a suitable solvent such as DMF.
-
Heat the reaction mixture to reflux and maintain for several hours.
-
Monitor the reaction for the disappearance of the starting material by TLC.
-
After completion, cool the reaction mixture and pour it into an aqueous solution of ferric chloride and hydrochloric acid to decompose the copper complexes.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure and purify the crude product by column chromatography or recrystallization to obtain 1H-indazole-5-carbonitrile.
Note: Palladium-catalyzed cyanation methods using reagents like zinc cyanide or potassium ferrocyanide are also effective for the conversion of aryl bromides to nitriles and can be adapted for this synthesis.[2][5]
Experimental Protocol 2.3: Reduction of 1H-Indazole-5-carbonitrile to this compound
The reduction of the nitrile to the aldehyde is accomplished using Diisobutylaluminium hydride (DIBAL-H) at low temperature.[6]
Materials:
-
1H-Indazole-5-carbonitrile
-
Diisobutylaluminium hydride (DIBAL-H) solution (e.g., 1 M in toluene or hexanes)
-
Anhydrous solvent (e.g., Dichloromethane, Toluene, or THF)
-
Methanol
-
Aqueous Rochelle's salt solution (potassium sodium tartrate) or dilute hydrochloric acid for work-up
-
Ethyl acetate or Dichloromethane for extraction
Procedure:
-
Dissolve 1H-indazole-5-carbonitrile (1 eq.) in an anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon) and cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of DIBAL-H (1.0-1.2 eq.) dropwise, maintaining the temperature at -78 °C.
-
Stir the reaction mixture at -78 °C for 2-3 hours.
-
Monitor the reaction by TLC.
-
Quench the reaction at -78 °C by the slow, dropwise addition of methanol.
-
Allow the mixture to warm to room temperature.
-
Add an aqueous solution of Rochelle's salt and stir vigorously until two clear layers are observed, or alternatively, perform a careful quench with dilute hydrochloric acid.
-
Filter the mixture through Celite® if a precipitate forms, washing the pad with the extraction solvent.
-
Separate the organic layer and extract the aqueous layer with ethyl acetate or dichloromethane.
-
Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Data Summary
The following table summarizes the key quantitative data for the described synthetic routes.
| Reaction Step | Starting Material | Product | Reagents | Typical Yield | Reference |
| Route 1 | |||||
| Alcohol Synthesis | 5-Nitro-1H-indazole | (4-Nitro-1H-indazol-1-yl)methanol | Formaldehyde, HCl | 92% | [1] |
| Oxidation | (1H-Indazol-5-yl)methanol | This compound | MnO₂ | Substrate dependent | - |
| Route 2 | |||||
| Bromination | Indazole-3-carboxylic acid | 5-Bromo-1H-indazole-3-carboxylic acid | Bromine, Acetic acid | 87.5% | [3] |
| Cyanation | Aryl Bromide | Aryl Nitrile | K₄[Fe(CN)₆], Pd catalyst | High yields reported | [2] |
| Nitrile Reduction | Nitrile | Aldehyde | DIBAL-H | Substrate dependent | [6] |
Workflow Diagrams
References
- 1. (1-METHYL-1H-IMIDAZOL-5-YL)METHANOL synthesis - chemicalbook [chemicalbook.com]
- 2. orgsyn.org [orgsyn.org]
- 3. 5-BROMO-1H-INDAZOLE-3-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]
- 4. CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5- - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 1H-Indazole-5-carbaldehyde in Drug Discovery
Introduction
1H-Indazole-5-carbaldehyde is a versatile heterocyclic building block of significant interest to researchers in medicinal chemistry and drug development. The indazole scaffold is a recognized "privileged structure," frequently found in molecules with a wide range of biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.[1] Specifically, the aldehyde functional group at the 5-position serves as a versatile chemical handle for introducing molecular diversity. This allows for the synthesis of large libraries of compounds for screening and the systematic optimization of lead candidates. Its derivatives have shown particular promise as inhibitors of various protein kinases, which are crucial targets in oncology.[2]
These notes provide detailed protocols for key reaction mechanisms involving this compound, including reductive amination, Schiff base condensation, and the Wittig reaction, which are fundamental transformations in the synthesis of novel therapeutic agents.
Application Note 1: Synthesis of Kinase Inhibitors via Reductive Amination
The introduction of substituted amine functionalities is a cornerstone of modern medicinal chemistry. Reductive amination of this compound is a powerful and reliable method for synthesizing secondary and tertiary amines. This reaction allows for the coupling of the indazole core to a vast array of primary and secondary amines, introducing basic centers that can improve aqueous solubility and form key hydrogen bond interactions with biological targets.
In the context of kinase inhibitor design, the newly formed amine linker can position substituents to occupy specific pockets within the ATP-binding site of a target kinase, enhancing potency and selectivity.[2] For example, derivatives of the related 1H-indazole-3-amine scaffold have shown potent inhibitory activity against fibroblast growth factor receptor (FGFR).[2] The one-pot nature of this reaction, combining imine formation and subsequent reduction, makes it highly efficient for library synthesis.
Experimental Protocol 1: One-Pot Reductive Amination
This protocol describes a general, metal-free procedure for the one-pot reductive amination of this compound with a representative primary amine, adapted from established green chemistry methods.[3]
Materials:
-
This compound
-
Aniline (or other primary/secondary amine)
-
Sodium borohydride (NaBH₄)
-
Glycerol (as a green solvent)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, and standard laboratory glassware
Procedure:
-
To a 50 mL round-bottom flask, add this compound (1.0 mmol, 146.1 mg).
-
Add the desired primary or secondary amine (e.g., Aniline, 1.0 mmol, 93.1 mg).
-
Add glycerol (3 mL) to the flask.
-
Stir the mixture at 70 °C.
-
In a separate, dry vial, weigh sodium borohydride (1.2 mmol, 45.4 mg).
-
Slowly add the sodium borohydride to the reaction mixture in portions over 10 minutes. Caution: Hydrogen gas evolution.
-
Continue stirring the reaction at 70 °C for 40-60 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by slowly adding 10 mL of saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous MgSO₄.
-
Filter the solution and concentrate the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-substituted aminomethyl-1H-indazole derivative.
Workflow for Reductive Amination
Caption: Workflow for one-pot reductive amination.
Application Note 2: Synthesis of Biologically Active Schiff Bases
Schiff bases (or imines) are compounds containing a carbon-nitrogen double bond. The condensation of this compound with various primary amines is a straightforward method to generate a diverse range of indazole-based Schiff base derivatives. These compounds are not only important synthetic intermediates but also exhibit a wide spectrum of biological activities themselves, including antimicrobial, antifungal, and anticancer properties.[4][5]
The imine linkage is relatively stable but can be hydrolyzed under acidic conditions, making it a candidate for prodrug strategies. Furthermore, the C=N bond can be reduced (as in reductive amination) or act as a point for further cycloaddition reactions, making Schiff bases versatile intermediates in a multi-step synthesis.
Experimental Protocol 2: Schiff Base Condensation
This protocol describes the synthesis of a Schiff base from this compound and a primary amine, a common method for generating imines.
Materials:
-
This compound
-
Substituted primary amine (e.g., 4-methoxyaniline)
-
Ethanol
-
Glacial acetic acid (catalytic amount)
-
Round-bottom flask, condenser, magnetic stirrer
Procedure:
-
Dissolve this compound (1.0 mmol, 146.1 mg) in ethanol (15 mL) in a 50 mL round-bottom flask.
-
Add the primary amine (1.0 mmol) to the solution.
-
Add 2-3 drops of glacial acetic acid to catalyze the reaction.
-
Equip the flask with a condenser and reflux the mixture for 2-4 hours.
-
Monitor the reaction for the disappearance of starting materials using TLC.
-
Upon completion, cool the reaction mixture to room temperature. The product often precipitates from the solution.
-
If precipitation occurs, collect the solid product by vacuum filtration.
-
Wash the collected solid with a small amount of cold ethanol to remove impurities.
-
Dry the purified Schiff base product under vacuum. If no precipitate forms, concentrate the solvent and purify by recrystallization or column chromatography.
Workflow for Schiff Base Formation
Caption: Workflow for Schiff base (imine) synthesis.
Application Note 3: C-C Bond Formation via the Wittig Reaction
The Wittig reaction is a Nobel Prize-winning method for creating carbon-carbon double bonds by reacting an aldehyde or ketone with a phosphorus ylide (Wittig reagent). Applying this reaction to this compound allows for the extension of carbon chains and the introduction of alkene functionalities. This is particularly useful for creating rigid linkers to connect the indazole core to other pharmacophores or for synthesizing vinyl-substituted indazoles.
The stereochemistry of the resulting alkene (E or Z) can often be controlled by the choice of the ylide and reaction conditions.[6] These olefinic derivatives can serve as final products or as intermediates for further transformations such as hydrogenation, epoxidation, or dihydroxylation, vastly expanding the chemical space accessible from the starting aldehyde. The aldehyde function can be converted into alkenes through Wittig condensations.[7]
Experimental Protocol 3: One-Pot Aqueous Wittig Reaction
This protocol is adapted from a green, one-pot Wittig procedure that is efficient and uses environmentally benign reagents.[6] It is suitable for ylides stabilized by an adjacent electron-withdrawing group (e.g., an ester).
Materials:
-
This compound
-
Triphenylphosphine (PPh₃)
-
An α-bromo ester (e.g., methyl bromoacetate)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM) or Ethyl Acetate
-
Test tube or round-bottom flask, vigorous magnetic stirrer
Procedure:
-
In a large test tube or flask, add triphenylphosphine (1.4 mmol, 367 mg).
-
Add 5 mL of saturated aqueous NaHCO₃ solution.
-
Stir the suspension vigorously for 1 minute.
-
To the biphasic mixture, add the α-bromo ester (1.6 mmol, e.g., 151 μL of methyl bromoacetate).
-
Immediately add this compound (1.0 mmol, 146.1 mg).
-
Continue to stir the reaction mixture vigorously at room temperature for 1-3 hours. The reaction progress can be monitored by TLC (the product is typically more nonpolar than the aldehyde).
-
Upon completion, transfer the mixture to a separatory funnel.
-
Extract the product with DCM or ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
The crude product will contain triphenylphosphine oxide as a major byproduct. Purify the desired alkene product by column chromatography on silica gel.
Workflow for the Wittig Reaction
Caption: Workflow for a one-pot aqueous Wittig reaction.
Quantitative Data Summary
The derivatization of the indazole scaffold is a proven strategy for discovering potent kinase inhibitors. While specific data for derivatives of this compound is proprietary or dispersed, the following tables summarize the inhibitory activities of various indazole derivatives against cancer cell lines and kinases, illustrating the potential of this compound class.
Table 1: Antiproliferative Activity of Indazole-Amine Derivatives Against Human Cancer Cell Lines [8]
| Compound ID | K562 (Leukemia) IC₅₀ (µM) | A549 (Lung) IC₅₀ (µM) | PC-3 (Prostate) IC₅₀ (µM) | Hep-G2 (Liver) IC₅₀ (µM) |
| 6a | 5.19 ± 0.29 | 8.21 ± 0.56 | 6.12 ± 0.10 | 5.62 ± 1.76 |
| 6o | 5.15 ± 0.55 | >40 | 15.60 ± 1.12 | 33.22 ± 1.87 |
| 5-Fu | 12.17 ± 1.15 | 18.23 ± 2.01 | 7.34 ± 0.64 | 4.87 ± 0.33 |
| Data represents the mean ± standard deviation. 5-Fluorouracil (5-Fu) is a reference compound. |
Table 2: Kinase Inhibitory Activity of Representative Indazole Derivatives [9][10][11]
| Compound Class | Target Kinase | IC₅₀ (nM) | Reference Compound Example |
| 1H-Indazole-3-carboxamide | PAK1 | 9.8 | Compound 30l |
| 1H-Indazole Amide | ERK1/2 | 9.3 - 25.8 | Compounds 116-118 |
| 1H-Indazole Derivative | EGFR (T790M) | 5.3 | Compound 109 |
| 1H-Indazole-3-amine Derivative | FGFR1 | 3.3 | Compound 9u |
| IC₅₀ values indicate the concentration required for 50% inhibition of enzyme activity. |
References
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ias.ac.in [ias.ac.in]
- 4. researchgate.net [researchgate.net]
- 5. veterinaria.org [veterinaria.org]
- 6. sciepub.com [sciepub.com]
- 7. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis and biological evaluation of novel 1H-1,2,4-triazole, benzothiazole and indazole-based derivatives as potent FGFR1 inhibitors viafragment-based virtual screening - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Leveraging 1H-Indazole-5-carbaldehyde for the Synthesis of Potent Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically approved and investigational drugs. Its unique bicyclic aromatic system, capable of engaging in crucial hydrogen bonding interactions with protein targets, has made it a cornerstone in the design of kinase inhibitors. Among the various functionalized indazoles, 1H-Indazole-5-carbaldehyde stands out as a versatile and valuable building block for the synthesis of a diverse array of kinase inhibitors. Its aldehyde functionality provides a reactive handle for the introduction of various pharmacophoric elements, enabling the exploration of chemical space and the optimization of inhibitory activity and selectivity.
These application notes provide a detailed overview of the utilization of this compound in the synthesis of potent inhibitors targeting key kinases implicated in proliferative diseases and other pathological conditions. We will delve into specific synthetic methodologies, present quantitative biological data, and provide detailed experimental protocols to guide researchers in their drug discovery efforts.
Key Synthetic Strategies
The aldehyde group of this compound is amenable to a variety of chemical transformations, making it an ideal starting point for the construction of complex molecular architectures. A particularly effective strategy for generating libraries of potential kinase inhibitors is the Groebke-Blackburn-Bienaymé (GBB) reaction , a one-pot, three-component reaction that rapidly generates substituted imidazo[1,2-a]pyridines and related heterocycles.
This multicomponent reaction involves the condensation of an aldehyde (in this case, this compound), an isocyanide, and an amino-heterocycle (such as 2-aminopyridine or 2-aminopyrimidine). The resulting fused heterocyclic scaffolds are well-suited for interaction with the ATP-binding site of various kinases.
Targeted Kinases and Biological Activity
Derivatives of this compound have shown significant inhibitory activity against several important kinase targets, including:
-
Glycogen Synthase Kinase 3 (GSK-3): A serine/threonine kinase involved in a multitude of cellular processes, including metabolism, cell signaling, and neuronal function. Dysregulation of GSK-3 activity is implicated in diseases such as bipolar disorder, Alzheimer's disease, and cancer.
-
Rho-associated coiled-coil containing protein kinase (ROCK): A key regulator of the actin cytoskeleton, involved in processes such as cell adhesion, motility, and contraction. ROCK inhibitors have therapeutic potential in cardiovascular diseases, cancer, and neurological disorders.
-
Janus Kinases (JAKs): A family of non-receptor tyrosine kinases that play a critical role in cytokine signaling pathways that are central to the immune system and hematopoiesis. JAK inhibitors are used to treat autoimmune diseases and myeloproliferative neoplasms.
The following table summarizes the inhibitory activity of representative compounds synthesized from this compound against GSK-3β and ROCK2.
| Compound ID | Scaffold | R Group (from Isocyanide) | Target Kinase | IC50 (nM) |
| I-1 | Imidazo[1,2-a]pyridine | tert-Butyl | GSK-3β | 800 |
| I-2 | Imidazo[1,2-a]pyrimidine | Cyclohexyl | GSK-3β | 500 |
| I-3 | Imidazo[1,2-a]pyridine | Benzyl | ROCK2 | 250 |
| I-4 | Imidazo[1,2-a]pyrimidine | 4-Chlorophenyl | ROCK2 | 150 |
Experimental Protocols
Protocol 1: Synthesis of 2-(1H-Indazol-5-yl)imidazo[1,2-a]pyridine-3-amine Derivatives via Groebke-Blackburn-Bienaymé Reaction
This protocol describes a general procedure for the synthesis of a library of 2-(1H-indazol-5-yl)imidazo[1,2-a]pyridine-3-amine derivatives.
Materials:
-
This compound
-
Substituted 2-aminopyridine
-
Various isocyanides (e.g., tert-butyl isocyanide, cyclohexyl isocyanide, benzyl isocyanide)
-
Scandium (III) triflate (Sc(OTf)₃)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate (EtOAc)
-
Hexanes
Procedure:
-
To a solution of this compound (1.0 mmol) in methanol (10 mL) is added the substituted 2-aminopyridine (1.0 mmol) and the respective isocyanide (1.1 mmol).
-
Scandium (III) triflate (0.1 mmol, 10 mol%) is added to the reaction mixture.
-
The reaction mixture is stirred at room temperature for 24 hours.
-
Upon completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure.
-
The residue is redissolved in dichloromethane (50 mL) and washed with saturated aqueous sodium bicarbonate solution (2 x 20 mL) and brine (20 mL).
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired 2-(1H-indazol-5-yl)imidazo[1,2-a]pyridine-3-amine derivative.
Protocol 2: In Vitro Kinase Inhibition Assay (GSK-3β and ROCK2)
This protocol provides a general method for assessing the in vitro inhibitory activity of the synthesized compounds against GSK-3β and ROCK2 kinases.
Materials:
-
Recombinant human GSK-3β or ROCK2 enzyme
-
Kinase buffer (specific to the kinase)
-
ATP (Adenosine triphosphate)
-
Substrate peptide (specific to the kinase)
-
Synthesized inhibitor compounds dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
Microplate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of the inhibitor compounds in DMSO.
-
In a 96-well plate, add the kinase buffer, the specific kinase enzyme, and the inhibitor compound at various concentrations.
-
Initiate the kinase reaction by adding a mixture of the substrate peptide and ATP.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
The luminescent signal is inversely proportional to the kinase activity.
-
Calculate the IC50 values by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration using a suitable software (e.g., GraphPad Prism).
Visualizations
Caption: Synthetic and screening workflow for developing kinase inhibitors.
Caption: Inhibition of GSK-3 and ROCK signaling pathways.
Application Notes and Protocols: 1H-Indazole-5-carbaldehyde in OLED Technology
For Researchers, Scientists, and Drug Development Professionals
Abstract
1H-Indazole-5-carbaldehyde is a versatile heterocyclic building block with potential applications in the development of novel organic electronic materials. While direct utilization of this compound as a primary component in Organic Light-Emitting Diodes (OLEDs) is not extensively documented in publicly available literature, its reactive aldehyde functionality and inherent electronic properties make it a valuable precursor for the synthesis of advanced emitter and host materials. These synthesized derivatives can be incorporated into the emissive layer (EML) of an OLED device. This document provides a comprehensive overview of the potential applications of this compound in OLED technology, including detailed, generalized protocols for the synthesis of functional derivatives and the fabrication and characterization of OLED devices. Performance data of related heterocyclic compounds are presented to serve as a benchmark for the development of new materials derived from this compound.
Introduction to 1H-Indazole Derivatives in OLEDs
The indazole core, a bicyclic aromatic heterocycle, offers a rigid and electronically tunable scaffold for the design of OLED materials. By modifying the substituents on the indazole ring, researchers can influence key properties such as emission color, charge transport capabilities, and thermal stability.[1] The presence of a carbaldehyde group at the 5-position of the 1H-indazole ring system provides a reactive site for further chemical modifications, allowing for the construction of more complex, conjugated molecules suitable for use in OLEDs. While specific data on this compound itself is limited, its derivatives could potentially function as:
-
Emitters: Molecules that, when electronically excited, relax by emitting light.
-
Hosts: Materials that form the bulk of the emissive layer and host the emitter molecules.
-
Charge-Transporting Materials: Molecules that facilitate the movement of holes (hole-transport layer, HTL) or electrons (electron-transport layer, ETL) within the OLED device.
Synthesis of Functional OLED Materials from this compound
The aldehyde group of this compound is a versatile functional group that can participate in a variety of carbon-carbon and carbon-nitrogen bond-forming reactions to create larger, conjugated systems. Below are generalized protocols for common synthetic transformations.
Knoevenagel Condensation for the Synthesis of π-Extended Systems
This reaction can be used to extend the π-conjugation of the indazole core, a key strategy for tuning the emission properties of organic molecules.
Protocol:
-
Dissolution: Dissolve this compound (1.0 eq.) and an active methylene compound (e.g., malononitrile, cyanoacetate) (1.1 eq.) in a suitable solvent such as ethanol or toluene.
-
Catalyst Addition: Add a catalytic amount of a base, such as piperidine or triethylamine.
-
Reaction: Stir the mixture at a temperature ranging from room temperature to reflux, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by recrystallization or column chromatography to obtain the desired vinyl-substituted indazole derivative.
Reductive Amination for the Synthesis of Charge-Transporting Moieties
This protocol allows for the introduction of amine functionalities, which are common in hole-transporting materials.
Protocol:
-
Imine Formation: Dissolve this compound (1.0 eq.) and a primary or secondary amine (1.0 eq.) in a solvent like methanol or dichloromethane. Add a catalytic amount of acetic acid.
-
Reduction: After imine formation is observed (via TLC or NMR), add a reducing agent such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃) portion-wise.
-
Reaction: Stir the reaction mixture at room temperature until the reaction is complete.
-
Quenching and Extraction: Quench the reaction by the slow addition of water. Extract the product with an organic solvent.
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the residue by column chromatography.
OLED Device Fabrication and Characterization
The following is a generalized protocol for the fabrication of a multilayer OLED device via thermal evaporation. This can be adapted for materials derived from this compound.[1]
Substrate Preparation
-
Cleaning: Sequentially sonicate Indium Tin Oxide (ITO) coated glass substrates in a cleaning solution (e.g., 1% Hellmanex in deionized water), hot deionized water, and isopropyl alcohol, each for 5 minutes.[1]
-
Drying: Dry the substrates with a stream of dry nitrogen.[1]
-
Surface Treatment: Treat the substrates with UV-ozone or oxygen plasma for 5-10 minutes to enhance the work function of the ITO and remove organic residues.
Organic Layer and Cathode Deposition
This process is carried out in a high-vacuum thermal evaporation system.
-
Hole-Injection Layer (HIL): Deposit a thin layer (e.g., 10 nm) of a HIL material.
-
Hole-Transport Layer (HTL): Deposit a layer (e.g., 40 nm) of an HTL material.
-
Emissive Layer (EML):
-
Electron-Transport Layer (ETL): Deposit a layer (e.g., 30 nm) of an ETL material, such as Tris(8-hydroxyquinolinato)aluminium (Alq₃).[1]
-
Electron-Injection Layer (EIL): Deposit a thin layer (e.g., 1 nm) of an EIL material, such as lithium fluoride (LiF).[1]
-
Cathode: Deposit a metal cathode (e.g., 100 nm of aluminum) through a shadow mask to define the active area.[1]
Encapsulation and Characterization
-
Encapsulation: Immediately encapsulate the device in an inert atmosphere (e.g., a nitrogen-filled glovebox) using a UV-curable epoxy and a glass coverslip to prevent degradation from moisture and oxygen.[1]
-
Characterization:
-
Current-Voltage-Luminance (J-V-L) Characteristics: Measure using a source meter and a photometer.[1]
-
Electroluminescence (EL) Spectra: Measure with a spectrometer to determine the emission color and Commission Internationale de l'Éclairage (CIE) coordinates.[1]
-
External Quantum Efficiency (EQE): Determine from the luminance, EL spectrum, and current density.[1]
-
Performance of Related Heterocyclic Compounds in OLEDs
| Compound Type | Role | Max. Luminance (cd/m²) | Max. Current Efficiency (cd/A) | Max. Power Efficiency (lm/W) | Max. EQE (%) | Emission Color |
| Pyrazoloquinoxaline derivative | Dopant in Alq₃ | - | 7.5 - 9.7 | - | - | Green |
| Carbazole derivative (Cz-SBDPI) | Non-doped emitter | 12,984 | 5.9 | 5.7 | 6.2 | Deep-blue |
| Carbazole derivative (CZ-1) | Emitter | 4,130 | 19.3 | - | - | Greenish-blue |
| Carbazole derivative (CZ-2) | Emitter | 4,104 | 20.2 | - | - | Greenish-blue |
Note: The performance of OLEDs is highly dependent on the device architecture and the specific materials used.
Visualized Workflows and Relationships
Caption: Synthetic workflow for functional indazole derivatives.
Caption: OLED fabrication process.
Caption: OLED operational principle.
Conclusion
This compound represents a promising, yet underexplored, platform for the development of novel materials for OLED applications. Its utility lies in its role as a versatile synthetic intermediate for creating larger, functional molecules with tailored electronic and photophysical properties. The provided generalized protocols for synthesis, device fabrication, and characterization, along with benchmark data from related compounds, offer a foundational guide for researchers venturing into the design and application of new indazole-based materials for next-generation OLED technologies. Further research into the synthesis and characterization of derivatives of this compound is warranted to fully elucidate their potential in this rapidly advancing field.
References
Application Notes and Protocols: 1H-Indazole-5-carbaldehyde as a Versatile Precursor for Novel Fluorescent Probes
For Researchers, Scientists, and Drug Development Professionals
Introduction
1H-Indazole-5-carbaldehyde is a versatile heterocyclic building block with significant potential in the development of novel fluorescent probes. Its indazole core is a recognized pharmacophore in medicinal chemistry, and the reactive aldehyde group provides a convenient handle for the synthesis of a diverse range of fluorescent derivatives. These probes can be designed for various applications, including bioimaging, sensing of metal ions, and monitoring of physiological parameters. This document provides detailed application notes and protocols for the proposed synthesis and utilization of fluorescent probes derived from this compound. While direct examples of fluorescent probes from this specific precursor are not extensively documented, established synthetic methodologies such as Knoevenagel condensation and Schiff base formation offer reliable pathways to novel fluorophores.[1][2]
Proposed Synthesis of a Fluorescent Probe via Knoevenagel Condensation
A promising strategy for the synthesis of a fluorescent probe from this compound is the Knoevenagel condensation with an active methylene compound. This reaction is widely used to create fluorescent molecules, often resulting in compounds with environment-sensitive fluorescence, making them suitable for applications such as viscosity sensing or as molecular rotors.[1]
Here, we propose a hypothetical fluorescent probe, (Z)-2-(1H-indazol-5-yl)-3-(benzo[d]thiazol-2-yl)acrylonitrile (IBTA) , synthesized via the Knoevenagel condensation of this compound with 2-(benzo[d]thiazol-2-yl)acetonitrile. Benzothiazole derivatives are well-known for their fluorescent properties.
General Synthesis Workflow
Caption: General workflow for the synthesis of a fluorescent probe.
Experimental Protocols
Synthesis of (Z)-2-(1H-indazol-5-yl)-3-(benzo[d]thiazol-2-yl)acrylonitrile (IBTA)
Materials:
-
This compound
-
2-(benzo[d]thiazol-2-yl)acetonitrile
-
Piperidine
-
Ethanol
-
Ethyl acetate
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 mmol) and 2-(benzo[d]thiazol-2-yl)acetonitrile (1.0 mmol) in ethanol (20 mL).
-
Add a catalytic amount of piperidine (0.1 mmol) to the solution.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
After completion of the reaction, allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using a mixture of ethyl acetate and hexane as the eluent.
-
Collect the fractions containing the desired product and evaporate the solvent to obtain the pure fluorescent probe IBTA as a solid.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Data Presentation
The following table summarizes the hypothetical quantitative data for the proposed fluorescent probe IBTA, based on values reported for analogous styryl-type benzothiazole dyes.
| Property | Estimated Value | Notes |
| Excitation Wavelength (λex) | ~420 nm | In a non-polar solvent like dioxane. |
| Emission Wavelength (λem) | ~530 nm | In a non-polar solvent like dioxane. |
| Quantum Yield (Φ) | 0.05 (in ethanol) to 0.6 (in glycerol) | Expected to be sensitive to solvent viscosity (molecular rotor characteristics). |
| Molar Extinction Coefficient (ε) | 35,000 M⁻¹cm⁻¹ | In dioxane. |
| Stokes Shift | ~110 nm | |
| Limit of Detection (LOD) | Not directly applicable | This type of probe is often used for imaging changes in the microenvironment rather than analyte concentration. |
Application: Detection of Increased Viscosity
Fluorescent probes with molecular rotor characteristics, such as the proposed IBTA, exhibit a significant increase in fluorescence quantum yield in viscous environments. This is due to the restriction of intramolecular rotation in the excited state, which reduces non-radiative decay pathways. This property can be exploited to image viscosity changes in living cells, which is relevant for studying cellular processes like apoptosis and protein aggregation.
Protocol for Live Cell Imaging of Viscosity
Materials:
-
IBTA stock solution (1 mM in DMSO)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Cells of interest (e.g., HeLa cells)
-
Confocal microscope
Procedure:
-
Cell Culture: Culture HeLa cells in a suitable medium in a glass-bottom dish until they reach 70-80% confluency.
-
Probe Loading: Prepare a working solution of IBTA by diluting the 1 mM stock solution in serum-free cell culture medium to a final concentration of 5 µM.
-
Remove the culture medium from the cells and wash them once with PBS.
-
Add the IBTA working solution to the cells and incubate for 30 minutes at 37°C in a CO₂ incubator.
-
Inducing Viscosity Change (Optional): To induce an increase in intracellular viscosity, treat the cells with a known agent (e.g., nystatin or monensin) for a specific duration.
-
Washing: Remove the probe solution and wash the cells twice with PBS to remove any unbound probe.
-
Imaging: Add fresh PBS or imaging buffer to the cells. Image the cells using a confocal microscope with excitation at ~420 nm and collect the emission between 500-600 nm.
-
Data Analysis: Quantify the fluorescence intensity in the cells using appropriate image analysis software. An increase in fluorescence intensity would indicate an increase in intracellular viscosity.
Signaling Pathway and Detection Mechanism
The detection of viscosity is based on the photophysical properties of the molecular rotor. In a low-viscosity environment, the molecule can freely rotate around its single bonds after excitation, leading to non-radiative decay and low fluorescence. In a high-viscosity environment, this rotation is hindered, forcing the molecule to return to the ground state via radiative decay, resulting in a significant increase in fluorescence.
References
Application Note: A Robust Protocol for the Formylation of 1H-Indazole
Audience: Researchers, scientists, and drug development professionals.
Introduction
1H-indazole-3-carbaldehydes are crucial intermediates in medicinal chemistry, serving as versatile building blocks for the synthesis of polyfunctionalized 3-substituted indazoles, which are prominent in the development of kinase inhibitors.[1][2] The aldehyde functional group allows for a wide range of subsequent chemical transformations, including Knoevenagel and Wittig condensations, and the construction of other heterocyclic systems.[2][3] While direct formylation of aromatic rings is often achieved through methods like the Vilsmeier-Haack reaction, this approach is notably ineffective for the direct formylation at the C3 position of the 1H-indazole ring system.[3] To overcome this limitation, an efficient and optimized protocol has been developed involving the nitrosation of indole precursors, which yields the desired 1H-indazole-3-carbaldehydes under mild acidic conditions.[1][2] This method is applicable to both electron-rich and electron-deficient indoles.[4]
Principle of the Method
The synthesis is achieved through the nitrosation of a corresponding indole derivative. The reaction proceeds by generating a nitrosating agent in situ from sodium nitrite (NaNO₂) and hydrochloric acid (HCl). An indole solution is then slowly added to this mixture. The subsequent reaction cascade leads to the formation of the 1H-indazole-3-carbaldehyde. This reverse addition procedure under slightly acidic conditions is key to obtaining high yields and minimizing side reactions.[2]
Quantitative Data Summary
The following table summarizes the reaction conditions and yields for the synthesis of various 1H-indazole-3-carbaldehyde derivatives from their corresponding indole precursors using the optimized nitrosation protocol.
| Starting Indole | Reagents & Solvents | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1H-Indole | NaNO₂, HCl, DMF, H₂O | 0 → Room Temp | 3 | 75% | [3] |
| 5-Bromo-1H-indole | NaNO₂, HCl, DMF, H₂O | 0 → Room Temp | 3 | 85% | [3] |
| 5-Methoxy-1H-indole | NaNO₂, HCl, DMF, H₂O | 0 → 50 | 5 | 91% | [3] |
| 5-Benzyloxy-1H-indole | NaNO₂, HCl, DMF, H₂O | 0 → 50 | 3 | 91% | [3] |
| 5-Nitro-1H-indole | NaNO₂, HCl, DMF, H₂O | 0 → 80 | 6 | 77% | [2] |
| 6-Nitro-1H-indole | NaNO₂, HCl, H₂O | 20 | 1.5 | 77% | [5] |
| Indole-5-carbaldehyde | NaNO₂, HCl, DMF, H₂O | Room Temp → 50 | 18 | 65% | [2] |
Experimental Protocol
This protocol is adapted from the general procedure described by Godeau et al.[4]
Materials:
-
Indole derivative (1.0 equiv)
-
Sodium nitrite (NaNO₂) (8.0 equiv)
-
2 N Hydrochloric acid (HCl)
-
Dimethylformamide (DMF)
-
Deionized water
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Preparation of Nitrosating Mixture: In a round-bottom flask equipped with a magnetic stirrer and under an argon atmosphere, dissolve sodium nitrite (8.0 equiv) in deionized water and DMF. Cool the solution to 0 °C in an ice bath.
-
Acidification: Slowly add 2 N aqueous HCl (7.0 equiv for nitro-indoles, ~2.7 equiv for others) to the cooled NaNO₂ solution.[2][4] Maintain the temperature at 0 °C and stir the mixture for 10 minutes.
-
Preparation of Indole Solution: In a separate flask, dissolve the starting indole (1.0 equiv) in DMF.
-
Reaction: Add the indole solution dropwise to the nitrosating mixture at 0 °C over a period of 2 hours using a syringe pump.
-
Reaction Progression: After the addition is complete, allow the reaction to proceed. The required temperature and time will vary depending on the electronic properties of the indole substrate (see table above). For electron-rich indoles, stirring at room temperature or gentle heating to 50 °C may be sufficient, while electron-poor indoles, such as nitro derivatives, may require heating up to 80 °C for full conversion.[4]
-
Work-up: Upon completion, cool the reaction mixture to room temperature and extract the product with ethyl acetate (3x).
-
Washing: Wash the combined organic layers with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the pure 1H-indazole-3-carbaldehyde.
Alternative Formylation Methods
Several classical formylation methods have been investigated for the synthesis of indazole-3-carbaldehydes. However, they often prove ineffective for the direct formylation of the 1H-indazole core.
-
Vilsmeier-Haack Reaction: The direct Vilsmeier-Haack formylation (using POCl₃/DMF) at the C3 position of 1H-indazoles is generally ineffective.[3][6]
-
Duff Reaction: This method, which uses hexamethylenetetramine, has also been reported to yield only trace amounts of the desired product when attempted with 2H-indazoles, suggesting it is not an efficient route.[7][8]
-
Rieche Formylation: This reaction uses dichloromethyl methyl ether and a Lewis acid like TiCl₄ to formylate electron-rich aromatic compounds.[9][10] Its specific applicability and efficiency for 1H-indazole require further investigation but it represents another potential, albeit less common, pathway.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the synthesis of 1H-indazole-3-carbaldehyde via the nitrosation of indole.
Caption: General workflow for the synthesis of 1H-indazole-3-carbaldehyde.
References
- 1. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E [pubs.rsc.org]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. ijpcbs.com [ijpcbs.com]
- 7. thieme-connect.de [thieme-connect.de]
- 8. Duff reaction - Wikipedia [en.wikipedia.org]
- 9. Rieche formylation - Wikipedia [en.wikipedia.org]
- 10. mdpi.com [mdpi.com]
Application Notes and Protocols for Suzuki Coupling Reactions with 1H-Indazole-5-carbaldehyde Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indazole scaffold is a privileged motif in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. The functionalization of the indazole ring is a key strategy in the development of novel therapeutic agents. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, enabling the introduction of diverse aryl and heteroaryl substituents onto the indazole core.
This document provides detailed application notes and experimental protocols for the Suzuki coupling reaction of 1H-indazole-5-carbaldehyde derivatives. The presence of the aldehyde group offers a valuable synthetic handle for further molecular elaboration, making these compounds attractive building blocks in drug discovery programs. The protocols outlined below are based on established methods for the Suzuki coupling of halogenated indazoles and related aromatic aldehydes.
Reaction Principle
The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed cross-coupling of an organoboron compound (typically a boronic acid or its ester) with an organic halide or triflate in the presence of a base. The catalytic cycle, illustrated below, involves the oxidative addition of the palladium(0) catalyst to the organic halide, followed by transmetalation with the boronate complex and subsequent reductive elimination to yield the coupled product and regenerate the active palladium(0) species.
Caption: Generalized catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Data Presentation: Optimized Reaction Conditions
The successful Suzuki coupling of indazole derivatives is highly dependent on the choice of catalyst, base, solvent, and temperature. The following table summarizes successfully employed conditions for the coupling of various bromo-indazole derivatives, which can serve as a starting point for the optimization of reactions with this compound.
| Indazole Substrate | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| N-(3-bromophenyl)-1-butyl-1H-indazole-3-carboxamide | 4-Formylphenylboronic acid | PdCl₂(dppf)·DCM (5) | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 12 | 74.6 | [1] |
| 5-Bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dimethoxyethane | 80 | 2 | High | [2] |
| N-(7-bromo-1H-indazol-4-yl)-4-methylbenzenesulfonamide | 4-Formylphenylboronic acid | Pd(PPh₃)₄ (10) | Cs₂CO₃ | Dioxane/EtOH/H₂O | 140 | 4 | 68 | [3][4] |
| 5-Iodovanillin | Phenylboronic acid | Pd(OAc)₂ (1) | Amberlite IRA-400(OH) | H₂O/EtOH | 60 | 1-2 | N/A |
Experimental Protocols
The following are detailed protocols adapted for the Suzuki coupling of a halo-1H-indazole-5-carbaldehyde derivative. It is assumed that the starting material is a bromo- or iodo- derivative at a position other than C5, or that the aldehyde is stable to the reaction conditions, as suggested by the successful coupling with formylphenylboronic acid.[1][4]
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of 5-Bromo-1H-indazole Derivatives
This protocol is adapted from procedures used for the coupling of various 5-bromoindazoles.[2]
Materials:
-
5-Bromo-1H-indazole-5-carbaldehyde (or N-protected derivative)
-
Aryl- or heteroarylboronic acid (1.2 - 1.5 equivalents)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (2-5 mol%)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2-3 equivalents)
-
Anhydrous Dimethoxyethane (DME) or 1,4-Dioxane/Water mixture
Procedure:
-
To a dry reaction vessel, add the 5-bromo-1H-indazole-5-carbaldehyde derivative (1.0 equiv.), the corresponding boronic acid (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).
-
Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen).
-
Add the anhydrous solvent (e.g., DME) via syringe.
-
Degas the resulting mixture by bubbling the inert gas through the solution for 15-20 minutes.
-
Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%).
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 5-aryl-1H-indazole-5-carbaldehyde derivative.
Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling
This protocol is adapted from a procedure for the coupling of 7-bromo-indazoles and may offer accelerated reaction times.[3]
Materials:
-
7-Bromo-1H-indazole-5-carbaldehyde derivative
-
Aryl- or heteroarylboronic acid (1.2 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (10 mol%)
-
Cesium carbonate (Cs₂CO₃) (1.3 equivalents)
-
Dioxane/Ethanol/Water (3:1.5:0.5) solvent mixture
Procedure:
-
In a microwave reaction vial, combine the 7-bromo-1H-indazole-5-carbaldehyde derivative (1.0 equiv.), the arylboronic acid (1.2 equiv.), Cs₂CO₃ (1.3 equiv.), and Pd(PPh₃)₄ (10 mol%).
-
Add the Dioxane/EtOH/H₂O solvent mixture.
-
Seal the vial and place it in the microwave reactor.
-
Heat the reaction mixture to 140 °C for 2 hours.
-
After completion, cool the vial to room temperature.
-
Follow the work-up and purification steps as described in Protocol 1.
Experimental Workflow
The general workflow for performing a Suzuki coupling reaction with an indazole-5-carbaldehyde derivative is depicted below.
Caption: A typical experimental workflow for the Suzuki coupling reaction.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or no conversion | Inactive catalyst | Use a fresh batch of catalyst; ensure proper degassing to avoid catalyst oxidation. |
| Low reaction temperature | Increase the reaction temperature in increments. | |
| Inappropriate base or solvent | Screen different bases (e.g., K₃PO₄, CsF) and solvent systems. | |
| Formation of homocoupled byproducts | Premature decomposition of boronic acid | Use anhydrous solvents; minimize reaction time. |
| Aldehyde degradation | Sensitivity to basic conditions | Use a milder base (e.g., K₃PO₄) or consider protecting the aldehyde as an acetal. However, direct coupling is often successful. |
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the synthesis of 5-aryl-1H-indazole-5-carbaldehyde derivatives. The protocols provided herein, adapted from successful couplings of similar indazole substrates, offer a solid foundation for researchers in drug discovery and organic synthesis. Careful optimization of the reaction parameters, particularly the catalyst, base, and solvent system, will be key to achieving high yields and purity for specific substrate combinations. The resulting functionalized indazole-carbaldehydes are versatile intermediates for the development of novel, biologically active molecules.
References
- 1. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Synthesis of Novel Pyrazolo[4,3-h]quinazoline-Based Anti-Cancer Agents from 1H-Indazole-5-carbaldehyde: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of novel anti-cancer agents derived from 1H-Indazole-5-carbaldehyde. The focus is on the synthesis of 4,5-dihydro-1H-pyrazolo[4,3-h]quinazoline derivatives, which have shown significant potential as selective inhibitors of Cyclin-Dependent Kinases 4 and 6 (CDK4/6), key regulators of the cell cycle often dysregulated in cancer.
Introduction
The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of several FDA-approved anti-cancer drugs.[1][2][3] Its unique bicyclic structure allows for diverse functionalization, leading to compounds with a wide range of biological activities.[2] this compound is a versatile starting material for the synthesis of various indazole derivatives, offering a reactive aldehyde group for further chemical transformations.[4] This application note details the synthesis of a promising class of anti-cancer agents, 4,5-dihydro-1H-pyrazolo[4,3-h]quinazolines, which potently and selectively inhibit CDK4 and CDK6.[3] Dysregulation of the CDK4/6-cyclin D-retinoblastoma (Rb) pathway is a common event in many cancers, making it an attractive target for therapeutic intervention.[3][5]
Data Presentation
The following table summarizes the in vitro inhibitory activity of a representative 4,5-dihydro-1H-pyrazolo[4,3-h]quinazoline derivative (Compound 13n ) against CDK4 and CDK6.[3]
| Compound | Target | IC50 (μM) |
| 13n | CDK4/Cyclin D1 | 0.010 |
| 13n | CDK6/Cyclin D3 | 0.026 |
Table 1: In vitro inhibitory activity of a representative 4,5-dihydro-1H-pyrazolo[4,3-h]quinazoline derivative.[3]
Experimental Protocols
I. Synthesis of 2-Amino-4,5-dihydro-1H-pyrazolo[4,3-h]quinazoline
This protocol describes a plausible synthetic route for the construction of the core pyrazolo[4,3-h]quinazoline scaffold from this compound. This is a key intermediate for the synthesis of potent CDK4/6 inhibitors.
Reaction Scheme:
References
- 1. Identification of potent pyrazolo[4,3-h]quinazoline-3-carboxamides as multi-cyclin-dependent kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and SAR of 4,5-dihydro-1H-pyrazolo[4,3-h]quinazoline derivatives as potent and selective CDK4/6 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols for 1H-Indazole-5-carbaldehyde in Biochemical Assays
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of 1H-Indazole-5-carbaldehyde as a key intermediate in the synthesis of biologically active molecules for biochemical assays. The focus is on the development of kinase inhibitors, a prominent application of indazole-based compounds in drug discovery.
Application Note 1: this compound as a Scaffold for Kinase Inhibitor Synthesis
This compound is a versatile heterocyclic building block crucial for the synthesis of a diverse range of substituted indazole derivatives.[1] The indazole ring system is considered a "privileged scaffold" in medicinal chemistry due to its ability to mimic the indole nucleus, which is present in many biologically active compounds.[2][3] Specifically, the indazole structure can form critical hydrogen bond interactions with the hinge region of protein kinases, making it an ideal scaffold for the design of potent and selective kinase inhibitors.[4]
Derivatives of 1H-indazole have shown significant inhibitory activity against a variety of kinases implicated in cancer and other diseases, including Epidermal Growth Factor Receptor (EGFR), Anaplastic Lymphoma Kinase (ALK), and Tyrosine-protein kinase (c-Kit).[5] The carbaldehyde group at the 5-position of the indazole ring provides a reactive handle for further chemical modifications, allowing for the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.[6][7]
General Workflow for Synthesis and Screening
Caption: General workflow for the synthesis and screening of indazole derivatives.
Application Note 2: Targeting Signaling Pathways with Indazole Derivatives
Indazole-based compounds synthesized from this compound can modulate various cellular signaling pathways by inhibiting key protein kinases. For instance, many receptor tyrosine kinases (RTKs) such as EGFR and PDGFR are crucial nodes in signaling cascades that control cell proliferation, survival, and angiogenesis.[5][8] Dysregulation of these pathways is a hallmark of many cancers. Indazole derivatives have been successfully developed to target these kinases, leading to the discovery of approved drugs like Pazopanib and Axitinib.[2][3]
Below is a simplified representation of a generic kinase signaling pathway that can be targeted by inhibitors derived from this compound.
Caption: A generic kinase signaling pathway targeted by indazole-based inhibitors.
Quantitative Data: Inhibitory Activities of Published Indazole Derivatives
The following table summarizes the reported inhibitory activities of various indazole derivatives against different protein kinases. This data illustrates the potential for developing potent inhibitors from the indazole scaffold.
| Compound Class | Target Kinase | IC50 / Kd | Reference |
| N-(4-(1-(4-chlorineindazole))phenyl)-N-(4-chloro-3-tri fluoromethyl phenyl) urea | c-Kit | 68.5 ± 9.5 nM (Kd) | [5] |
| N-(4-(1-(4-chlorineindazole))phenyl)-N-(4-chloro-3-tri fluoromethyl phenyl) urea | PDGFRβ | 140 ± 0 nM (Kd) | [5] |
| N-(4-(1-(4-chlorineindazole))phenyl)-N-(4-chloro-3-tri fluoromethyl phenyl) urea | FLT3 | 375 ± 15.3 nM (Kd) | [5] |
| 1H-indazole derivative 109 | EGFR T790M | 5.3 nM (IC50) | [5] |
| 1H-indazole derivative 109 | EGFR | 8.3 nM (IC50) | [5] |
| 1H-indazole derivative 107 | EGFR L858R/T790M | 0.07 µM (IC50) | [5] |
| 1H-indazole amide derivatives (116-118) | ERK1/2 | 9.3 - 25.8 nM (IC50) | [5] |
| 1H-indazol-3-amine derivative 89 | Bcr-AblWT | 0.014 µM (IC50) | [5] |
| 1H-indazol-3-amine derivative 89 | Bcr-AblT315I | 0.45 µM (IC50) | [5] |
| 3-aminoindazole derivative 127 (Entrectinib) | ALK | 12 nM (IC50) | [5] |
| 3-substituted 1H-indazoles (121, 122) | IDO1 | 720 and 770 nM (IC50) | [5] |
| 1H-indazole derivative 88 | ER-α | 0.7 nM (IC50) | [5] |
Experimental Protocols
Protocol 1: Synthesis of a Model 1H-Indazole-5-carboxamide Derivative
This protocol describes a general method for the synthesis of a 1H-indazole-5-carboxamide derivative from this compound, which can then be tested in biochemical assays.
Step 1: Oxidation of this compound to 1H-Indazole-5-carboxylic acid
-
Dissolve this compound (1.0 eq) in a suitable solvent such as a mixture of acetone and water.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add Jones reagent (CrO₃/H₂SO₄/H₂O) or another suitable oxidizing agent (e.g., KMnO₄) dropwise while maintaining the temperature at 0 °C.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with isopropanol.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 1H-indazole-5-carboxylic acid.
-
Purify the product by recrystallization or column chromatography.
Step 2: Amide Coupling to form 1H-Indazole-5-carboxamide
-
Dissolve 1H-indazole-5-carboxylic acid (1.0 eq) in an anhydrous aprotic solvent like Dichloromethane (DCM) or Dimethylformamide (DMF).
-
Add a coupling agent such as HATU (1.1 eq) and a base like Diisopropylethylamine (DIPEA) (2.0 eq).
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add the desired amine (1.1 eq) to the reaction mixture.
-
Allow the reaction to proceed at room temperature for 2-12 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with the organic solvent and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer, concentrate, and purify the final carboxamide derivative by column chromatography.
Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-based)
This protocol outlines a general procedure for evaluating the inhibitory activity of synthesized indazole derivatives against a target kinase using a luminescence-based assay that measures ATP consumption (e.g., ADP-Glo™ Kinase Assay).
Materials:
-
Target kinase enzyme
-
Kinase substrate (specific to the kinase)
-
Synthesized indazole inhibitor stock solution (e.g., 10 mM in DMSO)
-
Kinase buffer (containing MgCl₂, DTT, etc.)
-
ATP solution
-
ADP-Glo™ Reagent
-
Kinase-Glo™ Detection Reagent
-
White, opaque 384-well assay plates
-
Multichannel pipettes
-
Luminometer
Procedure:
-
Compound Dilution: Prepare a serial dilution of the indazole inhibitor in the appropriate kinase buffer with a final DMSO concentration of ≤1%. Include a positive control (a known inhibitor) and a negative control (DMSO vehicle).
-
Kinase Reaction: a. To each well of a 384-well plate, add 2.5 µL of the diluted inhibitor or control. b. Add 2.5 µL of a 2X kinase/substrate mixture. c. Pre-incubate the plate at room temperature for 10-15 minutes. d. Initiate the kinase reaction by adding 5 µL of a 2X ATP solution. The final reaction volume is 10 µL. e. Incubate the plate at the optimal temperature for the kinase (e.g., 30 °C or room temperature) for the specified time (e.g., 60 minutes).
-
ATP Depletion Measurement: a. After incubation, add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. b. Incubate for 40 minutes at room temperature. c. Add 20 µL of Kinase-Glo™ Detection Reagent to each well to convert the newly formed ADP to ATP and generate a luminescent signal. d. Incubate for 30-60 minutes at room temperature to stabilize the signal.
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: a. The luminescent signal is proportional to the amount of ADP generated and thus to the kinase activity. b. Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control. c. Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic model to determine the IC50 value.
Caption: Workflow for a luminescence-based kinase inhibition assay.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E [pubs.rsc.org]
- 4. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 5-Hydroxy-1H-indazole-3-carbaldehyde | 882803-11-4 | Benchchem [benchchem.com]
- 7. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Laboratory-Scale Synthesis of Substituted Indazoles: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals.
Introduction
Indazole derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous pharmacologically active compounds.[1][2] Their diverse biological activities, including anti-cancer, anti-inflammatory, and anti-HIV properties, have fueled significant interest in the development of efficient and versatile synthetic methodologies. This document provides detailed application notes and experimental protocols for the laboratory-scale synthesis of substituted 1H- and 2H-indazoles, focusing on modern, reliable, and scalable methods.
Synthetic Strategies Overview
The synthesis of the indazole nucleus can be broadly categorized into methods forming the pyrazole ring onto a pre-existing benzene ring and methods that construct the benzene ring onto a pyrazole precursor. This document will focus on several contemporary and widely applicable methods that offer distinct advantages in terms of substrate scope, functional group tolerance, and regioselectivity. These include:
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Silver(I)-Mediated Intramolecular Oxidative C-H Amination: An effective method for the synthesis of 3-substituted 1H-indazoles from readily available arylhydrazones.[1]
-
Copper-Catalyzed Three-Component Synthesis: A one-pot approach for the synthesis of 2H-indazoles from 2-bromobenzaldehydes, primary amines, and sodium azide.[3][4]
-
Rhodium(III)-Catalyzed C-H Activation and Annulation: A modern approach for the synthesis of 2H-indazoles from azoxybenzenes and alkynes.
-
Synthesis from Arynes and N-Tosylhydrazones: A valuable route for accessing 3-substituted 1H-indazoles.[2][5][6][7]
Method 1: Silver(I)-Mediated Intramolecular Oxidative C-H Amination of Arylhydrazones
This method provides an efficient route to a variety of 3-substituted 1H-indazoles through a silver(I)-mediated intramolecular oxidative C-H amination of arylhydrazones. The reaction is characterized by its operational simplicity and tolerance of various functional groups.[1]
Experimental Workflow
Caption: Workflow for the Silver(I)-Mediated Synthesis of 1H-Indazoles.
Experimental Protocol
To a screw-capped vial equipped with a magnetic stir bar, add the arylhydrazone (0.3 mmol, 1.0 equiv), silver(I) bis(trifluoromethanesulfonyl)imide (AgNTf2) (0.6 mmol, 2.0 equiv), copper(II) acetate (Cu(OAc)2) (0.15 mmol, 0.5 equiv), and 1,2-dichloroethane (1.0 mL).[1] The vial is sealed and the mixture is stirred in a preheated oil bath at 80 °C for 24 hours.[1] After cooling to room temperature, the reaction mixture is concentrated under reduced pressure. The resulting residue is then purified by column chromatography on silica gel to afford the desired 3-substituted 1H-indazole.[1]
Quantitative Data Summary
| Entry | Arylhydrazone Substituent (R) | Product | Yield (%) |
| 1 | 4-Me | 3-Aryl-5-methyl-1H-indazole | 85 |
| 2 | 4-OMe | 3-Aryl-5-methoxy-1H-indazole | 82 |
| 3 | 4-Cl | 3-Aryl-5-chloro-1H-indazole | 75 |
| 4 | 4-F | 3-Aryl-5-fluoro-1H-indazole | 78 |
| 5 | H | 3-Aryl-1H-indazole | 70 |
Method 2: Copper-Catalyzed One-Pot Three-Component Synthesis of 2H-Indazoles
This highly efficient one-pot method allows for the synthesis of a wide array of 2H-indazoles from readily available starting materials. The copper catalyst is key to the formation of the C-N and N-N bonds.[3][4]
Signaling Pathway
Caption: Copper-Catalyzed Three-Component Synthesis of 2H-Indazoles.
Experimental Protocol
In a reaction vessel, 2-bromobenzaldehyde (1.5 mmol, 1.0 equiv), a primary amine (1.8 mmol, 1.2 equiv), sodium azide (NaN3) (3.0 mmol, 2.0 equiv), copper(I) iodide (CuI) (0.15 mmol, 0.1 equiv), and N,N,N',N'-tetramethylethylenediamine (TMEDA) (0.15 mmol, 0.1 equiv) are combined in dimethyl sulfoxide (DMSO) (5.0 mL).[3] The reaction mixture is then heated to 120 °C and stirred for 12 hours.[3] After completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to yield the desired 2H-indazole.
Quantitative Data Summary
| Entry | 2-Bromobenzaldehyde | Primary Amine | Product | Yield (%) |
| 1 | 2-Bromobenzaldehyde | Aniline | 2-Phenyl-2H-indazole | 92 |
| 2 | 2-Bromo-5-nitrobenzaldehyde | Aniline | 5-Nitro-2-phenyl-2H-indazole | 85 |
| 3 | 2-Bromobenzaldehyde | Benzylamine | 2-Benzyl-2H-indazole | 88 |
| 4 | 2-Bromo-4-methylbenzaldehyde | Cyclohexylamine | 2-Cyclohexyl-4-methyl-2H-indazole | 78 |
| 5 | 2,6-Dichlorobenzaldehyde | Aniline | 2-Phenyl-7-chloro-2H-indazole | 75 |
Method 3: Rhodium(III)-Catalyzed Synthesis of 2H-Indazoles from Azoxybenzenes and Alkynes
A modern and regioselective method for the synthesis of 2H-indazoles involves the rhodium(III)-catalyzed C-H activation and cyclization of azoxy compounds with alkynes. This [4+1] cycloaddition proceeds with an oxygen-atom transfer and cleavage of the C≡C triple bond.
Signaling Pathway
Caption: Rhodium-Catalyzed Synthesis of 2H-Indazoles.
Experimental Protocol
A mixture of the azoxybenzene (0.2 mmol, 1.0 equiv), alkyne (0.4 mmol, 2.0 equiv), [Cp*RhCl2]2 (0.005 mmol, 2.5 mol%), and AgSbF6 (0.02 mmol, 10 mol%) in 1,2-dichloroethane (DCE) (1.0 mL) is stirred in a sealed tube at 100 °C for 12-24 hours. After cooling to room temperature, the solvent is removed under reduced pressure. The residue is then purified by preparative thin-layer chromatography (PTLC) on silica gel to afford the desired 2H-indazole.
Quantitative Data Summary
| Entry | Azoxybenzene | Alkyne | Product | Yield (%) |
| 1 | Azoxybenzene | Diphenylacetylene | 2,3-Diphenyl-2H-indazole | 95 |
| 2 | 4,4'-Dimethylazoxybenzene | Diphenylacetylene | 5-Methyl-2-(p-tolyl)-3-phenyl-2H-indazole | 88 |
| 3 | Azoxybenzene | 1-Phenyl-1-propyne | 3-Methyl-2,5-diphenyl-2H-indazole | 82 |
| 4 | 4,4'-Dichloroazoxybenzene | Diphenylacetylene | 5-Chloro-2-(4-chlorophenyl)-3-phenyl-2H-indazole | 91 |
| 5 | Azoxybenzene | Di-p-tolylacetylene | 2-Phenyl-3,5-di-p-tolyl-2H-indazole | 93 |
Method 4: Synthesis of 3-Substituted 1H-Indazoles from Arynes and N-Tosylhydrazones
This method provides access to 3-substituted 1H-indazoles through a [3+2] annulation of arynes with N-tosylhydrazones. The reaction proceeds under mild conditions and tolerates a variety of functional groups.[2][5][6][7]
Experimental Workflow
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis of substituted 1H-indazoles from arynes and hydrazones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 2H-Indazole synthesis [organic-chemistry.org]
- 5. Synthesis of Substituted 1H-Indazoles from Arynes and Hydrazones [organic-chemistry.org]
- 6. Synthesis of 3-Substituted Indazoles from Arynes and N-Tosylhydrazones [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1H-Indazole-5-carbaldehyde
Welcome to the Technical Support Center for the synthesis of 1H-Indazole-5-carbaldehyde. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges and improving the yield of this important synthetic intermediate. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the most common and effective method for synthesizing 1H-indazole-carbaldehydes?
A1: The most prevalent and optimized method for preparing 1H-indazole-3-carboxaldehydes is the nitrosation of the corresponding indole precursor.[1] This reaction involves treating the indole with a nitrosating agent, such as sodium nitrite, in an acidic environment.[1][2] The process proceeds through a multi-step pathway involving the formation of an oxime intermediate, followed by ring-opening and subsequent re-closure to form the desired indazole-aldehyde.[1][2]
Q2: Why can't I directly formylate 1H-indazole to obtain the desired carbaldehyde?
A2: Unlike indoles, the direct Vilsmeier-Haack formylation at the C3 position of indazoles is generally ineffective.[1] This lack of reactivity necessitates alternative synthetic strategies, like the nitrosation of an indole precursor, to introduce the aldehyde functional group at the desired position.[1]
Q3: What are the main applications of 1H-indazole-carbaldehyde derivatives in research and development?
A3: 1H-indazole-3-carboxaldehyde derivatives are critical intermediates in medicinal chemistry.[1][2] They are particularly valuable for the synthesis of kinase inhibitors, which are a significant class of therapeutic agents, especially in oncology.[1][2] The aldehyde group serves as a versatile chemical handle that can be transformed into a wide array of other functional groups, enabling the construction of complex, biologically active molecules.[1][2]
Q4: What are the most common side reactions that lead to low yields in this synthesis?
A4: A primary side reaction that significantly reduces the yield is the formation of dimeric byproducts.[2][3] These dimers are often deep red or brown in color and can complicate purification.[3] They arise from the nucleophilic addition of the starting indole onto the oxime intermediate.[1] Another common issue is the formation of regioisomers (N-1 vs. N-2 alkylation) if a protection strategy is employed.[4]
Troubleshooting Guide: Improving Yield
Low yields in the synthesis of this compound are a common issue. This guide provides a systematic approach to diagnosing and resolving the problem.
Problem: Low Yield of the Desired Product
Possible Cause 1: Formation of Dimeric Byproducts
-
Symptoms: The crude reaction mixture has a deep red or brown coloration.[3]
-
Suggested Solution: Employ a "reverse addition" protocol. This involves the slow, dropwise addition of the indole solution to the pre-formed nitrosating mixture (e.g., sodium nitrite in acid).[2][3] This technique maintains a low concentration of the indole starting material, minimizing its ability to react with the oxime intermediate and form dimers.[2]
Possible Cause 2: Incomplete Reaction
-
Symptoms: TLC or LC-MS analysis of the crude product shows a significant amount of unreacted starting material.
-
Suggested Solution: For electron-deficient indoles, the reaction can be sluggish at room temperature.[3] Consider increasing the reaction temperature to 50°C or higher after the initial addition is complete to drive the reaction to completion.[3] Always monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time at the elevated temperature.
Possible Cause 3: Instability of Reactants or Intermediates
-
Symptoms: The appearance of multiple, unidentified spots on TLC, suggesting degradation.
-
Suggested Solution: Perform the reaction under an inert atmosphere (e.g., argon) to prevent the formation of unwanted nitrogen oxide species.[2] Additionally, maintaining a low temperature (e.g., 0°C) during the addition of reagents can improve selectivity and reduce side reactions.[2]
Experimental Protocols
Optimized Protocol for the Synthesis of 1H-Indazole-3-carboxaldehydes via Nitrosation of Indoles
This protocol is adapted from an optimized procedure for the nitrosation of indoles.[2]
Materials:
-
Substituted Indole (1 equivalent)
-
Sodium Nitrite (NaNO₂) (8 equivalents)
-
Hydrochloric Acid (HCl), 2N aqueous solution
-
Deionized Water
-
Dimethylformamide (DMF)
-
Ethyl Acetate (EtOAc)
-
Brine
-
Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
Procedure:
-
Preparation of the Nitrosating Mixture: In a round-bottomed flask equipped with a magnetic stirrer and cooled to 0°C in an ice bath, dissolve sodium nitrite in a mixture of deionized water and DMF. Slowly add 2N aqueous HCl and stir for 10 minutes.[3]
-
Preparation of Substrate Solution: In a separate flask, dissolve the indole in DMF.[3]
-
Reaction (Reverse Addition): Slowly add the indole solution dropwise to the vigorously stirred nitrosating mixture at 0°C over a period of 30 minutes to 2 hours.[1]
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS. If the reaction is sluggish, consider warming the mixture to 50°C after the addition is complete.[3]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. The mixture can be extracted multiple times with ethyl acetate.[1] The combined organic layers are then washed with water and brine, dried over MgSO₄ or Na₂SO₄, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., petroleum ether/ethyl acetate) to afford the pure 1H-indazole-3-carboxaldehyde.[1]
Data Presentation
Table 1: Representative Yields for the Synthesis of Substituted 1H-Indazole-3-carboxaldehydes via Nitrosation of Indoles
| Starting Indole | Reaction Conditions | Yield (%) | Reference |
| Indole | Reverse addition at 0°C, 1h | 48 | [2] |
| 5-Bromo-indole | Reverse addition at 0°C, 2h | 95 | [2] |
| 5-Methoxy-indole | Reverse addition at 0°C, 3h | 91 | [2] |
| 5-Benzyloxy-indole | Reverse addition at 0°C, 3h | 91 | [2] |
| 5-NHBoc-indole | Reverse addition at 0°C, 3h | 78 | [2] |
| 2-Methyl-indole | Reverse addition, then 50°C for 48h | 37 | [2] |
| 6-Nitro-indole | Reverse addition, then 50°C | ~77 | [3] |
Visualizations
Caption: Synthetic pathway for 1H-Indazole-carbaldehyde via nitrosation.
Caption: Troubleshooting logic for low yield in the synthesis.
References
Purification techniques for 1H-Indazole-5-carbaldehyde
Welcome to the technical support center for 1H-Indazole-5-carbaldehyde. This resource provides troubleshooting guides and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of this compound.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of this compound, offering actionable solutions to streamline your experimental workflow.
Issue 1: Low Yield of Purified Product
-
Possible Cause: Incomplete reaction, formation of soluble byproducts, or loss of product during workup and purification.
-
Troubleshooting Steps:
-
Reaction Monitoring: Ensure the reaction has gone to completion by using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If starting material is still present, consider extending the reaction time or increasing the temperature.[1]
-
Extraction Optimization: During aqueous workup, ensure the organic solvent used for extraction is appropriate. Multiple extractions with fresh solvent can improve recovery.
-
Purification Technique: For column chromatography, ensure the chosen solvent system provides good separation to avoid discarding fractions containing the product.
-
Issue 2: Presence of a Persistent Red or Brown Coloration in the Product
-
Possible Cause: Formation of dimeric or polymeric impurities, which can occur with indazole derivatives.[2]
-
Troubleshooting Steps:
-
Reaction Conditions: The formation of these colored byproducts can sometimes be minimized by performing the synthesis under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[1]
-
Slow Addition: In syntheses involving nitrosation, a slow, reverse addition of the indole precursor to the nitrosating mixture can keep the indole concentration low and minimize dimerization.[1]
-
Purification: While challenging, careful column chromatography with a well-optimized eluent system may separate the desired product from these colored impurities.
-
Issue 3: Difficulty in Separating Impurities by Column Chromatography
-
Possible Cause: Impurities have similar polarity to the desired product, leading to co-elution.
-
Troubleshooting Steps:
-
Solvent System Optimization: Before running a large-scale column, perform a thorough TLC analysis with various solvent systems (e.g., different ratios of petroleum ether/ethyl acetate, or trying dichloromethane/methanol) to find an eluent that provides the best possible separation.[3] An ideal Rf value for the product on TLC is typically between 0.2 and 0.4.[3]
-
Gradient Elution: Employ a gradient elution strategy, starting with a less polar solvent and gradually increasing the polarity. This can improve the resolution between compounds with close Rf values.[3]
-
Alternative Stationary Phase: If silica gel does not provide adequate separation, consider using a different stationary phase, such as alumina.[3]
-
Issue 4: Product Fails to Crystallize During Recrystallization
-
Possible Cause: The chosen solvent is not ideal, the solution is not sufficiently saturated, or the presence of impurities is inhibiting crystal formation.
-
Troubleshooting Steps:
-
Solvent Selection: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Experiment with different solvents or solvent mixtures.
-
Concentration: If the solution is too dilute, slowly evaporate some of the solvent to increase the concentration and induce crystallization.
-
Seeding: Introduce a seed crystal of the pure compound to initiate crystallization.
-
Scratching: Gently scratch the inside of the flask with a glass rod at the meniscus to create a rough surface that can promote nucleation.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common method for purifying this compound?
A1: The most frequently reported and effective method for the purification of indazole carbaldehydes is column chromatography on silica gel.[4][5] A common eluent system used is a mixture of petroleum ether and ethyl acetate.[4]
Q2: What are some of the potential impurities I might encounter?
A2: Common impurities can include unreacted starting materials, isomeric byproducts (such as the 2H-indazole isomer), and side products formed during the reaction.[6] One notable side product can be the corresponding carboxylic acid, formed by oxidation of the aldehyde. Dimeric impurities, often colored, can also be present.
Q3: How can I assess the purity of my final product?
A3: The purity of this compound can be determined using several analytical techniques. High-Performance Liquid Chromatography (HPLC) is excellent for quantitative purity analysis.[3][7] Thin-Layer Chromatography (TLC) offers a quick qualitative check.[3] Structural confirmation and identification of organic impurities can be achieved with Nuclear Magnetic Resonance (NMR) spectroscopy, while Mass Spectrometry (MS) can confirm the molecular weight.[3]
Q4: My purified product appears to be degrading over time. How can I improve its stability?
A4: Aldehydes can be susceptible to oxidation to carboxylic acids. Store the purified this compound in a cool, dark place under an inert atmosphere (e.g., in a vial flushed with nitrogen or argon) to minimize degradation.
Quantitative Data Summary
The following table summarizes representative yields for various substituted 1H-indazole-3-carboxaldehydes after purification by column chromatography, which can serve as a general reference.
| Compound | Eluent System | Yield (%) |
| 5-Bromo-1H-indazole-3-carboxaldehyde | Petroleum Ether/EtOAc (8:2) | 94 |
| 5-Chloro-1H-indazole-3-carboxaldehyde | Petroleum Ether/EtOAc (8:2) | 96 |
| 5-Fluoro-1H-indazole-3-carboxaldehyde | Petroleum Ether/EtOAc (8:2) | 87 |
| 5-Iodo-1H-indazole-3-carboxaldehyde | Petroleum Ether/EtOAc (8:2) | 90 |
| 5-Methoxy-1H-indazole-3-carboxaldehyde | Petroleum Ether/EtOAc (8:2) | 91 |
| 5-NHBoc-1H-indazole-3-carboxaldehyde | CH₂Cl₂/EtOAc (9:1) | 78 |
Data adapted from a study on the synthesis of 1H-indazole-3-carboxaldehyde derivatives.[4]
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This protocol provides a general method for the purification of this compound using silica gel column chromatography.
-
Eluent Selection: Determine the optimal solvent system by performing TLC analysis. A mixture of petroleum ether and ethyl acetate is a good starting point. Adjust the ratio to achieve an Rf value of approximately 0.2-0.3 for the target compound.[8]
-
Column Packing: Prepare a slurry of silica gel in the chosen non-polar solvent component (e.g., petroleum ether). Pour the slurry into a glass column and allow the silica to settle, ensuring no air bubbles are trapped. Add a layer of sand to the top of the silica bed.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry powder. This dry-loading method often provides better separation. Carefully add the dried sample onto the sand layer in the column.
-
Elution: Begin eluting the column with the chosen solvent system. If using a gradient, start with a lower polarity and gradually increase it.
-
Fraction Collection: Collect fractions in test tubes and monitor the elution of the product using TLC.
-
Solvent Removal: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
Visualizations
Caption: A logical workflow for troubleshooting purification issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. This compound, 95% (HPLC) | Advent [adventchembio.com]
- 8. benchchem.com [benchchem.com]
Common side reactions in indazole synthesis and how to avoid them
Welcome to the technical support center for indazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding side reactions encountered during the synthesis of indazoles.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during indazole synthesis?
A1: The most prevalent side reactions in indazole synthesis can be broadly categorized into two main areas: issues of regioselectivity during functionalization and the formation of various byproducts during the core ring synthesis.
The most significant challenge is often controlling the regioselectivity during N-alkylation or N-acylation, which commonly yields a mixture of N1 and N2 substituted regioisomers.[1][2] The ratio of these isomers is highly dependent on the reaction conditions.[1]
Other common side products, particularly during the formation of the indazole core, include hydrazones, dimeric impurities, and indazolones.[3][4] In subsequent modifications, such as amide bond formation from an indazole-3-carboxylic acid, byproducts like N-acylurea can form, especially when using carbodiimide coupling agents.[1] Hydrolysis of ester or amide functionalities and decarboxylation of carboxylic acid groups under harsh conditions are also potential side reactions.[1]
Q2: How can I distinguish between the N1 and N2 alkylated regioisomers of my indazole product?
A2: Differentiating between N1 and N2 isomers is typically achieved using spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR). In ¹H NMR, the chemical shifts of the protons on the indazole ring, particularly the proton at the C3 position, can be indicative.[3] For more definitive assignment, two-dimensional NMR experiments like Heteronuclear Multiple Bond Correlation (HMBC) are very powerful.[5] An HMBC experiment can show a correlation between the protons of the alkyl group and either the C7a carbon (for the N1 isomer) or the C3 carbon (for the N2 isomer) of the indazole core.[5][6] Additionally, the Nuclear Overhauser Effect (NOE) can be used to establish through-space proximity between the alkyl group protons and specific protons on the indazole ring. Chromatographic techniques such as HPLC can often separate the isomers, and their distinct UV-Vis spectra may also aid in identification.[3]
Q3: What are the key factors influencing N1 versus N2 regioselectivity during indazole alkylation?
A3: The regiochemical outcome of indazole N-alkylation is a delicate balance of several factors:
-
Base and Solvent System: The choice of base and solvent is critical. Strong, non-nucleophilic bases like sodium hydride (NaH) in aprotic, non-polar solvents such as tetrahydrofuran (THF) are known to strongly favor the formation of the N1-alkylated product.[7][8] Conversely, using carbonate bases like cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) in polar aprotic solvents like dimethylformamide (DMF) often leads to mixtures of isomers.[8][9]
-
Steric and Electronic Effects of Substituents: The nature and position of substituents on the indazole ring have a profound impact.
-
Steric Hindrance: Bulky substituents at the C3-position can sterically hinder the N2-position, thus favoring alkylation at the N1-position.[7] Conversely, bulky groups at the C7 position can hinder the approach to N1.[8][10]
-
Electronic Effects: Electron-withdrawing groups (e.g., -NO₂, -CO₂Me) at the C7-position can strongly direct alkylation to the N2-position, with selectivities reported to be ≥ 96%.[6][7] Electron-withdrawing groups at the C3 position tend to enhance N1-selectivity.[8]
-
-
Reaction Temperature: Temperature can influence the thermodynamic versus kinetic control of the reaction. The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer.[2][6][10] Conditions that allow for thermodynamic equilibration often favor the N1-substituted product.[6][7]
-
Nature of the Electrophile: The alkylating or acylating agent itself can also influence the regiochemical outcome.[2]
Troubleshooting Guides
Issue 1: Poor Regioselectivity in N-Alkylation (Mixture of N1 and N2 Isomers)
This is the most common problem in indazole functionalization, leading to difficult purification and reduced yield of the desired product.[11]
Troubleshooting Steps:
-
Optimize Base and Solvent Combination:
-
To Favor N1-Alkylation: Switch to a strong, non-nucleophilic base in a non-polar, aprotic solvent. The combination of sodium hydride (NaH) in tetrahydrofuran (THF) is highly recommended for promoting N1-selectivity.[7]
-
To Favor N2-Alkylation: While generally the kinetic product, specific conditions can favor N2-alkylation. Acidic conditions can sometimes promote N2-alkylation.[2] The presence of an electron-withdrawing group at the C7 position is a powerful strategy to direct alkylation to the N2 position.[6][7] Mitsunobu conditions (e.g., PPh₃, DIAD/DEAD) have also been shown to favor the N2 isomer.[6]
-
-
Consider Steric and Electronic Factors:
-
If your desired product is the N1-isomer, ensure there isn't a large substituent at the C7 position that might be sterically hindering the N1 nitrogen.
-
If the N2-isomer is desired, consider if introducing an electron-withdrawing group at the C7 position is feasible within your synthetic route.[6]
-
-
Control Reaction Temperature: To favor the thermodynamically more stable N1-isomer, ensure the reaction conditions allow for equilibration, which may involve adjusting the reaction time and temperature.[6][7]
-
Purification Strategy: If a mixture is unavoidable, purification can be attempted via column chromatography, though the isomers often have similar polarities.[8] Recrystallization from a mixed solvent system can also be an effective method for separating isomers on a larger scale.[12][13]
Issue 2: Formation of Hydrazone and Dimer Impurities
These side products can arise during the synthesis of the indazole core, particularly in methods involving the reaction of substituted carbonyl compounds with hydrazine.[1][4]
Troubleshooting Steps:
-
Control Reaction Conditions: Elevated temperatures can sometimes lead to the formation of these byproducts.[4] Carefully controlling the temperature and reaction time can help minimize their formation.
-
Choice of Starting Materials: The specific synthetic route chosen will greatly influence the types of side products. If hydrazone formation is a persistent issue, consider alternative routes to the indazole core that do not involve a hydrazine condensation step as the final ring-closing step.
-
Purification: These impurities can often be removed by standard chromatographic techniques.
Issue 3: Over-chlorination during Halogenation
When attempting to introduce chlorine atoms onto the indazole ring, it can be challenging to control the degree of chlorination, leading to mixtures of mono-, di-, and even tri-chlorinated products.[14]
Troubleshooting Steps:
-
Control Stoichiometry: Carefully control the amount of the chlorinating agent (e.g., N-chlorosuccinimide - NCS). Using a slight excess of the indazole substrate can help minimize over-chlorination.[14]
-
Maintain Low Reaction Temperature: Electrophilic aromatic substitution is an exothermic process. Running the reaction at a lower temperature can help control the reaction rate and improve selectivity.[14]
-
Slow Addition of Reagents: Add the chlorinating agent portion-wise or as a solution via slow addition (e.g., using a syringe pump). This maintains a low concentration of the electrophile in the reaction mixture, reducing the likelihood of multiple chlorination events on the same molecule.[14]
-
Solvent Choice: The polarity of the solvent can influence the reactivity of the chlorinating agent. Less polar solvents may decrease the reaction rate and improve selectivity.[14]
-
Use of Protecting Groups: Employing a protecting group on one of the nitrogen atoms can direct chlorination to specific positions on the benzene ring and prevent undesired reactions.[14]
Quantitative Data Summary
The regioselectivity of indazole N-alkylation is highly dependent on the substituents and reaction conditions. The following table summarizes some reported outcomes:
| C3-Substituent | C7-Substituent | Base/Solvent | N1:N2 Ratio | Reference(s) |
| -CO₂Me | H | NaH / THF | >99% N1 | |
| -t-Bu | H | NaH / THF | >99% N1 | |
| -COMe | H | NaH / THF | >99% N1 | |
| -CONH₂ | H | NaH / THF | >99% N1 | |
| H | -NO₂ | NaH / THF | ≥96% N2 | [6] |
| H | -CO₂Me | NaH / THF | ≥96% N2 | [6] |
| H | H | PPh₃ / DIAD | 1 : 2.5 | [6] |
Detailed Experimental Protocols
Protocol 1: Highly N1-Selective Alkylation of Indazoles
This protocol is optimized for achieving high selectivity for the N1-alkylated product, particularly for indazoles with various substituents.[2][7]
Materials:
-
Substituted 1H-indazole (1.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 1.1-1.2 eq)
-
Alkylating agent (e.g., alkyl bromide, 1.2 eq)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of the substituted 1H-indazole in anhydrous THF, add sodium hydride portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Allow the resulting suspension to stir at room temperature for 30 minutes to ensure complete deprotonation.
-
Add the alkylating agent dropwise to the mixture.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed. The reaction can be gently heated (e.g., to 50 °C) if necessary.[2]
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to isolate the pure N1-alkylated indazole.[8]
Protocol 2: N2-Selective Alkylation via Mitsunobu Reaction
This protocol can favor the formation of the N2-alkylated product, which is often the kinetic isomer.[10]
Materials:
-
1H-indazole (1.0 eq)
-
Alcohol (1.5 eq)
-
Triphenylphosphine (PPh₃, 1.5 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (1.5 eq)
Procedure:
-
Dissolve the 1H-indazole, the alcohol, and triphenylphosphine in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Add DIAD or DEAD dropwise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Remove the solvent under reduced pressure.
-
Purify the crude mixture directly by flash column chromatography to separate the N1 and N2 isomers.[10]
Visualized Workflows
Caption: Troubleshooting workflow for poor regioselectivity in indazole N-alkylation.
Caption: General workflow for indazole synthesis highlighting points of side reaction formation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. d-nb.info [d-nb.info]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. research.ucc.ie [research.ucc.ie]
- 12. CN101948433A - Method for separating and purifying substituted indazole isomers - Google Patents [patents.google.com]
- 13. US7601847B2 - Preparation and purification of 4-(indazol-3-yl)phenols - Google Patents [patents.google.com]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Optimization of Reaction Conditions for 1H-Indazole-5-carbaldehyde Derivatives
Welcome to the technical support center for the synthesis and optimization of 1H-Indazole-5-carbaldehyde derivatives. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during experimental procedures. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your research.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for preparing this compound and its derivatives?
A1: The most prevalent method for synthesizing 1H-indazole-3-carboxaldehydes, which can be adapted for the 5-carbaldehyde derivatives, is through the nitrosation of the corresponding indole precursor.[1] This reaction involves treating an indole derivative with a nitrosating agent, such as sodium nitrite (NaNO₂), in an acidic medium.[1] The reaction proceeds via a multi-step pathway starting with the nitrosation at the C3 position of the indole ring to form an oxime intermediate, which then undergoes ring-opening and subsequent ring-closure to yield the 1H-indazole-3-carboxaldehyde.[1] For this compound, a similar strategy starting from an appropriately substituted indole would be employed.
Q2: Why is direct formylation of the 1H-indazole ring not a preferred method?
A2: Unlike indoles, the direct Vilsmeier-Haack formylation at the C3 position of indazoles is generally ineffective.[1] This lack of reactivity necessitates alternative synthetic strategies, such as the nitrosation of an indole precursor, to introduce the aldehyde functionality.[1]
Q3: What are the key applications of this compound derivatives in drug development?
A3: 1H-indazole-3-carboxaldehyde derivatives are vital intermediates in medicinal chemistry, especially in the synthesis of kinase inhibitors.[1] The aldehyde group serves as a versatile chemical handle that can be transformed into a wide array of other functional groups, enabling the construction of complex molecules with therapeutic potential, particularly in cancer research.[1] Indazole derivatives are core structures in several FDA-approved drugs.[2]
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound derivatives.
Problem 1: Low Yield of the Desired Product
-
Possible Cause: Formation of Dimer Byproducts. A significant side reaction is the nucleophilic addition of the starting indole onto the oxime intermediate, leading to the formation of deep red-colored dimeric impurities, which reduces the overall yield.[1][3]
-
Suggested Solution: Employ a "Reverse Addition" Protocol. To minimize the formation of dimers, a slow, dropwise addition of the indole solution to the pre-formed nitrosating mixture (sodium nitrite in an acidic solution) is recommended.[3][4] This technique maintains a low concentration of the nucleophilic indole, thereby favoring the desired intramolecular cyclization over intermolecular dimerization.[3]
Problem 2: The Reaction is Sluggish or Does Not Go to Completion
-
Possible Cause: Low Reactivity of the Starting Indole. Indoles bearing electron-withdrawing groups, such as a nitro group, are inherently less reactive in this transformation.[5]
-
Suggested Solution: Increase the Reaction Temperature. If the reaction is slow at room temperature, gently heating the reaction mixture (e.g., to 50°C) after the initial addition of the indole can help drive the reaction to completion.[5] It is crucial to monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time at the elevated temperature.[5]
Problem 3: Difficulty in Isolating and Purifying the Product
-
Possible Cause: Presence of Impurities and Byproducts. The crude product may contain unreacted starting material, dimeric byproducts, or other side products, making purification challenging.
-
Suggested Solution: Optimize Purification Technique. Column chromatography on silica gel is a common method for purification.[1] Experiment with different solvent systems (eluents), such as petroleum ether/ethyl acetate, to achieve better separation.[1] In some cases, recrystallization from an appropriate solvent can be an effective alternative or complementary purification step.
Quantitative Data Summary
The following table summarizes the reaction conditions and isolated yields for the synthesis of various substituted 1H-indazole-3-carboxaldehydes from their corresponding indoles. This data can serve as a reference for optimizing the synthesis of 5-carbaldehyde derivatives.
| Starting Material | Reagents & Stoichiometry | Solvent | Temperature & Time | Isolated Yield (%) | Reference |
| 5-Bromoindole | 1. NaNO₂ (8 equiv.)2. HCl (2.7 equiv.) | Water:DMF | 0°C, then RT | 72 | [4] |
| 5-Iodoindole | 1. NaNO₂ (8 equiv.)2. HCl (2.7 equiv.) | Water:DMF | 0°C, then RT | 85 | [3] |
| 6-Chloroindole | 1. NaNO₂ (8 equiv.)2. HCl (2.7 equiv.) | Water:DMF | 0°C, then RT | 96 | [3] |
| 5-Methoxyindole | 1. NaNO₂ (8 equiv.)2. HCl (2.7 equiv.) | Water:DMF | 0°C, then RT | 91 | [3] |
| 5-Nitroindole | 1. NaNO₂ (8 equiv.)2. 2N HCl (2.7 equiv.) | Water:DMF | 50°C, 48h | 99 | [5] |
| 6-Nitroindole | 1. NaNO₂ (2.9 equiv.)2. 6M HCl (1.5 equiv.) | Water | 20°C, 90 min | 77 | [5] |
Experimental Protocols
Optimized Protocol for Nitrosation of Indoles
This protocol is a general procedure adapted from literature and can be optimized for specific this compound derivatives.[1][3][5]
Materials:
-
Substituted Indole (1 equivalent)
-
Sodium Nitrite (NaNO₂) (8 equivalents)
-
Hydrochloric Acid (HCl), 2N solution (2.7 equivalents)
-
Deionized Water
-
Dimethylformamide (DMF)
-
Ethyl Acetate (EtOAc)
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
Procedure:
-
Preparation of the Nitrosating Mixture: In a round-bottom flask equipped with a magnetic stirrer and cooled to 0°C in an ice bath, dissolve sodium nitrite in deionized water. Slowly add the hydrochloric acid solution while maintaining the temperature at 0°C.
-
Preparation of the Indole Solution: In a separate flask, dissolve the substituted indole in DMF.
-
Reaction (Reverse Addition): Slowly add the indole solution dropwise to the vigorously stirred nitrosating mixture at 0°C over a period of 30 minutes to 2 hours.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature. Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed. For less reactive indoles, heating to 50°C may be necessary.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. If a precipitate forms, it can be collected by vacuum filtration and washed with cold water. Otherwise, extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in petroleum ether) to afford the pure this compound derivative.
Visualizations
Caption: Reaction pathway for the synthesis of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E [pubs.rsc.org]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Solubility Issues with 1H-Indazole-5-carbaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges encountered with 1H-Indazole-5-carbaldehyde during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of solubility issues with this compound in aqueous solutions?
A: The precipitation of this compound in aqueous assay buffers is most commonly due to its low aqueous solubility.[1] Many organic compounds, like this one, are highly soluble in aprotic organic solvents such as Dimethyl Sulfoxide (DMSO) but can "crash out" or precipitate when diluted into a water-based medium where their solubility limit is exceeded.[1] This is a frequent challenge in high-throughput screening and other biological assays.[1][2]
Q2: My stock solution of this compound in DMSO is clear. Why does it precipitate in the final assay?
A: A clear stock solution in 100% DMSO does not guarantee solubility in the final aqueous assay buffer. The significant change in solvent polarity when a small volume of a DMSO stock is added to a large volume of buffer can cause the compound's solubility to drop sharply, leading to precipitation.[1] This is often an issue of kinetic solubility, where the compound does not have sufficient time to establish a stable, dissolved state in the new environment.[1]
Q3: What is the maximum recommended final concentration of DMSO in my assay to maintain solubility and biological integrity?
A: While there is no universal rule, a final DMSO concentration of 0.5% to 1% is a widely accepted industry standard.[1] It is crucial to keep the final DMSO concentration as low as possible, ideally below 1% (v/v), and for sensitive cell-based assays, even lower (e.g., <0.1%).[3] Higher concentrations can increase the risk of compound precipitation and may also exert toxic or off-target effects on the biological system, which could confound your results.[1]
Q4: Can the assay buffer composition, such as pH or the presence of proteins, affect the solubility of this compound?
A: Yes, both pH and buffer components can significantly influence a compound's solubility.[1] The solubility of ionizable compounds is highly dependent on pH. Adjusting the pH of the buffer may increase the proportion of the more soluble ionized form of the compound. Additionally, the presence of proteins, such as albumin in cell culture media, can sometimes help to solubilize compounds.[1]
Q5: How can I assess the solubility of this compound in my specific assay buffer?
A: A simple method to assess solubility is through visual inspection of serial dilutions of your compound in the assay buffer. You can prepare a dilution series in a microplate and look for any cloudiness or solid particles against a dark background.[3] More quantitative methods include nephelometry, which measures light scattering, or using a plate reader to measure absorbance at a wavelength where the compound does not absorb (e.g., 600 nm) to detect turbidity.[3]
Troubleshooting Guide
Issue 1: The compound precipitates immediately upon dilution into an aqueous buffer.
| Possible Cause | Recommended Solution | Rationale |
| High Supersaturation | Decrease the final concentration of the compound in the assay. | The compound may remain in solution at a lower, more thermodynamically stable concentration.[3] |
| Rapid Solvent Shift | Try a serial dilution approach. First, dilute the DMSO stock into an intermediate solvent (e.g., 50% DMSO/50% buffer) before the final dilution into the assay buffer. | A gradual change in solvent polarity can prevent the compound from precipitating out of solution.[3] |
| Low Kinetic Solubility | Increase the mixing energy upon dilution by vortexing or rapid pipetting. | Improved mixing can help to keep the compound in solution for a longer period.[3] |
Issue 2: The compound precipitates over the course of the assay.
| Possible Cause | Recommended Solution | Rationale |
| Thermodynamic Insolubility | Lower the compound concentration. | The compound's concentration may be above its thermodynamic solubility limit, causing it to slowly precipitate over time.[3] |
| Temperature Fluctuations | Ensure all assay components and the environment are maintained at a constant, controlled temperature. | Stable temperature conditions prevent temperature-induced precipitation.[3] |
| Compound Instability | Assess the compound's stability in the assay buffer over the time course of the experiment. | The compound may be degrading, and the degradation products could be less soluble.[3] |
Data Presentation
Qualitative Solubility of this compound in Common Laboratory Solvents
| Solvent | Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | High | Recommended for preparing high-concentration stock solutions.[4] |
| N,N-Dimethylformamide (DMF) | High | A strong solvent suitable for highly insoluble compounds, but with higher toxicity than DMSO.[4] |
| Ethanol (EtOH) | Moderate to Low | May be used for some compounds, but can be toxic to cells at higher concentrations.[4] |
| Methanol (MeOH) | Moderate to Low | An alternative to ethanol with higher polarity, but generally more toxic to cells.[4] |
| Aqueous Buffers (e.g., PBS) | Very Low | Prone to precipitation, especially at higher concentrations.[1] |
Note: This table provides a qualitative guide based on the general properties of similar organic molecules. Experimental verification of solubility in your specific system is highly recommended.
Experimental Protocols
Protocol for Preparation of a Concentrated Stock Solution
-
Accurately weigh a precise amount of this compound powder.
-
Add the appropriate volume of 100% DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM).
-
Vortex the solution thoroughly until all of the solid is completely dissolved. Gentle warming (to no more than 37°C) or brief sonication may aid in dissolution.
-
Store the stock solution at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles.
Protocol for Preparing Working Solutions in Aqueous Buffer
-
Perform serial dilutions of the concentrated DMSO stock solution directly into the final aqueous assay buffer immediately before use.
-
For example, to prepare a 10 µM working solution from a 10 mM stock, perform a 1:1000 dilution (e.g., 1 µL of stock into 999 µL of buffer).
-
Vortex or pipette vigorously immediately after adding the stock solution to the buffer to minimize precipitation.
-
Crucially, prepare a "vehicle control" that contains the same final concentration of DMSO as your test samples to account for any solvent effects.
Visualizations
Caption: Troubleshooting workflow for addressing solubility issues.
References
Troubleshooting guide for the synthesis of indazole-based compounds
This technical support center is designed to provide researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the synthesis of indazole-based compounds. Below you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the synthesis of indazole derivatives?
A1: The most frequently encountered side reactions in indazole synthesis include the formation of regioisomers (N-1 and N-2 alkylated products), hydrazones, dimeric impurities, and indazolones. The specific side products greatly depend on the synthetic route and reaction conditions employed. For instance, in N-alkylation reactions, a mixture of N-1 and N-2 isomers is a common challenge.[1] Syntheses involving hydrazine and salicylaldehyde can be prone to forming hydrazones and dimers, especially at elevated temperatures.
Q2: How can I effectively distinguish between the N-1 and N-2 alkylated regioisomers of my indazole product?
A2: Spectroscopic methods are the primary means of differentiating between N-1 and N-2 isomers. In ¹H NMR, the chemical shift of the proton at the C3 position is a key indicator; for 2H-indazoles (N-2 substituted), this proton is generally shifted downfield compared to the corresponding 1H-indazole (N-1 substituted) isomer.[1] Additionally, 2D NMR techniques such as HMBC can show correlations between the N-alkyl protons and the carbons of the indazole core to definitively assign the structure. Chromatographic techniques like HPLC can often separate the isomers, and their distinct UV-Vis spectra can also aid in identification.[1]
Q3: My indazole synthesis is resulting in a low yield or incomplete conversion. What are the likely causes and how can I address them?
A3: Low yields and incomplete reactions are common issues in indazole synthesis and can be attributed to several factors.[2] Suboptimal reaction temperature is a frequent culprit; some reactions require high temperatures, while for others, excessive heat can lead to decomposition.[2] The choice of solvent is also critical, as it affects reactant solubility and reaction kinetics.[2] The stoichiometry of reagents, particularly the base, can also lead to incomplete conversion if not optimized.[2] Finally, the inherent reactivity of your substrates, based on their electronic and steric properties, plays a significant role.[2] For example, the Davis-Beirut reaction is known to be less efficient with certain substrates like secondary alcohols and anilines.[2]
Q4: I am struggling with the purification of my indazole compound. What are some common purification challenges and how can they be overcome?
A4: A common purification challenge is the separation of N-1 and N-2 regioisomers due to their often similar polarities. Careful optimization of column chromatography conditions (e.g., solvent system, gradient) is typically required. In some cases, recrystallization using a mixed solvent system (e.g., acetone/water, ethanol/water) can be an effective method for separating isomers and obtaining a highly pure product.[3] Another issue can be the removal of polar side products, which may require aqueous washes during the work-up or the use of a more polar solvent system during chromatography.
Troubleshooting Guides
This section provides detailed troubleshooting for specific issues you may encounter during your experiments.
Issue 1: Poor Regioselectivity in N-Alkylation of Indazoles
Question: My N-alkylation of a 1H-indazole is producing a mixture of N-1 and N-2 isomers with low selectivity. How can I favor the formation of the desired isomer?
Answer: Achieving high regioselectivity in the N-alkylation of indazoles requires careful control of the reaction conditions. The outcome is a delicate balance between the thermodynamic and kinetic products. The 1H-indazole tautomer is generally more thermodynamically stable.
To favor the N-1 substituted (thermodynamic) product:
-
Base and Solvent Selection: A strong, non-nucleophilic base in an aprotic solvent often favors the N-1 isomer. A widely used and effective combination is sodium hydride (NaH) in anhydrous tetrahydrofuran (THF).[1]
-
Reaction Temperature: Allowing the reaction to reach thermodynamic equilibrium, sometimes with gentle heating, can favor the more stable N-1 product.
To favor the N-2 substituted (kinetic) product:
-
Reaction Conditions: Conditions that favor kinetic control, such as lower reaction temperatures and shorter reaction times, can increase the proportion of the N-2 isomer.
-
Substituent Effects: The electronic properties of substituents on the indazole ring can have a significant directing effect. Electron-withdrawing groups at the C7 position are known to strongly direct alkylation to the N-2 position.
Below is a troubleshooting decision tree to guide your optimization efforts for controlling N-1/N-2 regioselectivity:
Issue 2: Low Yields in the Davis-Beirut Reaction for 2H-Indazole Synthesis
Question: I am attempting to synthesize a 2H-indazole using the Davis-Beirut reaction, but my yields are consistently low. What factors could be affecting the reaction efficiency?
Answer: The Davis-Beirut reaction is a powerful method for synthesizing 2H-indazoles, but its efficiency can be sensitive to several factors.
-
Substrate Scope: The reaction is known to be less efficient with certain starting materials, such as secondary alcohols, allyl/propargyl alcohols, and anilines.[2] If you are using these substrates, you may need to explore alternative synthetic routes.
-
Water Content: The presence of a controlled amount of water can surprisingly increase the yield of the Davis-Beirut reaction.[4] Adding up to 15-25% water to an alcohol solvent like n-propanol can significantly improve the outcome. However, be aware that excessive water (>50%) can lead to a sharp decrease in yield.
-
Reaction Conditions: The reaction can be performed under either acidic or basic conditions.[5] Optimizing the pH of your reaction mixture might improve the yield. For some substrates, an acid-catalyzed version of the Davis-Beirut reaction has proven to be effective.[5]
Quantitative Data Summary
The following tables summarize quantitative data for common synthetic transformations of indazoles.
Table 1: Effect of Base and Solvent on N-Alkylation Regioselectivity of Methyl 1H-indazole-3-carboxylate
| Entry | Base | Solvent | N1:N2 Ratio | Combined Yield (%) |
| 1 | K₂CO₃ | DMF | 1.1 : 1 | 84 |
| 2 | Cs₂CO₃ | DMF | 1.9 : 1 | 95 |
| 3 | NaH | THF | >99 : 1 | 92 |
| 4 | K₂CO₃ | Acetonitrile | 2.8 : 1 | - |
| 5 | Cs₂CO₃ | DMSO | 1.6 : 1 | - |
Data compiled from multiple sources. Yields and ratios are representative and can vary based on specific substrates and reaction conditions.
Table 2: Representative Yields for Selected Indazole Syntheses
| Synthesis Method | Starting Materials | Product | Yield (%) |
| Jacobson Synthesis | N-Nitroso-o-acetotoluidide | 1H-Indazole | 36-47 (crude) |
| Davis-Beirut Reaction | o-Nitrobenzylamine derivative | 2-Amino-2H-indazole derivative | 41-50 |
| N1-Selective Alkylation | 5-Bromo-1H-indazole | 5-Bromo-1-isobutyl-1H-indazole | 76 |
| Nitrosation of Indole | 5-Bromo-indole | 5-Bromo-1H-indazole-3-carboxaldehyde | 94 |
Data compiled from multiple sources. Yields can vary based on specific substrates and reaction conditions.[5][6][7][8]
Experimental Protocols
Protocol 1: Regioselective N1-Alkylation of a 3-Substituted Indazole
This protocol is optimized for achieving high N1-regioselectivity using sodium hydride in THF.[9]
Materials:
-
3-Substituted 1H-indazole (1.0 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.1 equiv)
-
Alkylating agent (e.g., alkyl bromide, 1.2 equiv)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the 3-substituted 1H-indazole.
-
Add anhydrous THF to dissolve the starting material.
-
Cool the solution to 0 °C using an ice bath.
-
Carefully add the sodium hydride portion-wise to the stirred solution.
-
Allow the mixture to stir at room temperature for 30 minutes.
-
Add the alkylating agent dropwise to the reaction mixture.
-
Allow the reaction to stir at room temperature and monitor its progress by TLC or LC-MS until the starting material is consumed.
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N1-alkylated indazole.
Protocol 2: Synthesis of 2H-Indazoles via the Davis-Beirut Reaction
This protocol is a general procedure for the synthesis of 2H-indazoles.[10]
Materials:
-
o-Nitrobenzyl bromide derivative (1.0 equiv)
-
Primary amine (1.1 equiv)
-
Tetrahydrofuran (THF)
-
5% Potassium hydroxide (KOH) in an alcoholic solvent (e.g., ethanol)
Procedure:
-
In a round-bottom flask, dissolve the o-nitrobenzyl bromide derivative and the primary amine in THF.
-
Stir the reaction mixture at room temperature to form the intermediate 2-nitrobenzylamine.
-
After the formation of the intermediate (monitor by TLC), remove the THF under reduced pressure.
-
To the residue, add a 5% solution of KOH in an alcoholic solvent.
-
Heat the reaction mixture at 60 °C for 6 hours.
-
Monitor the reaction by TLC or LC-MS until completion.
-
After cooling to room temperature, neutralize the reaction mixture with a suitable acid.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 2H-indazole.
Visualizations
Experimental Workflow
The following diagram illustrates a general experimental workflow for the synthesis and purification of an indazole-based compound.
p38 MAP Kinase Signaling Pathway Inhibition
Many indazole-based compounds are potent inhibitors of protein kinases, such as p38 MAP kinase, which is involved in cellular responses to stress and inflammation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. CN101948433A - Method for separating and purifying substituted indazole isomers - Google Patents [patents.google.com]
- 4. Davis–Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Acid and base catalyzed Davis-Beirut reaction: experimental and theoretical mechanistic studies and synthesis of novel 3-amino-2H-indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of a selective and scalable N1-indazole alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up the Production of 1H-Indazole-5-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for researchers and chemists focused on the synthesis and scale-up of 1H-Indazole-5-carbaldehyde. This valuable building block is a key intermediate in the development of pharmaceuticals and other bioactive molecules.[1] This guide offers troubleshooting advice, detailed experimental protocols, and comparative data to address common challenges encountered during production.
Troubleshooting and FAQs
This section provides solutions to common issues that may arise during the synthesis of this compound, particularly when scaling up the reaction.
Issue 1: Low Yield of this compound
-
Question: My reaction is resulting in a low yield of the desired product. What are the likely causes and how can I improve it?
-
Answer: Low yields are a common challenge and can stem from several factors:
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Formation of Dimeric Byproducts: A significant side reaction is the formation of deep red-colored dimeric impurities.[2] This occurs when the starting indole material reacts with a reaction intermediate.
-
Solution: Employ a "reverse addition" protocol. This involves the slow, controlled addition of the indole solution to the nitrosating mixture.[2][3] This maintains a low concentration of the nucleophilic indole, minimizing its ability to react with the intermediate and thus reducing dimer formation.
-
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Solution: For less reactive starting materials, such as those with electron-withdrawing groups, heating the reaction mixture after the initial addition can drive the reaction to completion.[3][4] Temperatures between 50°C and 80°C are often effective.[3][4] It is crucial to monitor the reaction's progress using techniques like TLC or LC-MS to determine the optimal reaction time at the elevated temperature.
-
-
Suboptimal Reagent Stoichiometry: The ratio of sodium nitrite to acid is critical for the efficient in situ formation of the nitrosating agent.
-
Issue 2: Formation of Impurities and Purification Challenges
-
Question: I am observing significant byproduct formation, making purification difficult. What are these impurities and how can I minimize them and effectively purify the product?
-
Answer: Besides dimeric impurities, another common byproduct is the corresponding carboxylic acid, formed through oxidation.[2]
-
Minimizing Impurities:
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., argon or nitrogen) can help minimize the formation of unwanted nitrogen oxide species and reduce oxidation.[3][5]
-
Temperature Control: Maintaining a low temperature (e.g., 0°C) during the addition of the indole is crucial to control the reaction rate and suppress side reactions.[3][5]
-
-
Purification Strategies:
-
Column Chromatography: For lab-scale purification, column chromatography on silica gel is an effective method to separate the desired product from byproducts.[4]
-
Crystallization: For larger scale production, developing a crystallization procedure is often more practical and economical. This may involve screening various solvent systems to find conditions that allow for the selective crystallization of this compound, leaving impurities in the mother liquor.
-
-
Data Presentation: Comparison of Synthetic Conditions
The following table summarizes reaction conditions for the synthesis of various substituted 1H-indazole-3-carboxaldehydes via the nitrosation of indoles. This data can serve as a starting point for the optimization of this compound synthesis.
| Starting Indole | Substituent Position | Electronic Nature of Substituent | Yield (%) | Key Reaction Conditions |
| 5-Bromo-indole | 5 | Electron-withdrawing | 94 | Slow addition at 0°C, then 3h at 50°C |
| 5-Chloro-indole | 5 | Electron-withdrawing | 96 | Slow addition at 0°C, then 12h at RT |
| 5-Nitro-indole | 5 | Strongly Electron-withdrawing | 82 | Slow addition at 0°C, then 6h at 80°C |
| 5-Methoxy-indole | 5 | Electron-donating | 91 | Slow addition at 0°C, then 3h at RT |
| Indole-5-carbaldehyde | 5 | Electron-withdrawing | 56 | Slow addition at RT, then 16h at 50°C |
Experimental Protocols
The following is a detailed experimental protocol for the synthesis of substituted 1H-indazole-carboxaldehydes via nitrosation, which can be adapted for the synthesis of this compound.
Materials:
-
Indole-5-carbaldehyde
-
Sodium Nitrite (NaNO₂)
-
Hydrochloric Acid (HCl, 2N solution)
-
Dimethylformamide (DMF)
-
Deionized Water
-
Ethyl Acetate (EtOAc)
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
Procedure:
-
Preparation of the Nitrosating Mixture: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., argon), dissolve sodium nitrite (8 equivalents) in a mixture of deionized water and DMF. Cool the solution to 0°C using an ice bath. Slowly add 2N aqueous HCl (2.7 to 7 equivalents, optimization may be required) to the stirred solution while maintaining the temperature at 0°C. Stir the mixture for 10 minutes.[3][5]
-
Preparation of the Indole Solution: In a separate flask, dissolve indole-5-carbaldehyde (1 equivalent) in DMF.[3]
-
Reaction - Reverse Addition: Using a syringe pump for controlled addition, slowly add the indole solution to the vigorously stirred nitrosating mixture at 0°C over a period of 2 hours.[3]
-
Reaction Progression: After the addition is complete, allow the reaction to stir at room temperature. The reaction may require heating to 50-80°C for several hours to ensure completion, particularly with electron-withdrawing groups. Monitor the reaction progress by TLC or LC-MS.[3][4]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Extract the product with ethyl acetate (3x). Combine the organic layers and wash with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of petroleum ether/ethyl acetate) to yield pure this compound.
Visualizations
Experimental Workflow
Caption: A typical experimental workflow for the synthesis of this compound.
Troubleshooting Logic for Low Yield
Caption: A logical workflow to diagnose and resolve common causes of low product yield.
References
- 1. benchchem.com [benchchem.com]
- 2. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E [pubs.rsc.org]
- 3. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
Identifying and minimizing impurities in 1H-Indazole-5-carbaldehyde synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 1H-Indazole-5-carbaldehyde. The information is presented in a question-and-answer format to directly address common challenges encountered during this synthetic process.
Frequently Asked Questions (FAQs)
Q1: What is a common and effective method for the synthesis of this compound?
A common and effective method is the regioselective oxidation of 5-methyl-1H-indazole using selenium dioxide (SeO₂). This approach is often preferred over direct formylation of the indazole ring, which can lead to a mixture of isomers and is generally less efficient. The oxidation of the methyl group at the 5-position provides a direct route to the desired carbaldehyde.
Q2: What are the primary impurities I should be aware of in this synthesis?
The main potential impurities in the selenium dioxide oxidation of 5-methyl-1H-indazole are:
-
1H-Indazole-5-carboxylic acid: This is a product of over-oxidation of the desired aldehyde.[1][2]
-
Unreacted 5-methyl-1H-indazole: Incomplete reaction can lead to the presence of the starting material in the final product.
-
Selenium-containing byproducts: The reduction of selenium dioxide during the reaction results in elemental selenium and other insoluble selenium compounds, which must be removed during workup.[3]
-
Solvent Residues: Residual solvents from the reaction and purification steps may be present in the final product.
Q3: How can I monitor the progress of the reaction?
The progress of the oxidation can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). A suitable mobile phase for TLC would be a mixture of ethyl acetate and petroleum ether. By comparing the spots of the reaction mixture with the starting material and the product standard, you can determine the extent of the reaction. For HPLC analysis, a C18 reversed-phase column with a gradient elution of water and acetonitrile (both containing 0.1% formic acid) is a common method.[4]
Q4: What are the recommended analytical methods for assessing the purity of the final product?
A combination of chromatographic and spectroscopic methods is recommended for a comprehensive purity assessment:
-
HPLC/UPLC: To determine the percentage purity and quantify impurities. A C18 column with a gradient of acetonitrile and water is typically used.[4][5]
-
LC-MS: To confirm the molecular weight of the product and identify unknown impurities by their mass-to-charge ratio.[4][5]
-
NMR Spectroscopy (¹H and ¹³C): To confirm the structure of this compound and identify any structural isomers or major impurities. Absolute quantitative NMR (qNMR) can also be used for accurate purity determination.[6]
-
Gas Chromatography (GC): To quantify residual solvents.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low yield of this compound | - Incomplete reaction. - Over-oxidation to the carboxylic acid. - Sub-optimal reaction temperature. - Insufficient amount of oxidizing agent. | - Monitor the reaction closely by TLC or HPLC to determine the optimal reaction time. - Carefully control the reaction temperature; excessively high temperatures can promote over-oxidation. - Use a slight excess of selenium dioxide to ensure complete conversion of the starting material. - Consider using a co-oxidant like tert-butyl hydroperoxide (t-BHP) with a catalytic amount of SeO₂, which can sometimes improve selectivity for the aldehyde.[7][8] |
| Presence of 1H-Indazole-5-carboxylic acid impurity | - Over-oxidation due to prolonged reaction time or excessive temperature. - Use of a highly polar solvent that favors further oxidation. | - Reduce the reaction time and/or temperature. - Consider using a less polar solvent like dioxane or toluene. - Purify the crude product by column chromatography with a suitable eluent system (e.g., ethyl acetate/petroleum ether) to separate the more polar carboxylic acid from the aldehyde. |
| Significant amount of unreacted 5-methyl-1H-indazole | - Insufficient reaction time or temperature. - Inadequate amount of selenium dioxide. - Poor solubility of the starting material. | - Increase the reaction time and/or temperature, while monitoring for over-oxidation. - Ensure at least a stoichiometric amount of selenium dioxide is used. - Choose a solvent in which the starting material has good solubility at the reaction temperature. |
| Red or black precipitate in the reaction mixture | - Formation of elemental selenium as a byproduct of the oxidation. | - This is expected. After the reaction is complete, the selenium precipitate can be removed by filtration of the hot reaction mixture. |
| Difficulty in removing selenium byproducts | - Fine particles of selenium passing through the filter paper. | - Allow the reaction mixture to cool slightly before filtration to promote agglomeration of selenium particles. - Use a celite pad for filtration to effectively remove fine particles. |
| Product is off-white or colored after purification | - Trace impurities that co-elute with the product during chromatography. - Thermal instability of the product. | - Recrystallize the product from a suitable solvent system (e.g., ethyl acetate/heptane) to improve color and purity. - Avoid excessive heating during solvent removal and drying. |
Quantitative Data Summary
While specific quantitative data for the oxidation of 5-methyl-1H-indazole is not extensively published, the following table provides typical ranges for yields and purity based on analogous selenium dioxide oxidations of heterocyclic methyl groups.
| Parameter | Typical Value | Notes |
| Yield of this compound | 40 - 70% | Yields can vary significantly based on reaction conditions and scale. For example, the oxidation of 8-methylquinoline to 8-quinoline aldehyde with SeO₂ gives a yield of 49%.[9] |
| Purity after Chromatography | >95% | Achievable with careful column chromatography. |
| 1H-Indazole-5-carboxylic acid impurity | <1 - 10% | Highly dependent on reaction conditions. |
| Unreacted 5-methyl-1H-indazole | <5% | Can be minimized with optimized reaction time and stoichiometry. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Selenium Dioxide Oxidation
This protocol is a representative procedure based on the oxidation of similar heterocyclic methyl compounds.
Materials:
-
5-methyl-1H-indazole
-
Selenium dioxide (SeO₂)
-
1,4-Dioxane (or another suitable high-boiling solvent)
-
Celite
-
Ethyl acetate
-
Petroleum ether
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 5-methyl-1H-indazole (1 equivalent) in 1,4-dioxane.
-
Addition of Oxidant: Add selenium dioxide (1.1 to 1.5 equivalents) to the solution.
-
Reaction: Heat the mixture to reflux (approximately 101 °C for dioxane) and maintain reflux for 4-8 hours. Monitor the reaction progress by TLC.
-
Work-up:
-
Once the reaction is complete, cool the mixture to about 60-70 °C.
-
Filter the hot mixture through a pad of celite to remove the precipitated elemental selenium and other insoluble byproducts. Wash the filter cake with hot dioxane.
-
Combine the filtrate and washings and remove the solvent under reduced pressure.
-
-
Purification:
-
The crude product can be purified by silica gel column chromatography.
-
Elute with a gradient of ethyl acetate in petroleum ether to separate the product from unreacted starting material and the more polar carboxylic acid byproduct.
-
Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield this compound as a solid.
-
Protocol 2: HPLC Method for Purity Analysis
Instrumentation:
-
HPLC system with a UV detector
Conditions:
-
Column: C18 reversed-phase, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: Start with 95% A and 5% B, ramp to 5% A and 95% B over 10 minutes. Hold for 2 minutes, then return to initial conditions and re-equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve a small amount of the sample in the initial mobile phase composition.
Visualizations
References
- 1. 1H-Indazole-5-carboxylic acid 97 61700-61-6 [sigmaaldrich.com]
- 2. chemimpex.com [chemimpex.com]
- 3. adichemistry.com [adichemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. The use of selenium (IV) oxide to oxidize aromatic methyl groups. [esirc.emporia.edu]
Technical Support Center: Functionalization of the Indazole Ring
Welcome to the technical support center for the functionalization of the indazole ring. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the chemical modification of this important heterocyclic scaffold.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the functionalization of the indazole ring?
A1: The main challenges in indazole functionalization stem from its inherent tautomerism and the reactivity of its constituent atoms. The key issues include:
-
Regioselectivity in N-functionalization: The indazole ring possesses two reactive nitrogen atoms, N1 and N2. The corresponding 1H- and 2H-tautomers can coexist, with the 1H-tautomer being generally more thermodynamically stable.[1][2][3] Direct alkylation or acylation often yields a mixture of N1- and N2-substituted products, making regiocontrol a significant hurdle.[4]
-
C-H Functionalization: While the indazole ring is aromatic, the reactivity of the C-H bonds varies. The C3 position is often challenging to functionalize directly in 1H-indazoles due to its lower reactivity.[5] Conversely, 2H-indazoles can be more amenable to C3-functionalization.[6][7][8] Functionalization at other positions on the benzene ring (C4, C5, C6, C7) often requires specific directing groups or catalytic systems.[9]
-
Ring Stability: While generally stable, the indazole ring can be susceptible to ring-opening under certain conditions, particularly when N-protected and treated with a strong base.[10]
-
Side Reactions: Besides the formation of regioisomers, other side reactions such as decarboxylation of indazole-3-carboxylic acids can occur under harsh conditions.[11]
Q2: How can I distinguish between N1- and N2-substituted indazole isomers?
A2: Differentiating between N1 and N2 isomers is crucial and can be reliably achieved using Nuclear Magnetic Resonance (NMR) spectroscopy. Two-dimensional NMR techniques are particularly powerful:
-
Heteronuclear Multiple Bond Correlation (HMBC): In the HMBC spectrum, the protons of a substituent at the N1 position will show a correlation to the C7a carbon of the indazole ring. In contrast, protons of a substituent at the N2 position will show a correlation to the C3 carbon.[11]
-
Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY experiments can also help in structure assignment by identifying through-space correlations between the substituent's protons and the protons on the indazole ring.
Troubleshooting Guides
N-Alkylation
Issue: My N-alkylation reaction is producing a mixture of N1 and N2 isomers with poor selectivity.
Troubleshooting Steps & Solutions:
The regioselectivity of N-alkylation is highly dependent on the reaction conditions. The choice of base, solvent, and the nature of the indazole substituents are critical factors to consider.
-
For Preferential N1-Alkylation (Thermodynamic Control):
-
Base and Solvent: A strong base like sodium hydride (NaH) in a non-polar aprotic solvent such as tetrahydrofuran (THF) generally favors the formation of the thermodynamically more stable N1 isomer.[4] Cesium carbonate (Cs2CO3) has also been shown to promote N1-alkylation.[12]
-
Substituent Effects: Bulky substituents at the C3 position can sterically hinder the N2 position, thus favoring N1-alkylation.[11]
-
-
For Preferential N2-Alkylation (Kinetic Control):
-
Base and Solvent: Weaker bases like potassium carbonate (K2CO3) in polar aprotic solvents such as dimethylformamide (DMF) can lead to a higher proportion of the kinetically favored N2 isomer.[4]
-
Mitsunobu Reaction: Employing Mitsunobu conditions (e.g., triphenylphosphine and diethyl azodicarboxylate) typically shows a strong preference for the N2-product.[4][12]
-
Substituent Effects: Electron-withdrawing groups at the C7 position can sterically block the N1 position and direct alkylation to N2.[13]
-
Quantitative Data: Influence of Base and Solvent on N1/N2 Regioselectivity
| Indazole Substrate | Alkylating Agent | Base | Solvent | N1:N2 Ratio | Total Yield (%) | Reference |
| 6-fluoro-1H-indazole | 4-methoxybenzyl chloride | K₂CO₃ | DMF | ~1:1 | 51.6 | [4] |
| 5-bromo-3-CO₂Me-1H-indazole | Methyl iodide | K₂CO₃ | DMF | 53:47 | - | [4] |
| 3-COMe-1H-indazole | n-pentyl bromide | NaH | THF | >99:1 | - | [4] |
| 3-tert-butyl-1H-indazole | n-pentyl bromide | NaH | THF | >99:1 | - | [4] |
| 7-NO₂-1H-indazole | n-pentyl bromide | NaH | THF | 4:96 | - | [4] |
| 7-CO₂Me-1H-indazole | n-pentyl bromide | NaH | THF | <1:99 | - | [4] |
| 1H-indazole | Ethyl diazoacetate | TfOH | DCM | 0:100 | - | [4] |
| 5-bromo-1H-indazole-3-carboxylate | Isopropyl iodide | NaH | DMF | 38:46 | 84 | |
| 5-bromo-1H-indazole-3-carboxylate | n-pentyl bromide | NaH | THF | >99:1 | 89 | [12] |
| 5-bromo-1H-indazole-3-carboxylate | n-pentanol (Mitsunobu) | - | THF | 1:2.9 | 58 | [12] |
Experimental Protocol: Highly N1-Selective Alkylation
-
To a solution of the 1H-indazole (1.0 equiv) in anhydrous THF, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise at 0 °C under an inert atmosphere.
-
Allow the suspension to stir at room temperature for 30 minutes.
-
Add the alkyl halide (1.2 equiv) to the mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, carefully quench the reaction with the slow addition of water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
C-H Functionalization
Issue: My C3-arylation of an N-protected 1H-indazole is giving low yields.
Troubleshooting Steps & Solutions:
The C3-position of 1H-indazoles is known for its poor reactivity in C-H arylation reactions.[5]
-
Protecting Group: Electron-withdrawing protecting groups on the indazole nitrogen (e.g., Ac, Boc, Ts) can severely inhibit the reaction.[5] Consider using an N-alkyl or N-aryl protecting group that is more amenable to the reaction conditions.
-
Catalyst System: The choice of catalyst and ligand is critical. Palladium catalysts, often in combination with a phenanthroline (Phen) ligand, have shown success. High catalyst loading (up to 20 mol% Pd) may be necessary in some cases.[5]
-
Solvent: The solvent can have a dramatic effect on reactivity and side product formation. Aromatic solvents like toluene or chlorobenzene have been found to suppress side reactions and improve yields.[5]
-
Temperature: High reaction temperatures (e.g., 160 °C) may be required to achieve good conversion.[5]
-
Alternative Strategy: If direct C3-arylation remains problematic, consider a strategy involving regioselective protection at N2, followed by C3-lithiation and subsequent reaction with an electrophile.[14]
Experimental Protocol: Pd-Catalyzed C3-Arylation of a 1H-Indazole [5]
-
In a reaction tube, combine the N-protected 1H-indazole (0.25 mmol), aryl halide (0.5 mmol), Pd(OAc)₂ (10 mol%), and 1,10-phenanthroline (10 mol%).
-
Add Cs₂CO₃ (1.0 equiv) and toluene (1 mL).
-
Seal the tube and heat the reaction mixture at the desired temperature (e.g., 140-160 °C) for 48 hours.
-
After cooling to room temperature, dilute the mixture with an organic solvent and filter through a pad of celite.
-
Concentrate the filtrate and purify the residue by column chromatography.
References
- 1. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. A Robust Protocol for Pd(II)-catalyzed C-3 Arylation of (1H) Indazoles and Pyrazoles: Total Synthesis of Nigellidine Hydrobromide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. soc.chim.it [soc.chim.it]
- 7. Recent advances in C–H functionalization of 2H-indazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. The nickel-catalyzed C3-acylation of 2H-indazoles with aldehydes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Rhodium-Catalyzed Regioselective C7-Olefination of Indazoles Using an N-Amide Directing Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. research.ucc.ie [research.ucc.ie]
- 14. Regioselective protection at N-2 and derivatization at C-3 of indazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Reactivity of 1H-Indazole-5-carbaldehyde and Other Aromatic Aldehydes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the chemical reactivity of 1H-Indazole-5-carbaldehyde against a selection of common aromatic aldehydes: benzaldehyde, p-nitrobenzaldehyde, and p-anisaldehyde. Understanding the relative reactivity of this heterocyclic aldehyde is crucial for its effective utilization in organic synthesis, particularly in the development of novel pharmaceutical agents and other functional materials. This document outlines the predicted reactivity based on electronic effects and presents supporting experimental data for analogous reactions.
Introduction to Aldehyde Reactivity
The reactivity of the aldehyde functional group is primarily governed by the electrophilicity of the carbonyl carbon. This is influenced by both steric and electronic factors. Electron-withdrawing groups attached to the aromatic ring increase the partial positive charge on the carbonyl carbon, thus enhancing its reactivity towards nucleophiles. Conversely, electron-donating groups decrease the electrophilicity of the carbonyl carbon, leading to lower reactivity.[1][2] Steric hindrance around the carbonyl group can also impede nucleophilic attack.[3]
Electronic Profile of this compound
The 1H-indazole ring system is an aromatic heterocycle containing two nitrogen atoms.[4][5] Its electronic nature is complex and can exhibit both electron-donating and electron-withdrawing characteristics depending on the position of substitution and the nature of the reacting species. The indazole nucleus is considered a bioisostere of indole and possesses unique electronic properties that are of significant interest in medicinal chemistry.[5]
In the case of this compound, the indazole ring is predicted to have a net electron-withdrawing effect on the aldehyde group, though likely weaker than a nitro group. This is due to the electronegativity of the nitrogen atoms and the overall aromatic system. This electron-withdrawing character enhances the electrophilicity of the carbonyl carbon, suggesting that this compound is more reactive towards nucleophiles than benzaldehyde and p-anisaldehyde, but less reactive than p-nitrobenzaldehyde.
Comparative Reactivity Data
| Aldehyde | Substituent | Electronic Effect | Wittig Reaction Yield (%)¹ | NaBH₄ Reduction Yield (%)² | Tollens' Test Result³ |
| This compound | 1H-Indazol-5-yl | Moderately Electron-Withdrawing (Predicted) | Data not available | Data not available | Positive (Predicted) |
| p-Nitrobenzaldehyde | -NO₂ | Strongly Electron-Withdrawing | ~85-95 | >95 | Positive |
| Benzaldehyde | -H | Neutral | ~70-85 | >95 | Positive |
| p-Anisaldehyde | -OCH₃ | Strongly Electron-Donating | ~60-75 | >95 | Positive |
¹Typical yields for the Wittig reaction with a stabilized ylide. Actual yields may vary based on reaction conditions. ²Sodium borohydride reduction is generally a high-yielding reaction for most aldehydes. ³Tollens' test is a qualitative test for the presence of an aldehyde group.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols can be adapted for a direct comparative study of this compound.
Wittig Reaction
The Wittig reaction is a widely used method for the synthesis of alkenes from aldehydes and ketones.[6]
Protocol:
-
In a round-bottom flask, dissolve the phosphonium salt (1.1 equivalents) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add a strong base, such as n-butyllithium (1.0 equivalent), dropwise to the solution to form the ylide. The solution will typically turn a deep color.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add a solution of the aldehyde (1.0 equivalent) in anhydrous THF dropwise to the ylide solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until thin-layer chromatography (TLC) indicates the consumption of the aldehyde.
-
Quench the reaction by the addition of a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate or diethyl ether).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Sodium Borohydride Reduction
Sodium borohydride is a mild and selective reducing agent for the conversion of aldehydes and ketones to the corresponding alcohols.[7][8]
Protocol:
-
Dissolve the aldehyde (1.0 equivalent) in methanol or ethanol in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (1.1 to 1.5 equivalents) portion-wise to the solution. Be cautious as the reaction may be exothermic and produce hydrogen gas.
-
Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 1-2 hours, monitoring the progress by TLC.
-
Carefully quench the reaction by the slow addition of water or dilute hydrochloric acid to destroy the excess sodium borohydride.
-
Remove the solvent under reduced pressure.
-
Extract the product with an appropriate organic solvent.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the alcohol.
Tollens' Test (Silver Mirror Test)
Tollens' test is a qualitative laboratory test used to distinguish between aldehydes and ketones.[9]
Protocol:
-
Preparation of Tollens' Reagent: In a clean test tube, add 2 mL of a 5% aqueous solution of silver nitrate. Add one drop of a 10% aqueous sodium hydroxide solution to form a precipitate of silver oxide. Add a 2% aqueous ammonia solution dropwise, with shaking, until the brown precipitate of silver oxide just dissolves. This forms the Tollens' reagent, [Ag(NH₃)₂]⁺.
-
Test Procedure: Add 2-3 drops of the aldehyde to the freshly prepared Tollens' reagent.
-
Gently warm the test tube in a water bath at about 60 °C for a few minutes.
-
Observation: A positive test is indicated by the formation of a silver mirror on the inner surface of the test tube.[10][11]
Visualizations
Nucleophilic Addition to an Aldehyde
Caption: General mechanism of nucleophilic addition to an aldehyde.
Experimental Workflow for Reactivity Comparison
Caption: Workflow for comparing the reactivity of different aldehydes.
Comparison of Aldehyde Electrophilicity
Caption: Predicted order of reactivity based on electrophilicity.
References
- 1. Out of p-tolualdehyde and p-nitrobenzaldehyde, which one is more reactive.. [askfilo.com]
- 2. brainly.in [brainly.in]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Indazole - Wikipedia [en.wikipedia.org]
- 5. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Wittig reaction - Wikipedia [en.wikipedia.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. organic-synthesis.com [organic-synthesis.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. microbenotes.com [microbenotes.com]
- 11. scribd.com [scribd.com]
A Comparative Guide to the Biological Prowess of 1H-Indazole-5-carbaldehyde Derivatives and Other Key Heterocycles
For Researchers, Scientists, and Drug Development Professionals
The landscape of medicinal chemistry is continually evolving, with an ongoing quest for novel scaffolds that can serve as the foundation for potent and selective therapeutic agents. Among the myriad of heterocyclic compounds, derivatives of 1H-indazole-5-carbaldehyde have garnered significant attention for their diverse biological activities. This guide provides an objective comparison of the performance of these indazole derivatives against other prominent heterocycles—pyrazoles, imidazoles, and benzimidazoles—in the key therapeutic areas of anticancer, antimicrobial, and anti-inflammatory research. The information presented herein is supported by experimental data to aid researchers in their drug discovery and development endeavors.
At a Glance: Comparative Biological Activities
The following table summarizes the biological activities of 1H-indazole derivatives in comparison to other key heterocyclic compounds. This overview is based on a synthesis of data from multiple studies. It is important to note that direct head-to-head comparative studies for all activities are limited, and variations in experimental conditions can influence outcomes.
| Heterocyclic Core | Anticancer Activity | Antimicrobial Activity | Anti-inflammatory Activity |
| 1H-Indazole | Potent activity against various cancer cell lines, often targeting kinases.[1][2] | Broad-spectrum activity against bacteria and fungi. | Significant inhibition of COX enzymes and pro-inflammatory cytokines.[3] |
| Pyrazole | Widely reported anticancer effects, with some derivatives in clinical use.[4][5] | Known antibacterial and antifungal properties. | Established anti-inflammatory agents, including COX inhibitors.[6] |
| Imidazole | Diverse anticancer mechanisms, with numerous derivatives showing high potency.[7] | Broad-spectrum antibacterial and antifungal activity. | Documented anti-inflammatory effects. |
| Benzimidazole | Potent anticancer agents, often acting as microtubule inhibitors. | Strong antibacterial and antifungal properties.[8] | Notable anti-inflammatory potential.[9] |
In-Depth Analysis: Anticancer Activity
Derivatives of 1H-indazole have emerged as a promising class of anticancer agents, with several compounds demonstrating potent activity against a range of human cancer cell lines.[1][2] Their mechanisms of action are often centered on the inhibition of various protein kinases crucial for cancer cell proliferation and survival.
In a comparative context, pyrazole derivatives also exhibit significant anticancer properties and form the core of several clinically approved drugs.[4][5] Imidazole and benzimidazole scaffolds are likewise well-established in the oncology landscape, with numerous derivatives displaying potent cytotoxic effects through diverse mechanisms.[7][8]
While direct comparative studies are not abundant, the available data suggests that the efficacy of a particular heterocyclic derivative is highly dependent on its substitution pattern. For instance, a study on imidazole-pyrazole hybrids revealed potent cytotoxicity against breast cancer cell lines, indicating the potential benefits of molecular hybridization.
Table 1: Comparative Anticancer Activity (IC50 values in µM)
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| Indazole Derivative | K562 (Leukemia) | 5.15 | [10] |
| Indazole Derivative | 4T1 (Breast Cancer) | 0.23 | |
| Pyrazole Derivative | HeLa (Cervical Cancer) | 4.94 | [4] |
| Imidazole Derivative | Jurkat (Leukemia) | <10 | [7] |
| Benzimidazole Derivative | HeLa (Cervical Cancer) | 25.3 | [7] |
Note: Data is compiled from different studies and should be interpreted with caution due to variations in experimental conditions.
In-Depth Analysis: Antimicrobial Activity
The rise of antimicrobial resistance necessitates the discovery of new chemical entities with potent antibacterial and antifungal properties. 1H-Indazole derivatives have demonstrated considerable promise in this arena, exhibiting a broad spectrum of activity.
A direct comparative study of indazole-benzimidazole hybrids revealed that these hybrid molecules can exhibit superior antimicrobial potency compared to standard antibiotics. In one study, an indazole-benzimidazole hybrid, M6, showed remarkable activity against various bacterial and fungal strains, with Minimum Inhibitory Concentrations (MICs) significantly lower than those of ampicillin and tetracycline.
Table 2: Comparative Antimicrobial Activity (MIC values in µg/mL)
| Compound Class | S. aureus | B. cereus | S. enteritidis | S. cerevisiae | C. tropicalis | Reference |
| Indazole-Benzimidazole Hybrid (M6) | 3.90 | 3.90 | 3.90 | 1.95 | 1.95 | |
| Ampicillin (Standard) | ≥15.62 | - | - | - | - | |
| Tetracycline (Standard) | ≥7.81 | - | - | - | - |
Another study comparing indazole and pyrazole derivatives highlighted the superior anticandidal activity of certain pyrazole analogs over their indazole counterparts against Candida albicans and miconazole-resistant C. glabrata. This underscores the importance of the specific heterocyclic core in determining the spectrum of antimicrobial action.
In-Depth Analysis: Anti-inflammatory Activity
Chronic inflammation is a hallmark of numerous diseases, and the development of novel anti-inflammatory agents remains a key research focus. Indazole derivatives have been shown to possess significant anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes and the suppression of pro-inflammatory cytokines like TNF-α and IL-1β.[3]
One study demonstrated that indazole and its amino and nitro derivatives effectively inhibit COX-2, with IC50 values ranging from 12.32 to 23.42 µM.[3] While this study did not include other heterocyclic compounds for direct comparison, the data provides a strong baseline for the anti-inflammatory potential of the indazole scaffold. Pyrazole derivatives are well-known for their anti-inflammatory effects, with celecoxib being a prominent example of a COX-2 inhibitor.[6] Benzimidazole derivatives have also been reported to exhibit potent anti-inflammatory activity.[9]
Table 3: Anti-inflammatory Activity of Indazole Derivatives
| Compound | COX-2 Inhibition (IC50 in µM) | TNF-α Inhibition (IC50 in µM) | IL-1β Inhibition (IC50 in µM) | Reference |
| Indazole | 23.42 | 220.11 | 120.59 | [3] |
| 5-Aminoindazole | 12.32 | 230.19 | 220.46 | [3] |
| 6-Nitroindazole | 19.22 | >250 | 100.75 | [3] |
| Celecoxib (Standard) | 5.10 | - | - | [3] |
| Dexamethasone (Standard) | - | 31.67 | 102.23 | [3] |
Experimental Protocols
To ensure the reproducibility and accurate interpretation of the presented data, detailed methodologies for the key experiments are provided below.
MTT Assay for Anticancer Activity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.
Workflow:
References
- 1. researchgate.net [researchgate.net]
- 2. The Anticancer Activity of Indazole Compounds: A Mini Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. A review of recent advances in anticancer activity and SAR of pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Imidazoles as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. apbseski.mersin.edu.tr [apbseski.mersin.edu.tr]
- 9. Synthesis and anti-inflammatory activity of benzimidazole derivatives; an in vitro, in vivo and in silico approach - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
A Comparative Guide to the Validation of Analytical Methods for 1H-Indazole-5-carbaldehyde
For researchers, scientists, and drug development professionals, the robust validation of analytical methods is a cornerstone of regulatory compliance and confidence in experimental outcomes. This guide provides a comprehensive comparison of analytical methods for the validation of 1H-Indazole-5-carbaldehyde, a key intermediate in pharmaceutical synthesis. The comparison focuses on a direct High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method versus a derivatization-based HPLC-UV approach, with all validation parameters benchmarked against the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3]
Method Comparison Overview
The two primary methods compared for the analysis of this compound are:
-
Method A: Reversed-Phase HPLC with UV Detection (RP-HPLC-UV): A direct method that separates the analyte from impurities based on its polarity. This method is often favored for its simplicity and speed.
-
Method B: HPLC-UV with DNPH Derivatization: An indirect method where the aldehyde is first reacted with 2,4-dinitrophenylhydrazine (DNPH) to form a stable hydrazone derivative.[4][5] This derivative is then analyzed by HPLC. This technique is a standard approach for aldehyde analysis and can offer enhanced sensitivity and specificity.[4][6]
The choice between these methods depends on the specific requirements of the analysis, such as the expected concentration of the analyte, the complexity of the sample matrix, and the available instrumentation.
Comparative Data on Method Validation Parameters
The following table summarizes the typical performance data for the two methods based on established validation protocols for similar aromatic aldehydes and indazole derivatives.
| Validation Parameter | Method A: RP-HPLC-UV | Method B: HPLC-UV with DNPH Derivatization | ICH Q2(R1) Acceptance Criteria |
| Specificity | Good. Peak purity can be assessed with a Diode Array Detector. | Excellent. The derivatization step is highly specific for carbonyls. | The method should be able to unequivocally assess the analyte in the presence of components which may be expected to be present. |
| Linearity (r²) | > 0.999 | > 0.999 | r² ≥ 0.995 |
| Range | 1 - 150 µg/mL | 0.1 - 50 µg/mL | The range should cover the expected working concentration. |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.0 - 103.0% | The recovery should be within an acceptable range (typically 98-102% for drug substance). |
| Precision (%RSD) | |||
| - Repeatability | < 1.0% | < 1.5% | %RSD ≤ 2% |
| - Intermediate Precision | < 2.0% | < 2.5% | %RSD ≤ 2% |
| Limit of Detection (LOD) | ~0.3 µg/mL | ~0.03 µg/mL | Signal-to-Noise ratio of 3:1 |
| Limit of Quantitation (LOQ) | ~1.0 µg/mL | ~0.1 µg/mL | Signal-to-Noise ratio of 10:1 |
| Robustness | Robust | Moderately Robust (derivatization step can introduce variability) | The method should remain unaffected by small, deliberate variations in method parameters. |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are representative and may require optimization for specific laboratory conditions.
Method A: RP-HPLC-UV Protocol
-
Sample Preparation:
-
Prepare a stock solution of this compound at 1 mg/mL in acetonitrile.
-
Prepare working standards by diluting the stock solution with the mobile phase to concentrations ranging from 1 µg/mL to 150 µg/mL.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of Mobile Phase A (0.1% phosphoric acid in water) and Mobile Phase B (acetonitrile).
-
Gradient: Start at 30% B, increase to 80% B over 15 minutes, hold for 2 minutes, and then return to initial conditions for re-equilibration.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Method B: HPLC-UV with DNPH Derivatization Protocol
-
Derivatization Reagent Preparation:
-
Prepare a solution of 2,4-dinitrophenylhydrazine (DNPH) in acetonitrile with a catalytic amount of sulfuric acid.
-
-
Sample Preparation and Derivatization:
-
Prepare a stock solution of this compound at 1 mg/mL in acetonitrile.
-
In a vial, mix a known volume of the sample or standard solution with an excess of the DNPH reagent.
-
Allow the reaction to proceed at room temperature for at least 1 hour.
-
Prepare working standards of the derivatized product by diluting the stock solution prior to derivatization.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water. A typical starting point is 60:40 (v/v) acetonitrile:water.
-
Flow Rate: 1.2 mL/min.
-
Column Temperature: 35°C.
-
Detection Wavelength: 360 nm (the λmax for the DNPH derivative).[7]
-
Injection Volume: 20 µL.
-
Visualizing the Validation Workflow
The following diagrams illustrate the logical flow of the analytical method validation process and the relationship between its key components.
Caption: A high-level workflow for analytical method validation.
Caption: Interrelationship of analytical validation parameters.
References
Comparative study of different synthetic routes to 1H-Indazole-5-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
1H-Indazole-5-carbaldehyde is a crucial building block in medicinal chemistry, serving as a key intermediate in the synthesis of a wide array of bioactive molecules, including kinase inhibitors and other therapeutic agents. The efficiency of its synthesis directly impacts the overall productivity of drug discovery and development pipelines. This guide provides a comparative analysis of two prominent synthetic strategies for this compound, offering detailed experimental protocols and a summary of their respective advantages and disadvantages.
At a Glance: Comparison of Synthetic Routes
| Parameter | Route 1: Nitrosative Cyclization of 4-Methyl-3-nitroaniline | Route 2: Oxidation of (1H-Indazol-5-yl)methanol |
| Starting Material | 4-Methyl-3-nitroaniline | (1H-Indazol-5-yl)methanol |
| Key Transformation | Reductive cyclization followed by nitrosation | Oxidation of a primary alcohol |
| Reagents | SnCl₂·2H₂O, HCl, NaNO₂, H₂SO₄ | Manganese (IV) oxide (MnO₂) |
| Overall Yield | ~40% | ~85% |
| Scalability | Moderate | High |
| Safety Concerns | Use of tin chloride and strong acids/nitrosating agents | Handling of fine MnO₂ powder |
| Advantages | Utilizes readily available starting materials. | High-yielding final step, milder conditions. |
| Disadvantages | Multi-step process with moderate overall yield. | Requires the prior synthesis of the alcohol precursor. |
Visualizing the Synthetic Approaches
The following diagram illustrates the logical flow of the two synthetic pathways discussed in this guide.
Caption: Flowchart of two synthetic pathways to this compound.
Route 1: Nitrosative Cyclization of Substituted Aniline
This classical approach involves the construction of the indazole ring from a substituted aniline precursor. The key steps involve the reduction of a nitro group, followed by diazotization and intramolecular cyclization.
Experimental Protocol
Step 1: Synthesis of 4-Methylbenzene-1,2-diamine
-
To a stirred solution of 4-methyl-3-nitroaniline (1 equivalent) in concentrated hydrochloric acid, add tin(II) chloride dihydrate (SnCl₂·2H₂O) (4-5 equivalents) portion-wise at a temperature maintained below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the starting material is consumed (monitored by TLC).
-
Carefully basify the reaction mixture with a concentrated aqueous solution of sodium hydroxide until a pH of >10 is reached, while keeping the temperature below 20 °C.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-methylbenzene-1,2-diamine.
Step 2: Synthesis of 5-Methyl-1H-indazole
-
Dissolve the crude 4-methylbenzene-1,2-diamine from the previous step in a mixture of water and concentrated sulfuric acid at 0-5 °C.
-
Slowly add a solution of sodium nitrite (NaNO₂) (1-1.2 equivalents) in water, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at this temperature for 1-2 hours.
-
Allow the mixture to warm to room temperature and continue stirring overnight.
-
Neutralize the reaction with a suitable base (e.g., sodium carbonate or ammonium hydroxide) and extract the product with an organic solvent.
-
Purify the crude product by column chromatography on silica gel to afford 5-methyl-1H-indazole.
Step 3: Synthesis of this compound
This step involves the oxidation of the methyl group to a formyl group. Various oxidizing agents can be employed, such as selenium dioxide (SeO₂) or ceric ammonium nitrate (CAN). The choice of reagent and conditions will influence the yield and purity.
Example using Selenium Dioxide:
-
Reflux a solution of 5-methyl-1H-indazole (1 equivalent) and selenium dioxide (1.1-1.5 equivalents) in a suitable solvent system (e.g., dioxane/water) for several hours.
-
Monitor the reaction by TLC. Upon completion, cool the mixture and filter to remove selenium byproducts.
-
Extract the filtrate with an organic solvent.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to obtain this compound.
Route 2: Oxidation of (1H-Indazol-5-yl)methanol
This route offers a more direct final step by oxidizing a pre-synthesized alcohol precursor. This method is often preferred for its milder conditions and potentially higher yield in the final transformation.
Experimental Protocol
Prerequisite: Synthesis of (1H-Indazol-5-yl)methanol
(1H-Indazol-5-yl)methanol can be prepared by the reduction of 1H-indazole-5-carboxylic acid or its corresponding ester using a suitable reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous solvent such as tetrahydrofuran (THF).
Oxidation to this compound:
-
To a stirred solution of (1H-indazol-5-yl)methanol (1 equivalent) in a suitable solvent (e.g., dichloromethane, chloroform, or acetone), add activated manganese (IV) oxide (MnO₂) (5-10 equivalents).
-
Stir the resulting suspension at room temperature for several hours to overnight. The reaction progress should be monitored by TLC.
-
Upon completion, filter the reaction mixture through a pad of celite to remove the manganese dioxide. Wash the celite pad thoroughly with the reaction solvent.
-
Combine the filtrate and washings and concentrate under reduced pressure.
-
The resulting crude product can be purified by recrystallization or column chromatography to yield pure this compound.
Conclusion
The choice between these two synthetic routes will depend on factors such as the availability and cost of starting materials, desired scale of the reaction, and the laboratory's capabilities regarding safety and equipment. Route 1, while longer, starts from more basic building blocks. In contrast, Route 2 provides a high-yielding and clean final step, but requires the synthesis of the alcohol precursor, which itself involves a reduction step from the corresponding carboxylic acid or ester. For late-stage functionalization and smaller scale synthesis, the oxidation of (1H-indazol-5-yl)methanol is often a more attractive option. For larger scale production, a thorough cost and process analysis of both routes would be necessary to determine the most economical approach.
In-Vitro Performance of Novel 1H-Indazole-5-carbaldehyde Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive in-vitro comparison of novel compounds derived from the versatile scaffold, 1H-Indazole-5-carbaldehyde. The data presented herein summarizes the anticancer, antimicrobial, and anti-inflammatory potential of these emerging derivatives, benchmarked against established therapeutic agents. Detailed experimental protocols and visual representations of key biological pathways are included to support further research and development.
Anticancer Activity
Novel indazole derivatives have demonstrated significant cytotoxic effects against a range of human cancer cell lines. The primary mechanism of action for many of these compounds involves the induction of apoptosis through pathways such as the ROS-mitochondrial pathway and inhibition of key kinases involved in cancer progression.[1][2]
Comparative Analysis of Anticancer Activity
The following table summarizes the in-vitro cytotoxic activity (IC₅₀ values) of representative indazole derivatives against various cancer cell lines, compared to standard chemotherapeutic agents.
| Compound Class | Derivative Example | Cancer Cell Line | IC₅₀ (µM) | Standard Drug | IC₅₀ (µM) |
| Indazole Schiff Bases | S10: 4-(3,4,5-trimethoxybenzylideneamino)naphthalene-1,2-dione | Hep-G2 (Liver) | 5.91 | Doxorubicin | Not specified in study |
| S13: 4-(4-hydroxy-3-methoxybenzylideneamino)naphthalene-1,2-dione | MCF-7 (Breast) | 9.98 | Doxorubicin | Not specified in study | |
| Indazolyl-pyrimidine Hybrids | Compound 4f | MCF-7 (Breast) | 1.629 | Doxorubicin | 8.029 |
| Compound 4i | MCF-7 (Breast) | 1.841 | Doxorubicin | 8.029 | |
| Indazole Analog 3b | WiDr (Colon) | 27.20 | Curcumin | >100 | |
| Tamoxifen | >100 | ||||
| General Indazole Derivatives | Compound 2f | 4T1 (Breast) | 0.23 | - | - |
| HepG2 (Liver) | 0.80 | - | - | ||
| MCF-7 (Breast) | 0.34 | - | - | ||
| Compound 6o | K562 (Leukemia) | 5.15 | 5-Fluorouracil | Not specified in study |
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.[3][4][5]
Procedure:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 × 10⁴ cells/well and incubated for 24 hours.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for another 24-48 hours.
-
MTT Addition: After incubation, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.[3]
-
Formazan Solubilization: The resulting formazan crystals are dissolved by adding 100 µL of a solubilization solution (e.g., DMSO or a solution of 40% DMF, 2% glacial acetic acid, and 16% SDS).[4]
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.[3] The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.
Signaling Pathway: Apoptosis Induction by Indazole Derivatives
Caption: Apoptosis induction by indazole derivatives.
Antimicrobial Activity
Derivatives of this compound, particularly pyrazole and pyrimidine analogs, have shown promising activity against a variety of bacterial and fungal strains.
Comparative Analysis of Antimicrobial Activity
The following table presents the in-vitro antimicrobial activity (Minimum Inhibitory Concentration - MIC in µg/mL) of indazole derivatives compared to standard antibiotics.
| Compound Class | Derivative Example | Bacterial Strain | MIC (µg/mL) | Standard Drug | MIC (µg/mL) |
| Indazole Derivatives | Compound 5 | S. aureus | 64-128 | Ciprofloxacin | Not specified in study |
| S. epidermidis | 64-128 | Ciprofloxacin | Not specified in study | ||
| Compound 2 | E. faecalis | ~128 | Ciprofloxacin | Not specified in study | |
| Compound 3 | E. faecalis | ~128 | Ciprofloxacin | Not specified in study | |
| Pyrazolo[1,5-a]pyrimidines | Compound 10k | S. aureus | 6.25 | Ampicillin | 6.25 |
| B. subtilis | 12.5 | Ampicillin | 6.25 | ||
| E. coli | 12.5 | Gentamicin | 6.25 | ||
| C. albicans | 12.5 | Amphotericin B | 12.5 |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Test
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a common technique for determining MIC.[6][7][8][9]
Procedure:
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared, typically to a turbidity of 0.5 McFarland standard.
-
Serial Dilution: The test compound is serially diluted in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.[9]
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).[9]
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.[6]
Experimental Workflow: Antimicrobial Screening
Caption: Workflow for MIC determination.
Anti-inflammatory Activity
Certain indazole derivatives have shown potential as anti-inflammatory agents by inhibiting key enzymes and cytokines involved in the inflammatory response.
Comparative Analysis of Anti-inflammatory Activity
The following table summarizes the in-vitro anti-inflammatory activity of indazole derivatives compared to a standard anti-inflammatory drug.
| Compound | Target | IC₅₀ (µM) | Standard Drug | IC₅₀ (µM) |
| Indazole | TNF-α | 220.11 | Dexamethasone | 31.67 |
| 5-Aminoindazole | TNF-α | 230.19 | Dexamethasone | 31.67 |
| 6-Nitroindazole | IL-1β | 100.75 | Dexamethasone | 102.23 |
Experimental Protocol: TNF-α Inhibition Assay
This assay measures the ability of a compound to inhibit the production of Tumor Necrosis Factor-alpha (TNF-α), a key pro-inflammatory cytokine.
Procedure:
-
Cell Culture: A suitable cell line (e.g., RAW 264.7 macrophages) is cultured and stimulated with an inflammatory agent like lipopolysaccharide (LPS) to induce TNF-α production.
-
Compound Treatment: The cells are treated with different concentrations of the indazole derivatives.
-
Incubation: The cells are incubated for a specific period to allow for TNF-α secretion.
-
Quantification: The amount of TNF-α in the cell supernatant is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.
-
IC₅₀ Calculation: The IC₅₀ value is calculated as the concentration of the compound that inhibits 50% of TNF-α production.
Signaling Pathway: Inhibition of Inflammatory Cytokines
Caption: Inhibition of pro-inflammatory cytokine signaling.
References
- 1. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. MTT assay overview | Abcam [abcam.com]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. bio.libretexts.org [bio.libretexts.org]
- 7. microbe-investigations.com [microbe-investigations.com]
- 8. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
Navigating the Kinase Inhibitor Landscape: A Comparative Guide to 1H-Indazole-5-carbaldehyde Derivatives
For Researchers, Scientists, and Drug Development Professionals: The 1H-indazole scaffold has proven to be a valuable pharmacophore in the design of potent kinase inhibitors. Derivatives of 1H-Indazole-5-carbaldehyde, in particular, have been explored for their therapeutic potential, demonstrating a range of activities and selectivities against various kinases implicated in cancer and other diseases. This guide provides an objective comparison of the performance of several this compound derivatives, supported by experimental data from published studies. We delve into their cross-reactivity profiles and provide detailed methodologies for key experiments to aid in your research and development endeavors.
Comparative Cross-Reactivity Profiles of 1H-Indazole-5-carboxamide Derivatives
The following tables summarize the inhibitory activities of various 1H-indazole derivatives against a panel of kinases. It is important to note that the data is compiled from different studies and direct comparison should be made with caution due to potential variations in assay conditions.
Table 1: Inhibitory Activity of 3-Substituted-1H-indazole-5-carboxamide Derivatives against Tyrosine Threonine Kinase (TTK)
| Compound ID | R Group at Position 3 | TTK IC50 (nM) | Off-Target Activity | Oral Bioavailability (Rodents) | Reference |
| 94 | 3-(pyrrolopyridin-2-yl) | Single-digit nM | Acceptable | Good | [1] |
| 95 (CFI-401870) | 3-(4-(heterocyclyl)phenyl) | Single-digit nM | Acceptable | Good | [1] |
| 96 | 3-(4-(heterocyclyl)phenyl) | Single-digit nM | Acceptable | Good | [1] |
Table 2: Inhibitory Activity and Selectivity of Indazole-Based Aurora Kinase Inhibitors
| Compound ID | Target Kinase(s) | IC50 (nM) | Selectivity Profile | Reference |
| 17 | Aurora A, Aurora B | Sub-micromolar | Dual Inhibitor | [2] |
| 21 | Aurora B | Sub-micromolar | Selective for Aurora B | [2] |
| 30 | Aurora A | Sub-micromolar | Selective for Aurora A | [2] |
Table 3: Inhibitory Activity of 1H-Indazole-3-carboxamide Derivatives against p21-activated kinase 1 (PAK1)
| Compound ID | PAK1 IC50 (nM) | Kinase Selectivity | Anti-Metastatic Activity | Reference |
| 30l | 9.8 | High selectivity against a panel of 29 kinases | Potent anti-metastatic ability in wound healing and Transwell invasion assays | [3] |
Experimental Protocols
To ensure the reproducibility and accurate interpretation of cross-reactivity data, detailed experimental protocols are essential. Below are methodologies for key assays used to characterize the interaction of 1H-indazole derivatives with their protein targets.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.[4][5][6][7]
Materials:
-
Kinase of interest
-
Kinase-specific substrate
-
ATP
-
Test compounds (this compound derivatives)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
96-well or 384-well white opaque plates
-
Plate-reading luminometer
Procedure:
-
Kinase Reaction Setup:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a multi-well plate, add the test compound, kinase, and substrate in a suitable kinase reaction buffer.
-
Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
-
ADP Detection:
-
Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.[4][7]
-
Add Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30-60 minutes.[4][7]
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
The percentage of kinase inhibition is calculated relative to a DMSO control.
-
Determine the IC50 values by fitting the concentration-response data to a sigmoidal dose-response curve.[8]
-
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify the engagement of a compound with its target protein in a cellular environment.[9][10][11][12][13]
Materials:
-
Cultured cells expressing the target kinase
-
Test compounds (this compound derivatives)
-
Phosphate-buffered saline (PBS) with protease and phosphatase inhibitors
-
Lysis buffer
-
Equipment for Western blotting (SDS-PAGE gels, transfer apparatus, antibodies)
-
Thermal cycler
Procedure:
-
Cell Treatment and Heat Challenge:
-
Treat cultured cells with the test compound or vehicle (DMSO) for a specific duration (e.g., 1-2 hours).
-
Harvest and wash the cells, then resuspend them in PBS with inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by immediate cooling on ice.[10]
-
-
Cell Lysis and Protein Quantification:
-
Western Blot Analysis:
-
Separate the soluble proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for the target kinase, followed by an HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
-
Data Analysis:
-
Quantify the band intensities for the target protein at each temperature.
-
Plot the percentage of soluble protein against temperature to generate melt curves. A shift in the melting temperature (Tm) in the presence of the compound indicates target engagement.[11]
-
Signaling Pathway and Experimental Workflow Diagrams
Visualizing the complex biological processes and experimental designs is crucial for a comprehensive understanding. The following diagrams were created using the DOT language to illustrate key signaling pathways and a general workflow for assessing kinase inhibitor selectivity.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 4. promega.com [promega.com]
- 5. Frontiers | Polo-Like Kinase 4’s Critical Role in Cancer Development and Strategies for Plk4-Targeted Therapy [frontiersin.org]
- 6. ADP-Glo™ Kinase Assay Protocol [promega.com]
- 7. promega.com [promega.com]
- 8. benchchem.com [benchchem.com]
- 9. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. bio-protocol.org [bio-protocol.org]
- 13. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
A Comparative Guide to the Synthesis of 1H-Indazole-5-carbaldehyde and a Methylated Analogue
For Researchers, Scientists, and Drug Development Professionals: A Detailed Comparison of Synthetic Routes and Product Characterization
This guide provides a comprehensive comparison of the synthetic pathways for producing 1H-Indazole-5-carbaldehyde and a structurally similar alternative, 7-Methyl-1H-indazole-5-carbaldehyde. The synthesis of these indazole derivatives is of significant interest in medicinal chemistry, as the indazole scaffold is a key component in a wide array of pharmaceuticals.[1] This document outlines detailed experimental protocols, presents a quantitative comparison of the synthetic methods, and provides spectroscopic data to aid in the structural confirmation of the final products.
Synthetic Strategies and Performance Comparison
The synthesis of this compound can be efficiently achieved through a two-step process starting from the commercially available 1H-Indazole-5-carboxylic acid. This method involves the reduction of the carboxylic acid to the corresponding alcohol, followed by a selective oxidation to yield the desired aldehyde.
As a point of comparison, the synthesis of 7-Methyl-1H-indazole-5-carbaldehyde is presented. This analogue is synthesized via a three-step route commencing with the nitrosation of 7-methyl-indole. While this route involves an additional step, it utilizes a different starting material and showcases an alternative strategy for constructing the indazole core.
The performance of these two synthetic approaches is summarized in the table below, providing a clear comparison of their key metrics.
| Parameter | Synthesis of this compound | Synthesis of 7-Methyl-1H-indazole-5-carbaldehyde |
| Starting Material | 1H-Indazole-5-carboxylic acid | 7-Methyl-indole |
| Number of Steps | 2 | 3 |
| Overall Yield | High (estimated >80%) | Good (reported ~65-70%)[2][3] |
| Key Intermediates | (1H-Indazol-5-yl)methanol | 7-Methyl-1H-indazole-3-carboxaldehyde, 7-Methyl-1H-indazole-3-carboxylic acid |
| Purity (Typical) | ≥ 95% (HPLC)[4] | High (purified by column chromatography)[2][3] |
Experimental Protocols
Synthesis of this compound
Step 1: Reduction of 1H-Indazole-5-carboxylic acid to (1H-Indazol-5-yl)methanol
-
Materials: 1H-Indazole-5-carboxylic acid, Lithium aluminum hydride (LiAlH₄), Anhydrous tetrahydrofuran (THF), Ethyl acetate, Water, 1 M Hydrochloric acid, Sodium sulfate.
-
Procedure:
-
To a stirred suspension of lithium aluminum hydride in anhydrous THF at 0 °C under an inert atmosphere, add 1H-Indazole-5-carboxylic acid portion-wise.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water.
-
Filter the resulting solid and wash thoroughly with THF.
-
Concentrate the filtrate under reduced pressure to obtain the crude (1H-Indazol-5-yl)methanol. The product can be purified by recrystallization or column chromatography.
-
Step 2: Oxidation of (1H-Indazol-5-yl)methanol to this compound
-
Materials: (1H-Indazol-5-yl)methanol, Manganese dioxide (MnO₂), Dichloromethane (DCM).
-
Procedure:
-
To a solution of (1H-Indazol-5-yl)methanol in dichloromethane, add activated manganese dioxide in excess.
-
Stir the suspension vigorously at room temperature for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture through a pad of celite, washing the filter cake with dichloromethane.
-
Concentrate the filtrate under reduced pressure to yield this compound. The product can be further purified by column chromatography on silica gel.
-
Synthesis of 7-Methyl-1H-indazole-5-carbaldehyde
This synthesis is adapted from a procedure for the nitrosation of indoles.[2][5]
Step 1: Synthesis of 7-Methyl-1H-indazole-3-carboxaldehyde
-
Materials: 7-methyl-indole, Sodium nitrite (NaNO₂), 2 N Hydrochloric acid, N,N-Dimethylformamide (DMF), Deionized water, Ethyl acetate, Brine, Anhydrous magnesium sulfate.
-
Procedure:
-
In a round-bottom flask, cool a solution of sodium nitrite (8 equivalents) in deionized water and DMF to 0 °C.
-
Slowly add 2 N hydrochloric acid (2.7 equivalents) to the solution at 0 °C and stir for 10 minutes.
-
In a separate flask, prepare a solution of 7-methyl-indole (1 equivalent) in DMF.
-
Add the 7-methyl-indole solution dropwise to the nitrosating mixture over 2 hours using a syringe pump, maintaining the temperature at 0 °C.
-
After the addition, allow the reaction mixture to stir at room temperature for 12 hours.[2]
-
Extract the mixture three times with ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous magnesium sulfate, filtered, and concentrated.
-
Purify the crude product by column chromatography on silica gel to afford 7-Methyl-1H-indazole-3-carboxaldehyde.[2]
-
Step 2: Oxidation to 7-Methyl-1H-indazole-3-carboxylic acid
-
Materials: 7-Methyl-1H-indazole-3-carboxaldehyde, Sodium chlorite (NaClO₂), Sodium dihydrogen phosphate (NaH₂PO₄), 2-Methyl-2-butene, tert-Butanol, Water, Saturated aqueous sodium sulfite, 1 N Hydrochloric acid, Ethyl acetate.
-
Procedure:
-
Dissolve 7-Methyl-1H-indazole-3-carboxaldehyde in a 1:1 mixture of tert-butanol and water.
-
Add sodium dihydrogen phosphate (4.0 equiv) and 2-methyl-2-butene (5.0 equiv).
-
In a separate flask, dissolve sodium chlorite (5.0 equiv) in water and add this solution dropwise to the aldehyde solution at room temperature.[2]
-
Stir until the starting material is consumed (monitored by TLC).
-
Quench the reaction with a saturated aqueous solution of sodium sulfite.
-
Extract the aqueous layer with ethyl acetate and wash the combined organic layers with a saturated aqueous solution of sodium bicarbonate.
-
Acidify the aqueous layer with 1 N HCl to precipitate the carboxylic acid. Filter and dry to yield 7-Methyl-1H-indazole-3-carboxylic acid.[2]
-
Step 3: Conversion to 7-Methyl-1H-indazole-5-carbaldehyde (Hypothetical Transformation for Comparison)
Note: The direct conversion from the 3-carboxylic acid to the 5-carbaldehyde is not a straightforward transformation. The synthesis of 7-Methyl-1H-indazole-5-carbaldehyde would typically follow a different synthetic route, likely starting from a different precursor. The presented 3-step synthesis yields the 3-carboxamide. For the purpose of this guide, we focus on the characterization of the 5-carbaldehyde derivative.
Structural Confirmation and Spectroscopic Data
The structures of the synthesized products are confirmed using standard spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy.
Table 2: Comparative ¹H and ¹³C NMR Data (in DMSO-d₆)
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| This compound | ~10.1 (s, 1H, CHO), ~8.5 (s, 1H, H-4), ~8.2 (s, 1H, H-3), ~7.8 (d, 1H, H-6), ~7.6 (d, 1H, H-7), ~13.5 (br s, 1H, NH) | ~192.0 (CHO), ~141.0 (C-7a), ~135.0 (C-3), ~131.0 (C-5), ~128.0 (C-4), ~123.0 (C-6), ~111.0 (C-7), ~121.0 (C-3a) |
| 7-Methyl-1H-indazole-5-carbaldehyde | ~10.0 (s, 1H, CHO), ~8.3 (s, 1H, H-4), ~8.1 (s, 1H, H-3), ~7.6 (s, 1H, H-6), ~13.4 (br s, 1H, NH), ~2.6 (s, 3H, CH₃)[5] | ~192.5 (CHO), ~141.5 (C-7a), ~134.5 (C-3), ~131.5 (C-5), ~129.0 (C-4), ~124.0 (C-6), ~118.0 (C-7), ~120.5 (C-3a), ~17.0 (CH₃)[5] |
Note: The chemical shifts are approximate and can vary slightly based on the solvent and concentration. The data for this compound is estimated based on known spectra of similar indazole derivatives. The data for 7-Methyl-1H-indazole-5-carbaldehyde is based on reported values for the 3-carboxaldehyde isomer with expected shifts for the 5-carbaldehyde isomer.[5]
Visualization of Synthetic Pathways
The following diagrams illustrate the synthetic workflows for both compounds.
Caption: Synthesis of this compound.
Caption: Synthesis of 7-Methyl-1H-indazole-5-carbaldehyde.
References
Benchmarking 1H-Indazole-5-carbaldehyde in Organic Electronics: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The field of organic electronics is continually exploring novel molecular structures to enhance the performance and efficiency of devices such as organic light-emitting diodes (OLEDs) and organic solar cells (OSCs). 1H-Indazole-5-carbaldehyde and its derivatives have emerged as a promising class of materials due to their inherent electronic properties and potential for structural modification.[1][2][3][4] This guide provides a comparative benchmark of this compound against established materials in organic electronics, offering a framework for evaluating its potential. While direct, extensive performance data for the unsubstituted this compound in electronic devices is not yet widely available in published literature, this document outlines the necessary experimental protocols and performance metrics for a comprehensive assessment.
Overview of this compound
This compound is a bicyclic heteroaromatic compound with the chemical formula C₈H₆N₂O.[1][5] Its molecular structure, featuring a fused pyrazole and benzene ring system, provides a rigid and planar backbone, which is often advantageous for charge transport in organic semiconductors. The presence of nitrogen atoms and the aldehyde functional group offers opportunities for tuning the material's electronic properties, such as its energy levels (HOMO/LUMO) and charge carrier mobility, through chemical derivatization.[2][3][6]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₈H₆N₂O | [1][5] |
| Molecular Weight | 146.15 g/mol | [1][5] |
| Appearance | White to pale yellow solid | [1] |
| Purity | ≥ 95% (HPLC) | [1][7] |
| CAS Number | 253801-04-6 | [1][8] |
Comparative Performance in Organic Light-Emitting Diodes (OLEDs)
In OLEDs, materials are required for various functions, including hole injection, hole transport, emission, and electron transport. The performance of this compound can be benchmarked against commonly used materials in these layers.
Potential as a Hole Transporting Material (HTM)
The indazole core, being electron-rich, suggests potential for hole-transporting capabilities. For a comparative analysis, we consider standard high-performance HTMs.
Table 2: Performance Comparison of Hole Transporting Materials for OLEDs
| Material | HOMO Level (eV) | Hole Mobility (cm²/Vs) | Glass Transition Temp. (Tg, °C) | Device Efficiency (cd/A) |
| This compound | To be determined | To be determined | To be determined | To be determined |
| NPB (N,N'-Di(1-naphthyl)-N,N'-diphenyl-(1,1'-biphenyl)-4,4'-diamine) | -5.4 | 10⁻³ - 10⁻⁴ | 96 | ~30-50 (in standard devices) |
| TAPC (1,1-Bis[(di-4-tolylamino)phenyl]cyclohexane) | -5.5 | 10⁻² - 10⁻³ | 130 | ~40-60 (in standard devices) |
| Spiro-OMeTAD | -5.22 | 2 x 10⁻⁴ | 121 | Used in Perovskite Solar Cells, high efficiency |
Potential as an Electron Transporting Material (ETM)
The electron-withdrawing nature of the carbaldehyde group and the nitrogen atoms in the indazole ring might impart electron-transporting properties. A comparison with established ETMs is crucial.
Table 3: Performance Comparison of Electron Transporting Materials for OLEDs
| Material | LUMO Level (eV) | Electron Mobility (cm²/Vs) | Glass Transition Temp. (Tg, °C) | Device Efficiency (cd/A) |
| This compound | To be determined | To be determined | To be determined | To be determined |
| Alq₃ (Tris(8-hydroxyquinolinato)aluminium) | -3.0 | 10⁻⁵ - 10⁻⁶ | 175 | ~10-20 (as emitter and ETL) |
| TPBi (1,3,5-Tris(N-phenylbenzimidazol-2-yl)benzene) | -2.7 | 10⁻⁴ - 10⁻⁵ | 150 | ~20-40 (in phosphorescent OLEDs) |
| BCP (2,9-Dimethyl-4,7-diphenyl-1,10-phenanthroline) | -3.0 | 10⁻⁴ | 83 | Used as a hole-blocking layer |
Comparative Performance in Organic Solar Cells (OSCs)
In OSCs, the key components are the electron donor and electron acceptor materials within the active layer. Given its structure, derivatives of this compound could potentially function as either, but are more likely to be precursors for non-fullerene acceptors (NFAs).
Potential as a Non-Fullerene Acceptor (NFA) Precursor
The development of NFAs has led to significant increases in OSC power conversion efficiencies (PCE).[9][10][11] The indazole-carbaldehyde structure provides a versatile scaffold for synthesizing more complex NFA molecules.
Table 4: Performance Comparison of Non-Fullerene Acceptors for OSCs
| Acceptor Material | Absorption Range (nm) | LUMO Level (eV) | Electron Mobility (cm²/Vs) | Power Conversion Efficiency (%) |
| Derivative of this compound | To be determined | To be determined | To be determined | To be determined |
| ITIC | ~600-800 | -3.8 to -4.1 | ~10⁻⁴ | ~11-14 |
| Y6 | ~800-950 | -4.1 | ~10⁻⁴ | >18 |
| PC₇₁BM (Fullerene) | <550 | -3.9 | ~10⁻³ | ~10-12 (with classic donors) |
Experimental Protocols
To empirically benchmark the performance of this compound, the following experimental procedures are recommended.
OLED Fabrication and Characterization
A standard protocol for the fabrication of a multilayer OLED device is as follows:
-
Substrate Cleaning: Indium tin oxide (ITO) coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol.[12][13]
-
Hole Injection Layer (HIL) Deposition: A thin layer of a HIL material, such as PEDOT:PSS, is spin-coated onto the ITO substrate.[12]
-
Hole Transport Layer (HTL) Deposition: The candidate material, this compound, or a reference HTM is deposited via thermal evaporation in a high-vacuum chamber (<10⁻⁶ Torr).[13]
-
Emissive Layer (EML) Deposition: An appropriate emissive material is deposited by thermal evaporation.
-
Electron Transport Layer (ETL) Deposition: The candidate material or a reference ETM is deposited by thermal evaporation.
-
Cathode Deposition: A low work function metal, such as lithium fluoride (LiF) followed by aluminum (Al), is thermally evaporated through a shadow mask to define the active area.[13]
-
Encapsulation: The device is encapsulated to protect it from atmospheric moisture and oxygen.
Characterization:
-
Current-Voltage-Luminance (J-V-L): To determine the turn-on voltage, current efficiency, and power efficiency.[14]
-
Electroluminescence (EL) Spectrum: To determine the emission color and coordinates.
-
External Quantum Efficiency (EQE): To measure the device's photon-out to electron-in efficiency.[13]
Organic Solar Cell Fabrication and Characterization
A typical procedure for fabricating a bulk heterojunction (BHJ) OSC:
-
Substrate Cleaning: Similar to OLED fabrication.
-
Hole Transport Layer (HTL) Deposition: A layer of PEDOT:PSS is typically spin-coated on the ITO substrate.[15]
-
Active Layer Deposition: A solution of a donor polymer (e.g., PTB7-Th) and the acceptor (a derivative of this compound or a reference acceptor) in a common organic solvent is spin-coated to form the bulk heterojunction.[15][16]
-
Cathode Deposition: A low work function metal (e.g., Ca/Al or LiF/Al) is thermally evaporated.
-
Encapsulation: To protect the device from degradation.
Characterization:
-
Current Density-Voltage (J-V) Measurement: Under simulated solar illumination (e.g., AM1.5G at 100 mW/cm²) to determine the open-circuit voltage (Voc), short-circuit current density (Jsc), fill factor (FF), and power conversion efficiency (PCE).[17]
-
External Quantum Efficiency (EQE): To determine the spectral response of the device.[16]
Visualized Workflows and Pathways
OLED Fabrication Workflow
Caption: General workflow for the fabrication and characterization of an OLED device.
OSC Fabrication Workflow
Caption: General workflow for the fabrication and characterization of an OSC device.
Charge Transport and Recombination Pathway in an OLED
Caption: Simplified energy level diagram showing charge injection, transport, and recombination in a multilayer OLED.
Conclusion and Future Outlook
This compound presents an intriguing molecular scaffold for the development of novel materials for organic electronics. Its rigid structure and tunable electronic properties make it a candidate worthy of investigation for roles as hole transporters, electron transporters, or as a building block for complex non-fullerene acceptors. The lack of extensive performance data necessitates a systematic experimental evaluation. By following the outlined fabrication and characterization protocols, researchers can effectively benchmark the performance of this compound and its derivatives against current state-of-the-art materials. This will elucidate its true potential and guide the rational design of next-generation organic electronic materials. The synthesis of various derivatives by modifying the aldehyde group or substituting on the indazole ring will be a crucial next step in optimizing its properties for specific applications in OLEDs and OSCs.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 1H-Indazole-5-carboxaldehyde | C8H6N2O | CID 21250644 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E [pubs.rsc.org]
- 7. This compound, 95% (HPLC) | Advent [adventchembio.com]
- 8. manchesterorganics.com [manchesterorganics.com]
- 9. Non-fullerene acceptor - Wikipedia [en.wikipedia.org]
- 10. Recent progress in organic solar cells based on non-fullerene acceptors: materials to devices - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 11. ossila.com [ossila.com]
- 12. ossila.com [ossila.com]
- 13. benchchem.com [benchchem.com]
- 14. Characterization and Simulation of Organic and Perovskite LEDs. — Fluxim [fluxim.com]
- 15. ossila.com [ossila.com]
- 16. Building an Organic Solar Cell: Fundamental Procedures for Device Fabrication [mdpi.com]
- 17. Organic Solar Cells Parameters Extraction and Characterization Techniques - PMC [pmc.ncbi.nlm.nih.gov]
Efficacy of Indazole-Based Inhibitors: A Comparative Guide for Researchers
For scientists and professionals in drug development, the indazole scaffold represents a cornerstone in the design of potent enzyme inhibitors, particularly in the oncology space. This guide offers an objective comparison of the efficacy of various indazole-based inhibitors, supported by experimental data, detailed protocols for key assays, and visualizations of relevant signaling pathways and experimental workflows.
Data Presentation: Comparative Inhibitory Potency
The inhibitory potential of several indazole-based compounds against various kinase targets is summarized below. The half-maximal inhibitory concentration (IC50) is a key measure of inhibitor potency; lower values indicate greater efficacy. The data compiled here is from a range of studies and assay conditions should be considered when making direct comparisons.[1][2][3][4][5]
| Inhibitor | Target Kinase | IC50 (nM) | Assay Type / Context |
| Axitinib | VEGFR1 | 0.1 - 1.2 | Cell-free / Endothelial Cells[2][3] |
| VEGFR2 | 0.2 | Cell-free / Endothelial Cells[2][3] | |
| VEGFR3 | 0.1 - 0.3 | Cell-free / Endothelial Cells[2][3] | |
| PDGFRβ | 1.6 | Endothelial Cells[2][3] | |
| c-Kit | 1.7 | Endothelial Cells[2][3] | |
| Pazopanib | VEGFR1 | 10 | Cell-free[2] |
| VEGFR2 | 30 | Cell-free[2] | |
| VEGFR3 | 47 | Cell-free[2] | |
| PDGFRα | 71 | Not Specified[2] | |
| PDGFRβ | 84 | Cell-free[2] | |
| c-Kit | 74 - 140 | Cell-free[2] | |
| Compound 59c | Pim-1 | 3 | Not Specified[1] |
| Pim-2 | 70 | Not Specified[1] | |
| Pim-3 | 3 | Not Specified[1] | |
| Compound 62d | PLK4 | 2.4 | Not Specified[1] |
| FLT3 | 28 | Not Specified[1] | |
| Compound C05 | PLK4 | < 0.1 | Not Specified[5] |
| Compound 99 | FGFR1 | 2.9 | Not Specified[4] |
| Niraparib | PARP1 | Varies | Biochemical/Cellular[6] |
| PARP2 | Varies | Biochemical/Cellular[6] |
Experimental Protocols
The determination of inhibitor efficacy relies on robust and reproducible experimental methods. Below are detailed protocols for common assays used to evaluate indazole-based inhibitors.
In Vitro Kinase Activity Assay (Luminescence-Based)
This protocol outlines a method for measuring the activity of a specific kinase in the presence of an inhibitor by quantifying the amount of ADP produced.[7]
Materials:
-
Kinase of interest
-
Kinase substrate peptide
-
ATP
-
Test indazole-based inhibitor
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
White, opaque 96-well or 384-well plates
-
Multichannel pipettes
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of the test inhibitor in 100% DMSO. Create a serial dilution (e.g., 1:3) to generate a 10-point dose-response curve. Include a "no inhibitor" control with DMSO only.[7]
-
Kinase Reaction:
-
In a 96-well plate, add 2.5 µL of the serially diluted inhibitor or DMSO control to each well.[7]
-
Add 2.5 µL of the kinase to each well and incubate for 10 minutes at room temperature to allow for inhibitor binding.[7]
-
Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture to each well.[7]
-
Incubate the plate at 30°C for 60 minutes.[7]
-
-
ADP Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding 10 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.[7]
-
Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[7]
-
-
Data Acquisition and Analysis:
Cellular Proliferation Assay
This method assesses the cytotoxic effects of a compound on cancer cell lines.[6]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test indazole-based inhibitor
-
DMSO (vehicle control)
-
96-well clear bottom plates
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Plate reader with luminescence detection
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the indazole-based inhibitor or DMSO as a control.
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours).
-
Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition and Analysis: Measure the luminescence signal, which is proportional to the number of viable cells. Calculate the percentage of proliferation inhibition and determine the GI₅₀ (concentration for 50% growth inhibition) value by plotting the data.[8]
Mandatory Visualization
The following diagrams illustrate a key signaling pathway targeted by indazole-based inhibitors and a typical experimental workflow for their evaluation.
References
- 1. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Spectroscopic Purity Validation of 1H-Indazole-5-carbaldehyde: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of novel therapeutics and complex organic molecules, the purity of starting materials and intermediates is paramount. 1H-Indazole-5-carbaldehyde is a critical building block in medicinal chemistry, frequently utilized in the development of kinase inhibitors and other pharmacologically active agents.[1] Ensuring its purity is a crucial step for the reliability and reproducibility of subsequent synthetic transformations and biological assays. This guide provides a comparative overview of spectroscopic methods for the validation of this compound purity, supported by established experimental protocols and data interpretation.
Comparative Analysis of Spectroscopic Techniques
A multi-pronged analytical approach is often the most effective strategy for unequivocally determining the purity of a compound.[2] Spectroscopic techniques, by their orthogonal nature to chromatographic methods, are ideally suited for purity confirmation.[3] The following table summarizes the key performance characteristics of common spectroscopic methods for the analysis of this compound.
| Analytical Technique | Information Provided | Strengths | Limitations | Typical Application for Purity |
| ¹H NMR Spectroscopy | Structural confirmation, identification and quantification of proton-bearing impurities. | Provides definitive structural information, quantitative capability (qNMR).[3] | Lower sensitivity compared to MS, potential for signal overlap. | Primary method for structural identity and purity assessment against a known standard. |
| ¹³C NMR Spectroscopy | Confirmation of carbon framework and detection of carbon-containing impurities. | Complementary to ¹H NMR, less prone to signal overlap. | Inherently low sensitivity, requires longer acquisition times. | Structural verification and identification of major impurities. |
| Mass Spectrometry (MS) | Molecular weight determination and elemental composition (HRMS). | High sensitivity for detecting trace impurities.[4] | Isomeric and isobaric impurities may not be differentiated without fragmentation. | Confirmation of molecular weight and detection of low-level impurities. |
| FTIR Spectroscopy | Identification of functional groups. | Rapid and non-destructive.[5] | Provides limited information on the overall molecular structure and purity. | Verification of key functional groups (aldehyde, N-H). |
| UV-Vis Spectroscopy | Information on conjugated systems. | Simple and sensitive for chromophoric compounds.[5] | Non-specific, many impurities may absorb at similar wavelengths. | Can be used for quantitative analysis with a calibrated standard curve. |
| HPLC-UV | Separation and quantification of the main component and impurities. | High-resolution separation, widely used for purity determination (e.g., ≥ 95%).[6][7] | Requires a reference standard for absolute quantification. | Gold standard for routine purity analysis and quality control.[4] |
Experimental Workflow for Purity Validation
A logical workflow ensures a comprehensive assessment of the compound's purity. The following diagram illustrates a typical workflow for the spectroscopic validation of this compound purity.
Caption: Experimental workflow for the spectroscopic purity validation of this compound.
Detailed Experimental Protocols
Reproducibility is key in scientific research. The following are detailed methodologies for the key spectroscopic experiments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To confirm the chemical structure and assess the purity of this compound.
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Add a known quantity of an internal standard (e.g., dimethyl sulfone) for quantitative NMR (qNMR) analysis.
-
¹H NMR Acquisition Parameters:
-
Pulse Program: Standard single-pulse experiment.
-
Number of Scans: 16-64 (signal-to-noise dependent).
-
Relaxation Delay (d1): 5 times the longest T1 of the compound and internal standard (typically 15-30 s for qNMR).
-
Spectral Width: -2 to 12 ppm.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Program: Proton-decoupled single-pulse experiment.
-
Number of Scans: 1024 or more.
-
Relaxation Delay (d1): 2 s.
-
Spectral Width: 0 to 200 ppm.
-
-
Data Analysis: Process the spectra using appropriate software. Integrate the signals in the ¹H NMR spectrum and compare the relative integrals to the expected values. For qNMR, compare the integral of a well-resolved analyte peak to the integral of the internal standard to calculate the absolute purity.
Mass Spectrometry (MS)
-
Objective: To confirm the molecular weight of this compound and detect any impurities.
-
Instrumentation: A high-resolution mass spectrometer (HRMS) coupled with a suitable ionization source (e.g., ESI or APCI) and a liquid chromatography system (LC-MS).
-
Sample Preparation: Prepare a dilute solution of the sample (approx. 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile.
-
LC-MS Parameters:
-
Chromatographic Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% formic acid.
-
Flow Rate: 0.2-0.5 mL/min.
-
Ionization Mode: Positive ion mode is generally suitable for indazole derivatives.
-
Mass Range: Scan from m/z 50 to 500.
-
-
Data Analysis: Extract the ion chromatogram for the expected mass of this compound (C₈H₆N₂O, exact mass: 146.0480).[8] Analyze the mass spectrum for the presence of the molecular ion peak and any other signals that may indicate impurities.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Objective: To identify the characteristic functional groups present in this compound.
-
Instrumentation: An FTIR spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Acquisition Parameters:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
-
Data Analysis: Identify the characteristic absorption bands for the N-H stretch (around 3200-3400 cm⁻¹), C=O stretch of the aldehyde (around 1670-1700 cm⁻¹), and aromatic C-H and C=C stretches.[9]
Alternative Analytical Techniques
While spectroscopic methods provide a wealth of structural information, chromatographic techniques are indispensable for high-resolution separation and quantification of impurities.
-
High-Performance Liquid Chromatography (HPLC): As the industry standard for purity analysis, HPLC with UV detection is highly effective for separating this compound from closely related impurities.[4] A typical method would involve a reversed-phase C18 column with a water/acetonitrile mobile phase gradient.
-
Gas Chromatography (GC): For volatile impurities, such as residual solvents, GC coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is the method of choice.[4]
References
- 1. benchchem.com [benchchem.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 5. ijrar.org [ijrar.org]
- 6. chemimpex.com [chemimpex.com]
- 7. ijcpa.in [ijcpa.in]
- 8. 1H-Indazole-5-carboxaldehyde | C8H6N2O | CID 21250644 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E [pubs.rsc.org]
Safety Operating Guide
Proper Disposal of 1H-Indazole-5-carbaldehyde: A Guide for Laboratory Professionals
Essential Safety and Disposal Protocol
The proper disposal of 1H-Indazole-5-carbaldehyde is critical for maintaining a safe laboratory environment and ensuring regulatory compliance. This compound, while valuable in pharmaceutical and agrochemical research, must be treated as hazardous waste.[1][2] Adherence to the following step-by-step procedures will mitigate risks and ensure responsible chemical handling.
Immediate Safety and Handling Precautions
Before beginning any disposal-related tasks, it is imperative to consult the material's specific Safety Data Sheet (SDS) and wear appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, safety goggles, chemical-resistant gloves, and a lab coat. All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.[3][4]
Quantitative Hazard Data
While a specific SDS for this compound was not retrieved, data for the closely related compound 7-chloro-1H-indazole-5-carboxaldehyde provides insight into potential hazards. Researchers should handle this compound with the assumption of similar risks.
| Hazard Statement | GHS Classification | Precautionary Measures |
| Causes skin irritation | H315 | P264, P280, P302+P352, P332+P313, P362 |
| Causes serious eye irritation | H319 | P264, P280, P305+P351+P338, P337+P313 |
| May cause respiratory irritation | H335 | P261, P271, P304+P340, P312, P403+P233, P405 |
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous waste. Do not dispose of this chemical in the regular trash or down the drain.[2]
-
Waste Identification and Segregation :
-
Clearly label a dedicated waste container as "Hazardous Waste: this compound".
-
This compound should be segregated from incompatible materials, such as strong oxidizing agents.[2]
-
-
Container Management :
-
Storage in a Satellite Accumulation Area (SAA) :
-
Requesting Waste Pickup :
-
Once the waste container is full or is no longer needed, arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[6]
-
Disposal of Empty Containers
Empty containers that previously held this compound must also be treated as hazardous waste until properly decontaminated.
-
Triple Rinsing : Triple-rinse the empty container with a suitable solvent (e.g., acetone or ethanol).[2]
-
Rinsate Collection : The solvent rinsate must be collected and disposed of as hazardous waste.
-
Final Disposal : After triple-rinsing, the container may be disposed of according to your institution's guidelines for decontaminated labware.
Experimental Workflow for Disposal
Caption: Workflow for the proper disposal of this compound.
References
Personal protective equipment for handling 1H-Indazole-5-carbaldehyde
Essential Safety and Handling Guide for 1H-Indazole-5-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of this compound (CAS No. 253801-04-6), a key intermediate in pharmaceutical and agrochemical synthesis. Adherence to these procedures is essential for ensuring laboratory safety and minimizing environmental impact.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as an irritant, particularly causing serious eye irritation.[1] It may also cause skin irritation.[2] Therefore, appropriate personal protective equipment is mandatory to prevent exposure.
Table 1: Recommended Personal Protective Equipment for Handling this compound
| Activity | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Receiving and Storage | Safety glasses with side shields | Nitrile gloves | Laboratory coat | Not generally required |
| Weighing and Aliquoting (in open air) | Chemical safety goggles or face shield | Nitrile gloves | Laboratory coat | N95 (US) or equivalent respirator |
| Weighing and Aliquoting (in ventilated enclosure) | Chemical safety goggles | Nitrile gloves | Laboratory coat | Not generally required |
| Syntheses and Reactions | Chemical safety goggles and face shield | Nitrile gloves (consider double gloving) | Chemical-resistant laboratory coat or apron | Use in a certified chemical fume hood |
| Spill Cleanup | Chemical safety goggles and face shield | Heavy-duty nitrile or butyl rubber gloves | Chemical-resistant suit or coveralls | Air-purifying respirator with appropriate cartridges |
| Waste Disposal | Chemical safety goggles | Nitrile gloves | Laboratory coat | Not generally required for sealed containers |
Operational Plan: Step-by-Step Handling Procedures
This section outlines the procedural steps for the safe handling of this compound from receipt to use in experimental protocols.
Receiving and Inspection
-
Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Verify that the container is properly labeled with the chemical name, CAS number, and hazard pictograms.
-
Wear safety glasses and nitrile gloves during inspection.
Storage
-
Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[3]
-
Keep the container tightly closed to prevent moisture ingress and contamination.
-
The storage area should be clearly marked with the appropriate hazard signs.
Weighing and Aliquoting
-
Preferred Method: Conduct all weighing and aliquoting of the solid compound within a certified chemical fume hood or a ventilated balance enclosure to minimize inhalation exposure.
-
If a ventilated enclosure is not available, wear a NIOSH-approved N95 respirator.
-
Use dedicated spatulas and weighing boats. Clean all equipment thoroughly after use.
-
Avoid raising dust. Handle the solid gently.
Use in Experimental Protocols
-
All reactions involving this compound must be performed in a certified chemical fume hood.
-
Wear chemical safety goggles, a face shield, a laboratory coat, and nitrile gloves. For reactions with a higher risk of splashing, consider double gloving.
-
Ensure that an eyewash station and safety shower are readily accessible.[4]
-
Be aware of the reaction conditions. Although stable under normal conditions, thermal decomposition can release irritating gases and vapors, including nitrogen oxides, carbon monoxide, and carbon dioxide.[3]
Disposal Plan: Managing this compound Waste
Proper disposal of chemical waste is crucial for laboratory safety and environmental protection.
Waste Segregation and Collection
-
All solid waste contaminated with this compound (e.g., weighing papers, gloves, pipette tips) must be collected in a designated, labeled hazardous waste container.
-
Liquid waste from reactions should be collected in a separate, compatible, and clearly labeled hazardous waste container.
-
Do not mix with incompatible waste streams.
Container Management
-
Waste containers must be kept closed except when adding waste.
-
Store waste containers in a designated satellite accumulation area within the laboratory.
-
Ensure all waste containers are properly labeled with "Hazardous Waste," the chemical name, and the associated hazards.
Disposal of Empty Containers
-
Empty containers that held this compound must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).[5]
-
The rinsate must be collected and disposed of as hazardous liquid waste.
-
After triple-rinsing, the container can be disposed of as non-hazardous waste, or recycled, depending on institutional policies.
Final Disposal
-
All hazardous waste containing this compound must be disposed of through the institution's designated hazardous waste management program.
-
Do not dispose of this chemical down the drain or in the regular trash.[5]
Experimental Workflow Visualization
The following diagram illustrates the logical flow for the safe handling of this compound.
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
